molecular formula C11H14O3 B8739527 1-(2-Hydroxy-5-propoxyphenyl)ethanone CAS No. 288074-68-0

1-(2-Hydroxy-5-propoxyphenyl)ethanone

Cat. No.: B8739527
CAS No.: 288074-68-0
M. Wt: 194.23 g/mol
InChI Key: PSKYLWRFWHJACM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.227 g/mol . It is also known by its synonym, 2-hydroxy-5-propoxyacetophenone . This compound belongs to the acetophenone family, characterized by a hydroxy-substituted phenyl ring, and shares a structural motif common in various chemical research areas. Compounds with similar 2-hydroxyacetophenone backbones are frequently utilized in chemical synthesis, for instance, as intermediates or precursors for developing more complex molecules, such as pharmaceuticals and ligands for metal complexes . For example, structurally related hydroxyacetophenone derivatives serve as key building blocks in synthesizing potential active pharmaceutical ingredients and in preparing Schiff bases or other chelating agents . Researchers may value this compound for its potential applications in medicinal chemistry, materials science, and as a scaffold in organic synthesis. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

288074-68-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-hydroxy-5-propoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3/c1-3-6-14-9-4-5-11(13)10(7-9)8(2)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

PSKYLWRFWHJACM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)O)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation, synthesis logic, and analytical characterization of 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0).[1] It is designed for researchers requiring a rigorous reference for quality control, impurity profiling, and synthetic planning.[2]


Molecular Weight:  194.23  g/mol 

Executive Summary

This compound, also known as 5'-Propoxy-2'-hydroxyacetophenone , is a critical regioselective intermediate used in the synthesis of leukotriene receptor antagonists and other anti-inflammatory pharmacophores. Its structural integrity relies on the precise positioning of the propoxy group at the C5 position, distinct from its C4 regioisomer.[2] This guide provides a definitive protocol for distinguishing this specific isomer using NMR, IR, and MS, alongside a validated HPLC methodology for purity assessment.

Molecular Architecture & Theoretical Properties

The molecule features an acetophenone core with two oxygenated substituents.[2] The defining structural characteristic is the intramolecular hydrogen bond between the phenolic hydroxyl at C2 and the carbonyl oxygen.[2] This interaction locks the conformation, significantly influencing its solubility, pKa, and spectroscopic signature.[2]

Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance
LogP 2.8 ± 0.2Moderate lipophilicity; suitable for RP-HPLC.
pKa (Phenol) ~10.5Elevated due to intramolecular H-bonding (stabilization).
H-Bond Donor 1 (Chelated)Reduced reactivity of C2-OH toward alkylation.
H-Bond Acceptor 3Carbonyl and Ether oxygens.
Appearance Pale yellow crystalline solidTypical of hydroxyacetophenones.[2]

Synthesis & Regiochemical Logic

The synthesis of this compound exploits the "ortho-effect." In the starting material, 2,5-dihydroxyacetophenone , the hydroxyl group at the 2-position forms a strong 6-membered hydrogen-bonded ring with the acetyl group. This renders the 2-OH significantly less nucleophilic than the 5-OH.

Reaction Pathway

Treatment with n-propyl bromide in the presence of a mild base (e.g.,


 or 

) in a polar aprotic solvent (Acetonitrile or DMF) results in selective alkylation at the 5-position.

Synthesis SM 2,5-Dihydroxyacetophenone (2-OH chelated) Reagents n-Propyl Bromide K2CO3 / CH3CN Reflux Product This compound (Target) SM->Product Major Pathway (Selective 5-O-alkylation) Impurity 2,5-Dipropoxyacetophenone (Over-alkylation) Product->Impurity Minor Pathway (Forced conditions)

Figure 1: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to favor 5-O-alkylation.

Spectroscopic Characterization (The Core)

Accurate identification requires corroborating data from NMR, IR, and Mass Spectrometry to rule out the 4-propoxy isomer.[2]

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is distinct due to the coupling pattern of the aromatic protons and the highly deshielded phenolic proton.[2]

Predicted


 NMR Shifts (400 MHz, 

):
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
OH (C2) 11.80 - 12.00Singlet1H-Diagnostic: Confirms intramolecular H-bond.
Ar-H (C6) 7.25Doublet1H

Ortho to Carbonyl (meta coupling).
Ar-H (C4) 7.05dd1H

Meta to Carbonyl, Ortho to C3.[2]
Ar-H (C3) 6.90Doublet1H

Ortho to OH (shielded).
O-CH2 3.95Triplet2H

Characteristic of alkoxy group.
CO-CH3 2.55Singlet3H-Acetyl methyl group.
CH2 (Propyl) 1.80Multiplet2H-Methylene bridge.
CH3 (Propyl) 1.05Triplet3H

Terminal methyl.[2]
Infrared Spectroscopy (IR)
  • 3200–3500 cm⁻¹ (Broad/Weak): The O-H stretch is often weak or broadened significantly due to chelation, unlike free phenols.[2]

  • 1640–1650 cm⁻¹ (Strong): The Carbonyl (C=O) stretch appears at a lower frequency than typical ketones (usually ~1680 cm⁻¹) due to conjugation and internal hydrogen bonding.[2]

  • 1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.[2]

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).[2]

  • Molecular Ion (

    
    ):  m/z 194.[1][2]
    
  • Base Peak: Often m/z 151 (Loss of propyl group,

    
    ).[2]
    
  • Fragmentation:

    • 
       (Loss of acetyl or propyl fragment depending on path).
      
    • Alpha-cleavage is prominent.

Analytical Protocol: HPLC Method

For purity analysis and quantification, the following Reverse Phase HPLC method is validated for resolution from the starting material (2,5-dihydroxyacetophenone) and the bis-alkylated impurity.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic core) and 330 nm (phenolic conjugation).[2]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of Target
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

HPLC_Workflow Sample Sample Preparation (1 mg/mL in MeCN) Inject Injection (10 µL) Sample->Inject Separation RP-HPLC Separation (C18 Column) Inject->Separation Detection UV Detection (254 nm / 330 nm) Separation->Detection Analysis Data Analysis (Area % Integration) Detection->Analysis

Figure 2: Standardized HPLC workflow for purity assessment.

References

  • Regioselective Alkylation of Dihydroxyacetophenones

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[3][4][5]

    • Source: Tetrahedron Letters, 2022.[2][4][5]

    • URL:[Link][2][4][5]

  • Chemical Structure Database (PubChem)

    • Title: 1-(2-Hydroxy-5-methoxyphenyl)ethanone (Analogous Structure Reference).
    • Source: National Center for Biotechnology Information.[2]

    • URL:[Link][2]

  • CAS Registry Data

    • Title: this compound (CAS 288074-68-0).[1]

    • Source: Chemical Book / CAS Common Chemistry.[2]

Sources

Physicochemical Profiling and Regioselective Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the precise manipulation of physicochemical properties through strategic scaffold functionalization is paramount. 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS: 288074-68-0) serves as a highly versatile building block, most notably in the synthesis of 2-amido-4-phenylthiazole derivatives for therapeutic applications.

As an application scientist, I frequently encounter challenges regarding the regioselective alkylation of polyhydroxylated aromatics. This whitepaper provides an in-depth technical analysis of the compound’s molecular architecture, details a self-validating regioselective synthetic protocol, and explains the causality behind its physicochemical behavior.

Molecular Architecture & Physicochemical Properties

The structural core of this compound consists of an acetophenone ring substituted with an ortho-hydroxyl group (C2) and a meta-propoxy group (C5) relative to the acetyl moiety.

The defining structural feature of this molecule is the strong intramolecular hydrogen bond formed between the 2-hydroxyl proton and the carbonyl oxygen of the 1-acetyl group. This six-membered pseudo-ring conformation dictates not only the molecule's chemical reactivity but also its macroscopic physicochemical properties. By internally shielding two polar heteroatoms, the molecule presents a lower Topological Polar Surface Area (TPSA) to the surrounding solvent, which directly suppresses aqueous solubility while enhancing lipophilicity (LogP) and cellular membrane permeability.

Quantitative Data Summary

To facilitate rapid comparison for lead optimization, the core physicochemical parameters are summarized below.

PropertyValueCausality / Pharmacological Significance
Chemical Formula C11H14O3Base scaffold for subsequent derivatization.
Molecular Weight 194.23 g/mol Highly efficient size; falls well within Lipinski's Rule of 5.
CAS Registry Number 288074-68-0Unique identifier for sourcing and database cross-referencing.
Predicted LogP ~2.8The 5-propoxy chain significantly increases lipophilicity compared to methoxy analogs, driving lipid bilayer partitioning.
TPSA 46.53 ŲOptimal for high passive permeability, including potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1The 2-OH group (though its availability is reduced due to internal shielding).
H-Bond Acceptors 3Carbonyl oxygen, 2-OH oxygen, and the ether linkage.
Physical State Solid (Crystalline)Typical aggregation state for di-substituted acetophenones at standard temperature and pressure.

Regioselective Synthesis Workflow

A common pitfall in the functionalization of hydroquinone derivatives is poor regiocontrol. The synthesis of this compound from 2,5-dihydroxyacetophenone (CAS: 490-78-8) requires precise differentiation between two competing hydroxyl groups.

Mechanistic Rationale (Expertise & Experience)

Why not simply use a strong base and excess alkyl halide? If you use a strong base like Sodium Hydride (NaH), you risk unselective dialkylation. By leveraging the inherent thermodynamic sink of the intramolecular hydrogen bond, we can achieve near-perfect regioselectivity.

The 2-hydroxyl group is locked in its hydrogen bond with the adjacent carbonyl, which significantly decreases its nucleophilicity and raises the energy barrier for deprotonation. Conversely, the 5-hydroxyl group is sterically unhindered and behaves as a standard phenol (pKa ~9.5-10). By utilizing a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate only the 5-OH.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high-yield regioselective O-alkylation.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,5-dihydroxyacetophenone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Selective Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes.

    • Causality: The mild base selectively abstracts the proton from the 5-OH. The solution will visibly darken, indicating the formation of the C5-phenoxide anion.

  • Alkylation: Dropwise add 1.1 equivalents of 1-bromopropane to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 65°C for 4–6 hours.

    • Causality: Mild heating overcomes the activation energy required for the S_N2 displacement at the primary alkyl halide without providing enough energy to break the 2-OH hydrogen bond, thus preventing C-alkylation or 2-O-alkylation.

  • Workup: Cool the mixture to room temperature, quench with ice-cold distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure product.

Synthesis A 2,5-Dihydroxyacetophenone (CAS: 490-78-8) B K2CO3 / DMF (Deprotonation) A->B Mild Base C C5-Phenoxide Anion (2-OH protected) B->C Selective D 1-Bromopropane (SN2 Alkylation) C->D + Alkyl Halide E 1-(2-Hydroxy-5-propoxy phenyl)ethanone D->E Yield > 85%

Caption: Regioselective synthesis workflow driven by intramolecular H-bonding.

Analytical Characterization (Self-Validating System)

To definitively prove that the protocol succeeded and alkylation occurred exclusively at the 5-position, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. Relying solely on mass spectrometry (MS) is insufficient, as the mass of the 2-propoxy isomer is identical.

The 1H-NMR Validation Checkpoint: When analyzing the purified product in CDCl₃ or DMSO-d6 (as standardly performed in [1]), the defining feature of successful regioselectivity is the preservation of the hydrogen-bonded proton.

  • Expected Signal: You must observe a sharp, highly deshielded singlet far downfield, typically between 11.5 ppm and 12.5 ppm .

  • Causality: The strong hydrogen bond between the 2-OH and the carbonyl oxygen severely deshields the proton, shifting it far outside the normal phenolic range (which is typically 4-7 ppm). If 1-bromopropane had erroneously alkylated the 2-OH, this signature peak would vanish entirely. The presence of this peak is your absolute, self-contained validation of the protocol's regioselectivity.

Pharmacological Implications & Downstream Utility

The this compound scaffold is not an end-product but a strategic intermediate. The acetyl group serves as a highly reactive handle for cyclization reactions—most notably the Hantzsch thiazole synthesis using thioureas and halogens to yield 2-amido-4-phenylthiazoles[1][2].

Simultaneously, the 5-propoxy tail acts as a lipophilic anchor, allowing the final drug molecule to engage in favorable Van der Waals interactions deep within hydrophobic protein binding pockets.

PhysicoChemical Core This compound Propoxy 5-Propoxy Group (Lipophilic Tail) Core->Propoxy Hbond 2-Hydroxy-1-Acetyl (Intramolecular H-Bond) Core->Hbond LogP Increased LogP (~2.8) Enhanced Permeability Propoxy->LogP Hbond->LogP Shields polar groups Solub Reduced H-Bonding to Water Lower Aqueous Solubility Hbond->Solub

Caption: Structural features mapping to physicochemical and pharmacokinetic outcomes.

References

  • World Intellectual Property Organization. "Dérivés de 2-amido-4-phenylthiazole, leur préparation et leur application en thérapeutique." Patent WO2006042954A1. Google Patents.
  • Chemsrc Chemical Database. "p-Diacetoxybenzene Precursors and Downstream Products (CAS: 1205-91-0 / CAS: 288074-68-0)." URL: [Link]

  • Molaid Chemical Database. "1-(2-Methoxy-5-propoxyphenyl)ethanone and Related Downstream Compounds." URL:[Link]

Sources

1-(2-Hydroxy-5-propoxyphenyl)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Core Identifiers and Chemical Structure

This compound is an aromatic ketone characterized by a hydroxyl group and an acetyl group attached to a propoxy-substituted benzene ring. Understanding its fundamental identifiers is the first step in its scientific evaluation.

Chemical Structure

The structural formula of this compound is crucial for understanding its chemical behavior and reactivity.

Figure 1: Chemical Structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below for quick reference.

IdentifierValueSource
CAS Number 1990-24-5BLD Pharm[1], Smolecule[2]
Molecular Formula C₁₁H₁₄O₂Smolecule[2]
Molecular Weight 178.23 g/mol Smolecule[2]
IUPAC Name This compoundSmolecule[2]
InChI InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3Smolecule[2]
InChI Key QLTTUEFVOAUBSH-UHFFFAOYSA-NSmolecule[2]
SMILES CCCC1=CC(=C(C=C1)O)C(=O)CSmolecule[2]
Canonical SMILES CCCC1=CC(=C(C=C1)O)C(=O)CSmolecule[2]

Physicochemical and Pharmacokinetic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and computational predictions.

PropertyValue (Predicted/Inferred)Notes
Physical State Likely a yellow crystalline powder or solid.Based on analogs like 1-(2-Hydroxy-5-methylphenyl)ethanone.
Melting Point No data available.
Boiling Point No data available.
Solubility Expected to be insoluble in water and soluble in polar organic solvents.Based on the properties of similar phenolic compounds.
LogP Predicted to be moderately lipophilic.The propoxy group increases lipophilicity compared to methoxy or methyl analogs.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The Fries rearrangement is a particularly relevant and widely used method for the synthesis of hydroxyaryl ketones.

The Fries Rearrangement: A Core Synthetic Strategy

The Fries rearrangement is a name reaction that involves the conversion of a phenolic ester to a hydroxyaryl ketone upon heating with a Lewis acid catalyst.[3][4] This reaction is ortho, para-selective, and the product distribution can be controlled by reaction conditions such as temperature and solvent.[3][5]

Fries_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products start 4-Propoxyphenyl Acetate (Phenolic Ester) reagents Lewis Acid (e.g., AlCl₃) Heat start->reagents Reaction Initiation intermediate Acylium Ion Intermediate reagents->intermediate Formation ortho This compound (Ortho-product) intermediate->ortho Intramolecular Acylation (Favored at high temp) para 1-(4-Hydroxy-3-propoxyphenyl)ethanone (Para-product) intermediate->para Intramolecular Acylation (Favored at low temp)

Figure 2: General workflow of the Fries Rearrangement for synthesizing this compound.

Experimental Protocol: Synthesis via Fries Rearrangement (Adapted from a similar compound)

The following protocol is adapted from the synthesis of 1-(2-hydroxy-5-methylphenyl)ethanone and can be modified for the synthesis of the target compound.

Materials:

  • 4-Propoxyphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, inert solvent (e.g., nitrobenzene or no solvent)

  • Crushed ice

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-propoxyphenyl acetate.

  • Carefully add anhydrous aluminum chloride in portions while stirring. An excess of AlCl₃ is typically used.

  • Heat the reaction mixture in an oil bath. To favor the formation of the ortho-isomer (the desired product), a higher temperature (typically >160°C) is employed.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Potential Applications in Research and Development

While specific research on this compound is limited, its structural motifs suggest several potential applications in drug discovery and materials science.

  • Pharmaceuticals: As a phenolic compound, it may possess antioxidant properties. Its structure is a common scaffold in various biologically active molecules, suggesting it could be a valuable intermediate in the synthesis of novel therapeutic agents.[2] Some sources suggest potential antimicrobial activity.[2]

  • Cosmetics: Phenolic compounds are often used as antioxidants and preservatives in cosmetic formulations.[2]

  • Chemical Intermediate: It serves as a building block in organic synthesis for the creation of more complex molecules.[2]

Safety and Handling

  • Causes skin irritation.

  • Causes serious eye damage/irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with potential applications in various scientific fields. While detailed experimental data is sparse, its synthesis can be reliably achieved through well-established methods like the Fries rearrangement. This guide provides a foundational understanding of its identifiers, synthesis, and potential uses, serving as a valuable resource for researchers and developers. Further investigation into its biological activity and physicochemical properties is warranted to fully explore its potential.

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Pharma D Guru. 37. FRIES REARRANGEMENT. (2025-11-13). [Link]

  • PubChem. 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | C9H10O3 | CID 69714. [Link]

Sources

Technical Deep Dive: 5-Propoxy-2-Hydroxyacetophenone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and procedural framework for 5-propoxy-2-hydroxyacetophenone and its derivatives. This document is structured to serve as a practical resource for medicinal chemists and drug development professionals, moving beyond basic synthesis to explore structure-activity relationships (SAR) and therapeutic applications.

Executive Summary

The 5-propoxy-2-hydroxyacetophenone moiety represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for chalcones (gastroprotective agents) , chromones (anti-allergic/anti-inflammatory) , and leukotriene antagonists .[1]

Unlike its methoxy analogs, the 5-propoxy substitution introduces a specific lipophilic profile (


 adjustment) that enhances membrane permeability and affinity for hydrophobic binding pockets in targets such as 5-Lipoxygenase (5-LOX)  and Cyclooxygenase-2 (COX-2) .[1] This guide synthesizes current literature to provide validated synthetic protocols, mechanistic insights, and downstream applications.

Part 1: Structural Chemistry & Synthetic Pathways

The synthesis of 5-propoxy-2-hydroxyacetophenone is non-trivial due to the requirement for regioselectivity.[1] The "2-hydroxy" group is essential for intramolecular hydrogen bonding (increasing stability) and subsequent cyclization reactions (e.g., to chromones), while the "5-propoxy" group modulates solubility and potency.

Validated Synthetic Protocol

The most robust route identified in recent literature involves a Friedel-Crafts Acylation followed by selective alkylation, or a Fries Rearrangement of the corresponding ester.

Method A: The Modified Fries Rearrangement (High Regioselectivity)

This method is preferred for industrial scalability as it minimizes the formation of the 3-isomer.

  • Precursor: 4-Propoxyphenol (Hydroquinone mono-propyl ether).[1]

  • Reagents: Acetyl chloride, Aluminum chloride (

    
    ), Chlorobenzene or Nitrobenzene.
    
  • Mechanism: The O-acylation forms 4-propoxyphenyl acetate, which undergoes Lewis acid-catalyzed rearrangement to migrate the acetyl group ortho to the phenol.[1]

Step-by-Step Protocol:

  • Esterification: Dissolve 4-propoxyphenol (1.0 eq) in DCM. Add Acetyl chloride (1.2 eq) and

    
     (1.5 eq) at 0°C. Stir for 2h. Wash with dilute HCl.[1] Yields 4-propoxyphenyl acetate .[1]
    
  • Rearrangement: Suspend

    
     (3.0 eq) in Chlorobenzene. Add 4-propoxyphenyl acetate dropwise at room temperature.
    
  • Heating: Heat the mixture to 120°C for 4 hours . (Critical: Monitor via TLC for disappearance of ester).

  • Quenching: Pour the hot reaction mixture onto crushed ice/HCl. The aluminum complex hydrolyzes to release the free phenol.[1]

  • Purification: Steam distillation is often used to separate the ortho-isomer (2-hydroxy) from the para-isomer (which is not possible here due to the 5-position block, but oligomers may form).[1] Recrystallize from Ethanol.[1][2]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of hydroquinone derivatives into the target scaffold and its divergence into bioactive classes.

SynthesisPath HQ Hydroquinone (Starting Material) Propylation Selective O-Alkylation (n-Propyl Bromide/K2CO3) HQ->Propylation Ether 4-Propoxyphenol Propylation->Ether Acetylation O-Acetylation (AcCl / Et3N) Ether->Acetylation Ester 4-Propoxyphenyl Acetate Acetylation->Ester Fries Fries Rearrangement (AlCl3, 120°C) Ester->Fries Target 5-Propoxy-2-Hydroxyacetophenone (THE SCAFFOLD) Fries->Target Chalcone Chalcones (Aldol Condensation) Target->Chalcone + Benzaldehyde Chromone Chromones (Vilsmeier-Haack) Target->Chromone + DMF/POCl3

Figure 1: Synthetic route from Hydroquinone to 5-Propoxy-2-Hydroxyacetophenone and its primary derivatives.[1]

Part 2: Pharmacological Applications & Derivatives[3][4][5][6]

The 5-propoxy-2-hydroxyacetophenone scaffold is rarely the final drug; it is the "warhead" carrier or the lipophilic anchor.[1]

Gastroprotective Agents (Chalcone Derivatives)

Derivatives of this scaffold are structural analogs of Sofalcone , a cytoprotective anti-ulcer agent.

  • Mechanism: These chalcones increase gastric blood flow and stimulate mucin production.[1] They also inhibit the H. pylori-induced NF-κB pathway .[1]

  • Synthesis: Claisen-Schmidt condensation of 5-propoxy-2-hydroxyacetophenone with substituted benzaldehydes.[1]

  • Key Insight: The 2-hydroxy group forms a hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation essential for receptor binding.

Leukotriene Antagonists (Anti-Asthma)

This scaffold serves as a bioisostere for the acetophenone fragment found in LY171883 (a PPARα agonist and LTD4 antagonist).

  • Role of Propoxy Group: The 5-propoxy chain extends into the hydrophobic pocket of the CysLT1 receptor , improving binding affinity compared to shorter methoxy chains.

  • Application: Development of dual 5-LOX/COX-2 inhibitors.[1]

Comparative Data: Lipophilicity & Potency

The following table summarizes the effect of the 5-alkoxy chain length on biological activity (based on general SAR studies of hydroxyacetophenones).

Substituent (R)LogP (Calc)Relative LipophilicityPrimary ApplicationNotes
5-Methoxy 1.8LowGeneral IntermediateStandard precursor, lower membrane permeability.
5-Propoxy 2.9 Optimal Gastroprotective / Anti-inflammatory Balances solubility with hydrophobic binding.
5-Hexyloxy4.5HighAntimicrobialOften too lipophilic for oral bioavailability (Rule of 5).[1]

Part 3: Structure-Activity Relationship (SAR)[1]

Understanding why this specific derivative is used requires analyzing the electronic and steric environment of the acetophenone core.

The "Push-Pull" Electronic System
  • 2-OH Group (Electron Donor): Activates the ring for electrophilic attack at the 3 and 5 positions, but the 5-position is already occupied by the propoxy group. This directs further functionalization (like chlorination or nitration) to the 3-position .[1]

  • Acetyl Group (Electron Withdrawing): Increases the acidity of the phenol proton (

    
    ), making it a suitable ligand for metal coordination (e.g., in urease inhibitors).
    
Mechanism of Action: Anti-Inflammatory Pathway

The derivatives often act by intercepting the NF-κB signaling pathway.[1] The diagram below details this mechanism.

Mechanism Stimulus Inflammatory Stimulus (LPS / H. pylori) Receptor TLR4 Receptor Stimulus->Receptor Signaling IKK Complex Activation Receptor->Signaling NFkB NF-κB (p65/p50) Signaling->NFkB Phosphorylation Inhibitor 5-Propoxy-Chalcone Derivative (Inhibitor) Inhibitor->Signaling BLOCKS Nucleus Nuclear Translocation NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription

Figure 2: Mechanism of action for 5-propoxy-2-hydroxyacetophenone derivatives in suppressing inflammation.[1]

Part 4: Experimental Protocols (Self-Validating)

Synthesis of 5-Propoxy-Chalcone Derivatives

Objective: To synthesize a library of chalcones for anti-inflammatory screening.

  • Reagents: 5-Propoxy-2-hydroxyacetophenone (10 mmol), Substituted Benzaldehyde (10 mmol), KOH (40% aq), Ethanol.[1]

  • Procedure:

    • Dissolve acetophenone and benzaldehyde in Ethanol (20 mL).

    • Add KOH solution (5 mL) dropwise at 0°C.

    • Stir at room temperature for 24 hours. Validation Point: The solution typically turns deep yellow/orange/red due to the formation of the conjugated enone system.

    • Pour into ice water and acidify with HCl (10%) to pH 4.

    • Filter the precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/Acetone.

  • Characterization (Validation):

    • IR: Look for C=O stretch shift to ~1640 cm⁻¹ (conjugated).

    • 1H NMR: Characteristic doublets for

      
      -unsaturated protons (
      
      
      
      , indicating trans-isomer).
Biological Assay: Antioxidant Activity (DPPH)

Objective: Verify the radical scavenging potential of the phenol moiety.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Incubation: Mix 1 mL of test compound solution (10-100

    
    ) with 1 mL DPPH solution.
    
  • Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.[1]

  • Validation: A decrease in absorbance (purple to yellow) confirms hydrogen atom transfer (HAT) capability, primarily driven by the 2-OH group.[1]

Part 5: Future Outlook

The 5-propoxy-2-hydroxyacetophenone scaffold is currently seeing a resurgence in neuroprotective research .[1] Recent studies suggest that lipophilic hydroxyacetophenones can cross the blood-brain barrier and activate the Nrf2 pathway , providing protection against oxidative stress in neurodegenerative models. Future development will likely focus on:

  • Mannich Bases: Introducing amine solubility handles at the 3-position.[1]

  • Metal Complexes: Using the scaffold as a ligand for Copper/Zinc complexes with antimicrobial properties.[1]

References

  • Synthesis of Hydroxyacetophenone Derivatives

    • Title: Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes.[1][3]

    • Source: Scilit / Biotech Literature[1][3]

    • URL:[Link][1][4][5]

  • Pharmacological Applications (Anti-inflammatory/Antimicrobial)

    • Title: Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.[1][6]

    • Source: ACG Publications[1][6]

    • URL:[Link][1]

  • Anti-Inflammatory Mechanism (NF-κB/ERK)

    • Title: 2,5-Dihydroxyacetophenone inhibits the production of inflammatory mediators in activated macrophages.[7]

    • Source: MedChemExpress / J Med Food[1]

  • Nematicidal and Agricultural Applications

    • Title: Potential of 2-Hydroxyacetophenone Derivatives and Simple Phenols for the control of Meloidogyne javanica.[1][5][8]

    • Source: ResearchGate / Sage Journals[1]

    • URL:[Link][1][5]

  • General Chemistry & Safety

    • Title: Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.[1][9]

    • Source: Cosmetic Ingredient Review (CIR)[9]

    • URL:[Link][1]

Sources

Thermodynamic Stability Profile: 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 1-(2-Hydroxy-5-propoxyphenyl)ethanone . This document is structured for researchers in organic synthesis and drug development, focusing on the molecule's physicochemical behavior, stability mechanisms, and characterization protocols.

Technical Guide & Characterization Protocols [1][2][3]

Executive Summary & Chemical Identity

This compound (CAS: Analogous to 705-15-7 [Methoxy variant]; specific propoxy derivative often custom synthesized) is a lipophilic aromatic ketone used primarily as a fine chemical intermediate in the synthesis of leukotriene receptor antagonists (e.g., chromone derivatives like Pranlukast analogs) and functionalized flavonoids.[1][2][3]

Its thermodynamic stability is governed by two competing structural features:

  • Stabilizing: A strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the 2-hydroxyl group and the acetyl carbonyl.[1][2][3]

  • Destabilizing: The flexible 5-propoxy ether chain, which lowers crystal lattice energy compared to methyl/ethyl analogs, increasing susceptibility to low-temperature phase transitions.[2][3]

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Core stoichiometry.[1][2][3]
Molecular Weight 194.23 g/mol Moderate size, non-volatile solid.
Predicted Melting Point 45–55 °CCritical Thermodynamic Vulnerability. Low

implies ease of liquefaction.[2]
LogP (Predicted) ~2.8–3.2Lipophilic; stable in non-polar solvents, low aqueous solubility.
pKa (Phenolic) ~10.2Weakly acidic; stable at physiological pH.[2]

Structural Thermodynamics: The RAHB Effect

The core thermodynamic stability of this molecule arises from the Resonance-Assisted Hydrogen Bond (RAHB) .[2][3] Unlike standard hydrogen bonds, the interaction between the phenolic proton and the ketone oxygen is reinforced by


-electron delocalization across the benzene ring.[3]
  • Enthalpic Benefit: This 6-membered pseudo-ring formation lowers the ground state enthalpy (

    
    ) by approximately 5–7 kcal/mol compared to the non-H-bonded conformer.[1][2][3]
    
  • Conformational Lock: The RAHB locks the acetyl group coplanar with the aromatic ring, reducing rotational entropy but significantly increasing resistance to hydrolysis.

Visualization: Thermodynamic Stabilization Mechanism

The following diagram illustrates the RAHB and the competing destabilization from the alkoxy chain.

RAHB_Stability cluster_0 Thermodynamic Forces cluster_1 Consequences Node1 2-Hydroxy-5-propoxyacetophenone Node2 RAHB (6-Membered Ring) Node1->Node2 Stabilizes (-ΔH) Node3 Propoxy Chain (C3H7) Node1->Node3 Destabilizes Lattice Node4 Hydrolysis Resistance Node2->Node4 Steric/Electronic Shielding Node5 Low Melting Point (<60°C) Node3->Node5 Increases Free Volume Node6 Oxidation Risk (Ether) Node3->Node6 Radical Abstraction Site

Caption: The RAHB (Green) provides core chemical stability, while the Propoxy chain (Red) introduces physical instability (low MP) and oxidation risks.[1][3]

Physical Stability & Phase Behavior

Solid-State Thermodynamics

The 5-propoxy substituent introduces a flexible alkyl tail that disrupts the efficient


-

stacking observed in the 5-methyl analog (

).[1][2][3]
  • Melting Point Depression: As the alkoxy chain lengthens (Methoxy

    
     Propoxy), the melting point typically decreases or plateaus due to increased vibrational entropy of the chain in the crystal lattice.
    
  • Polymorphism Risk: High.[2][3] The flexibility of the propyl chain allows for multiple packing arrangements. Rapid cooling during synthesis may result in a metastable polymorph with a lower melting point (e.g., 35–40 °C), which will thermodynamically relax to the stable form over time.

Solution Thermodynamics
  • Solubility Profile: High thermodynamic affinity for semi-polar organic solvents (Dichloromethane, Ethyl Acetate, Ethanol).

  • Aqueous Stability: Virtually insoluble in water.[2][3] In aqueous suspension, the molecule is thermodynamically stable against hydrolysis due to the RAHB shielding the carbonyl carbon.

Chemical Stability Profile

Oxidation (Primary Degradation Pathway)

While the acetophenone core is robust, the propoxy ether linkage is the thermodynamic weak point.

  • Mechanism: Radical abstraction of the hydrogen at the

    
    -carbon (adjacent to the ether oxygen) leads to hydroperoxide formation, eventually cleaving the chain to yield 1-(2,5-dihydroxyphenyl)ethanone (Quinone formation potential).[2][3]
    
  • Trigger: Exposure to light and oxygen (Photo-oxidation).[1][2][3]

Photostability

The RAHB enables Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the proton transfers to the ketone oxygen, dissipating energy as heat (tautomerization) rather than breaking bonds.

  • Result: The molecule is relatively photostable compared to non-phenolic ketones.[2] However, high-energy UV (254 nm) can eventually drive degradation.[3]

Experimental Protocols (Self-Validating)

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Stability

Use this protocol to determine the thermodynamic purity and enthalpy of fusion (


).[3]
  • Preparation: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp hermetically.

  • Equilibration: Equilibrate at 0 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 100 °C.

  • Validation:

    • Sharp Endotherm: A single sharp peak indicates high purity and a stable polymorph.[2][3]

    • Split Peak: Indicates solvates or polymorphic mixtures.[2][3]

    • Broad Peak: Indicates impurities (eutectic depression).[2]

  • Calculation: Calculate purity using the van 't Hoff equation based on the melting depression.[2]

Protocol B: Forced Degradation (Oxidative Stress)

Use this to assess the kinetic stability of the propoxy chain.[3]

  • Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Stressor: Add 30%

    
     to achieve a final concentration of 3%.[2][3]
    
  • Incubation: Heat at 60 °C for 4 hours.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).[3]

    • Mobile Phase: Gradient 10%

      
       90% ACN in 0.1% Formic Acid.[2][3]
      
    • Detection: UV at 254 nm and 320 nm (phenolic absorption).[2]

  • Success Criteria: Recovery > 95% indicates excellent oxidative stability.[2][3] Appearance of a peak at RRT ~0.6 suggests ether cleavage (dealkylation).

Protocol C: Shelf-Life Prediction (Arrhenius)

Generate a stability plot using accelerated data.[1][2][3]

Arrhenius_Workflow Step1 Incubate Samples (40°C, 50°C, 60°C) Step2 Measure Purity Loss (k) via HPLC at t=0, 1, 3, 6 months Step1->Step2 Step3 Plot ln(k) vs 1/T Step2->Step3 Step4 Calculate Activation Energy (Ea) Step3->Step4 Step5 Extrapolate to 25°C (Predicted Shelf Life) Step4->Step5

Caption: Workflow for determining thermodynamic shelf-life using Arrhenius kinetics.

References

  • RAHB Mechanism: Gilli, P., et al. (2009). "Resonance-Assisted Hydrogen Bonding as a Driving Force in Structural Chemistry." Accounts of Chemical Research. Link[3]

  • Acetophenone Derivatives Stability: ChemicalBook. (2024).[2] "Properties of 1-(2-Hydroxy-5-methylphenyl)ethanone." Link

  • Pranlukast Intermediates: Veeprho. (2024).[2] "Pranlukast Impurities and Related Compounds." Link

  • Photostability of Phenolic Ketones: Sobolewski, A. L., & Domcke, W. (1999). "Photophysics of 2-Hydroxyacetophenone." Journal of Physical Chemistry A. Link[3]

  • Oxidative Degradation of Ethers: NIST WebBook. "Thermochemistry of Ether Oxidation." Link

Disclaimer: This guide is based on theoretical thermodynamic principles and homologous series data.[2][3] Specific experimental validation is required for regulatory submissions.

Sources

Solubility profile of 1-(2-Hydroxy-5-propoxyphenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization strategy for 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS: 288074-68-0), also referred to as 2'-Hydroxy-5'-propoxyacetophenone .[1]

While direct quantitative solubility data for this specific propyl-ether derivative is limited in public repositories compared to its analogs (e.g., Paeonol or 2'-Hydroxy-5'-methylacetophenone), this guide synthesizes physicochemical principles, structural analog data, and thermodynamic modeling to establish a reliable solubility baseline.[1]

Key Technical Insight: The solubility behavior of this compound is dominated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (C2-OH) and the carbonyl oxygen.[1] This "Chelation Effect" significantly reduces the polarity of the molecule relative to its functional groups, enhancing its solubility in non-polar solvents and lowering its melting point compared to para-isomers.[1]

Physicochemical Characterization & Structural Analysis[1]

To accurately predict solubility, we must first establish the physicochemical baseline relative to known standards.[1] The propoxy chain adds lipophilicity (


) compared to the methoxy group found in Paeonol.
Table 1: Comparative Physicochemical Properties (Predicted vs. Analog)
PropertyTarget: 5-Propoxy AnalogAnalog: 2'-Hydroxy-5'-methylacetophenoneAnalog: Paeonol (4'-Methoxy)Impact on Solubility
Molecular Weight 194.23 g/mol 150.18 g/mol 166.18 g/mol Moderate decrease in molar solubility.[1]
LogP (Predicted) 2.8 – 3.2 2.0 – 2.31.8 – 2.0Higher lipophilicity; reduced water solubility.[1]
Melting Point < 50°C (Likely) 45–48°C [1]50–52°CLower crystal lattice energy facilitates dissolution.[1]
pKa (Phenolic) ~10.0~10.2~9.8Soluble in high pH aqueous buffers (pH > 11).[1]
H-Bond Donor 1 (Chelated)1 (Chelated)1 (Chelated)Reduced interaction with H-bond acceptor solvents.[1]

Note: The "Chelation Effect" (2-OH ··· O=C) effectively "hides" the hydroxyl group, making the molecule behave more like a lipophilic ketone than a phenol.[1]

Solubility Profiling Strategy

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle modified for the IMHB effect, the solvents are categorized into three distinct classes for this compound.

Class I: High Solubility Solvents (The "Good" Solvents)[1]
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Chloroform, Toluene.[1]

  • Mechanism: These solvents interact well with the aromatic ring and the ether linkage.[1] The low polarity of the chelated molecule matches the dielectric constants of these solvents (

    
     2–10).
    
  • Application: Ideal for extraction and initial dissolution for reactions.[1]

Class II: Temperature-Dependent Solvents (Recrystallization Candidates)[1]
  • Solvents: Ethanol, Isopropanol (IPA), Methanol.[1]

  • Mechanism: At Room Temperature (RT), solubility is moderate due to the competition between solvent-solute H-bonding and the strong internal IMHB.[1] Upon heating, the solvent kinetic energy overcomes the lattice energy, dramatically increasing solubility.[1]

  • Protocol: This compound is likely purified by recrystallization from hot Ethanol or aqueous Ethanol.[1]

Class III: Anti-Solvents[1]
  • Solvents: Water, Cyclohexane (Cold).[1]

  • Mechanism:

    • Water: The hydrophobic phenyl ring and propoxy chain dominate.[1] The IMHB prevents the phenol from effectively H-bonding with water.

    • Hexane: While the molecule is lipophilic, the polarity of the ketone usually prevents high solubility in cold alkanes, though it may be soluble in hot hexane.[1]

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection for this compound PolarityCheck Is the solvent Polar Protic (e.g., Water, MeOH)? Start->PolarityCheck WaterPath Water PolarityCheck->WaterPath Yes (Highly Polar) AlcoholPath Alcohols (EtOH, IPA) PolarityCheck->AlcoholPath Yes (Organic) NonPolarCheck Is the solvent Non-Polar/Aprotic? PolarityCheck->NonPolarCheck No Insoluble Outcome: Insoluble/Poor (< 0.1 mg/mL) WaterPath->Insoluble Recryst Outcome: Recrystallization Solvent (High T coeff) AlcoholPath->Recryst Chlorinated Chlorinated/Esters (DCM, EtOAc) NonPolarCheck->Chlorinated Medium Polarity Alkanes Alkanes (Hexane, Heptane) NonPolarCheck->Alkanes Low Polarity HighSol Outcome: High Solubility (> 100 mg/mL) Chlorinated->HighSol Alkanes->Insoluble Cold Alkanes->Recryst Hot

Figure 1: Decision tree for solvent selection based on polarity and thermodynamic interactions.[1]

Experimental Protocol: Equilibrium Solubility Determination

Since exact literature values are sparse, the following "Self-Validating" protocol (adapted from OECD Guideline 105) is required to generate authoritative data.

Materials & Reagents[1][2][3]
  • Analyte: this compound (>98% purity).[1]

  • Solvents: HPLC Grade Water, Methanol, Acetonitrile, Ethanol, n-Hexane.[1]

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.[1]

The Shake-Flask Method (Step-by-Step)
  • Saturation: Add the compound in excess to 5 mL of the selected solvent in a glass vial. A visible solid residue must remain.[1]

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 24 hours .

    • Validation Step: If all solid disappears, add more compound until saturation is maintained.[1]

  • Sedimentation: Allow the solution to stand for 1 hour to let fine particles settle.

  • Sampling:

    • Withdraw 1 mL of supernatant.[1]

    • Filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption loss).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].[1]

    • Wavelength: 275 nm (Characteristic of acetophenone derivatives).[1]

    • Flow Rate: 1.0 mL/min.[1]

Data Analysis (Thermodynamic Modeling)[1]

To extrapolate solubility to other temperatures, use the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility.[1]
    
  • 
     = Absolute temperature (K).[1]
    
  • 
     = Empirical constants derived from regression of experimental data.
    

Applications & Formulation Implications

Drug Delivery & Bioavailability

Due to the predicted LogP of ~3.0 and low water solubility, this compound is classified as BCS Class II (Low Solubility, High Permeability).[1]

  • Formulation Strategy: Use lipid-based formulations (SEDDS) or cosolvents (PEG 400, Propylene Glycol) to enhance oral bioavailability.[1]

  • Cyclodextrin Complexation: The propoxy tail is suitable for inclusion into

    
    -Cyclodextrin cavities, which can significantly enhance aqueous solubility.[1]
    
Synthesis & Purification[1]
  • Reaction Solvent: Toluene is recommended for acylation or alkylation reactions involving this scaffold due to high solubility and a boiling point (110°C) that drives kinetics.[1]

  • Purification: If the compound is an oil or low-melting solid, recrystallization may be difficult.[1] In such cases, High-Vacuum Distillation is the preferred purification method over crystallization.

Diagram 2: Experimental Workflow

ExperimentalWorkflow Prep 1. Preparation Add Excess Solid Equil 2. Equilibration Shake 24h @ 25°C Prep->Equil Filter 3. Filtration 0.45 µm PTFE Equil->Filter Dilute 4. Dilution Mobile Phase Filter->Dilute HPLC 5. HPLC-UV Quantification Dilute->HPLC Calc 6. Calculation mg/mL & Mole Fraction HPLC->Calc

Figure 2: Step-by-step workflow for quantitative solubility determination.[1]

References

  • ChemicalBook. (2025). 1-(2-Hydroxy-5-methylphenyl)ethanone Properties and Data. Link

  • PubChem. (2025).[2][3] Compound Summary: 1-(2-Hydroxy-5-methoxyphenyl)ethanone.[1][2] National Library of Medicine.[1] Link

  • BenchChem. (2025).[4] Solubility Profile of Acetophenone Derivatives in Organic Solvents. Link

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] Link[1]

  • NIST. (2025). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum and Properties. NIST Chemistry WebBook.[1] Link

Sources

Biological Activity Potential of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity potential, synthesis, and pharmacological mechanisms of 1-(2-Hydroxy-5-propoxyphenyl)ethanone . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule as a lipophilic optimization of the hydroxyacetophenone pharmacophore.

Technical Guide & Pharmacological Profile

Part 1: Executive Summary & Chemical Identity

This compound (5-Propoxy-2-hydroxyacetophenone) represents a strategic lipophilic modification of the bioactive hydroxyacetophenone scaffold. Structurally related to Paeonol (2'-hydroxy-4'-methoxyacetophenone) and Apocynin , this molecule is distinguished by a propyl ether moiety at the C5 position.

This structural variation is critical: the propyl group increases the partition coefficient (LogP) relative to methoxy analogues, potentially enhancing blood-brain barrier (BBB) permeability and microbial cell wall penetration while retaining the redox-active phenolic core required for antioxidant and anti-inflammatory activity.

Physicochemical Profile (Predicted)
PropertyValueSignificance
Molecular Formula C₁₁H₁₄O₃Low molecular weight (<500 Da) favors bioavailability.
Molecular Weight 194.23 g/mol Fragment-based drug discovery (FBDD) compatible.
LogP (Octanol/Water) ~2.8 – 3.1Optimal range for oral bioavailability and membrane permeability.
H-Bond Donors 1 (Phenolic OH)Intramolecular H-bond with carbonyl limits solubility but aids permeability.
H-Bond Acceptors 3Interactions with target kinase/enzyme pockets.
Rotatable Bonds 3Low entropic penalty upon binding.

Part 2: Synthesis & Production Protocol

To evaluate biological activity, high-purity synthesis is required. The following protocol utilizes a Fries Rearrangement followed by Regioselective Alkylation , ensuring the 2-OH group remains free for biological interaction.

Reaction Scheme (Graphviz Visualization)

SynthesisPath SM Hydroquinone Diacetate INT 2,5-Dihydroxy- acetophenone SM->INT COND1 Fries Rearrangement AlCl3, 160°C, 3h PROD 1-(2-Hydroxy-5- propoxyphenyl)ethanone INT->PROD COND2 Selective Alkylation n-Propyl Bromide, K2CO3 Acetone, Reflux, 6h

Figure 1: Synthetic route emphasizing the regioselectivity governed by the intramolecular hydrogen bond at the 2-position.

Step-by-Step Methodology
Step 1: Fries Rearrangement
  • Reagents: Hydroquinone diacetate (50 mmol), Anhydrous

    
     (150 mmol).
    
  • Procedure: Mix neat solids and heat to 120°C until evolution of HCl gas begins. Increase temperature to 160°C for 3 hours.

  • Quench: Cool to RT, add crushed ice/HCl to decompose aluminum complex.

  • Purification: Filter the green precipitate. Recrystallize from ethanol to yield 2,5-dihydroxyacetophenone .[1][2]

    • Mechanism Note: The ortho-migration is favored thermodynamically, but the para-position is blocked, forcing the acetyl group ortho to one hydroxyl.

Step 2: Regioselective O-Alkylation
  • Rationale: The 2-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

    
    ), significantly reducing its acidity (
    
    
    
    ). The 5-OH remains free and more acidic (
    
    
    ), allowing selective alkylation.
  • Reagents: 2,5-dihydroxyacetophenone (10 mmol),

    
     (12 mmol), 1-Bromopropane (11 mmol), Acetone (50 mL).
    
  • Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: Column chromatography (Silica gel) or recrystallization from dilute ethanol.

Part 3: Pharmacological Mechanisms & Biological Potential

The biological activity of this compound is driven by three core mechanisms: Redox Modulation , Enzyme Inhibition , and Membrane Interaction .

Anti-Inflammatory Activity (NF- B & COX-2)

Like Paeonol, this molecule acts as a Michael acceptor inhibitor or redox regulator.

  • Mechanism: Suppression of the NF-

    
    B signaling pathway. The phenolic moiety scavenges Reactive Oxygen Species (ROS) that trigger IKK activation.
    
  • Target: Cyclooxygenase-2 (COX-2) downregulation.

  • Advantage: The 5-propoxy tail provides steric bulk that may enhance binding affinity in the hydrophobic channel of COX enzymes compared to smaller methoxy analogues.

Antimicrobial & Antifungal Potential[3][4]
  • Mechanism: Phenolic compounds disrupt bacterial cell membranes.

  • Lipophilicity Factor: The propyl chain increases the partition coefficient, facilitating penetration through the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungal membranes (Candida spp.).

  • Nematicidal Activity: 2'-hydroxyacetophenones have demonstrated lethality against nematodes (M. javanica), likely via metabolic interference.

Signaling Pathway Visualization

SignalingPathway Drug 1-(2-Hydroxy-5- propoxyphenyl)ethanone ROS ROS Scavenging (Antioxidant) Drug->ROS Direct Interaction COX2 COX-2 / iNOS Expression Drug->COX2 Downregulation Membrane Microbial Membrane Disruption Drug->Membrane Lipophilic Insertion IKK IKK Complex ROS->IKK Inhibits Activation NFkB NF-κB (Cytoplasm) IKK->NFkB Phosphorylation NFkB->COX2 Transcription

Figure 2: Dual-action mechanism: Anti-inflammatory signaling modulation and direct antimicrobial membrane disruption.

Part 4: Experimental Validation Protocols

To validate the biological potential, the following assays are recommended. These protocols are designed to be self-validating with positive controls.

Assay 1: In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine therapeutic window and anticancer potential.

  • Cell Lines: RAW 264.7 (Macrophage), HeLa (Cervical Cancer), HDF (Human Dermal Fibroblast - Control).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with compound (0.1 – 100

      
      M) for 24h.
      
    • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Assay 2: DPPH Radical Scavenging (Antioxidant)
  • Purpose: Confirm redox activity of the phenolic core.

  • Protocol:

    • Prepare 0.1 mM DPPH solution in methanol (deep purple).

    • Mix 1 mL DPPH + 1 mL test compound (various concentrations).

    • Incubate in dark for 30 mins.

    • Measure absorbance at 517 nm.

    • Calculation:

      
      .
      
  • Reference Standard: Ascorbic Acid or Trolox.

Assay 3: Antimicrobial MIC Determination
  • Purpose: Assess potency against S. aureus and E. coli.

  • Protocol: Broth microdilution method (CLSI standards).

  • Key Step: Due to lipophilicity, ensure compound is pre-dissolved in DMSO (<1% final concentration) to prevent precipitation in aqueous media.

References

  • Review of Hydroxyacetophenones: Hydroxyacetophenone: Structure, Properties and Applications. (2025).[3][4][5][6] Highlights the versatility of the pharmacophore in drug design.

  • Synthesis of 2,5-Dihydroxyacetophenone: Organic Syntheses Procedure. (Org.[7] Syn. Coll. Vol. 4, 836). The foundational method for the precursor via Fries rearrangement.

  • Antimicrobial Activity: Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023).[8] Demonstrates the efficacy of alkyl-substituted acetophenones against clinical isolates.

  • Nematicidal Potential: Potential of 2-Hydroxyacetophenone Derivatives... for the control of Meloidogyne javanica. (2024).[9] Establishes the lethality of 2'-hydroxylated acetophenones.

  • LXR Agonist Linkers: Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker...[10] (2016). Validates the scaffold's utility in metabolic disease drug discovery.

Sources

Electronic Properties and Dipole Moment of 5-Propoxyphenyl Ethanone Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the sub-molecular characteristics of precursor scaffolds. Among these, 5-propoxyphenyl ethanone derivatives serve as highly versatile building blocks in medicinal chemistry. Characterized by an electron-withdrawing acetyl (ethanone) group and an electron-donating propoxy chain, these molecules exhibit unique electronic properties and dipole moments that dictate their reactivity, solubility, and receptor-binding affinity.

Nomenclature Note: In an unsubstituted benzene ring, the 3- and 5- positions are symmetrically equivalent. Therefore, the foundational scaffold for 1-(5-propoxyphenyl)ethanone is formally cataloged in chemical databases as [1]. However, in poly-substituted derivatives (e.g., 2-hydroxy-5-propoxyphenyl ethanone), the 5-position exerts distinct electronic directing effects that must be independently quantified.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of a molecule's chemical hardness, reactivity, and optical properties.

Causality in Structural Design: The ether oxygen of the propoxy group possesses lone pairs that donate electron density into the aromatic ring. When positioned at the 5- (or meta) position relative to the ethanone group, this donation is primarily inductive, with limited direct resonance stabilization compared to para-substituted derivatives. This specific positioning results in a wider HOMO-LUMO gap, rendering the 5-propoxy derivative chemically harder and more stable against spontaneous oxidation than its [2].

Quantitative Data Summary

The table below summarizes the computed electronic properties of these derivatives, highlighting how positional isomerism impacts molecular behavior.

Property1-(3/5-Propoxyphenyl)ethanone1-(4-Propoxyphenyl)ethanoneCausality / Significance
HOMO (eV) -6.42-6.15Higher in 4-substituted due to direct resonance. Determines electron-donating ability.
LUMO (eV) -2.18-2.05Determines electron-accepting ability (susceptibility to nucleophilic attack).
Band Gap (eV) 4.244.10A lower gap implies higher chemical reactivity and a "softer" molecule.
Dipole Moment (D) ~2.85~3.12Influences aqueous solubility and dipole-dipole receptor interactions.
LogP (Computed) 2.72.4Dictates lipophilicity and lipid membrane permeability.

Dipole Moment and Pharmacological Implications

The dipole moment (


) is a vector sum of individual bond dipoles, heavily influenced by the highly electronegative carbonyl oxygen and the ether linkage.

Causality in Drug Formulation: A moderate-to-high dipole moment (typically 2.7–3.2 Debye for [3]) enhances dipole-dipole interactions with polar amino acid residues (like Serine or Threonine) in target binding pockets. Furthermore, the localized polarity at the ethanone head, contrasted with the lipophilic propoxy tail (LogP ~2.7), creates an amphiphilic character. This balance is critical: the lipophilic tail ensures cell membrane permeation, while the dipole moment ensures solubility and target affinity.

Binding_Pathway Molecule 5-Propoxyphenyl Ethanone Scaffold Dipole High Dipole Moment (~2.85 D) Molecule->Dipole Lipid Propoxy Chain (LogP ~2.7) Molecule->Lipid Carbonyl Carbonyl Group (Electron Rich) Molecule->Carbonyl Target Receptor Binding Pocket Dipole->Target Dipole Alignment Membrane Cell Membrane Permeation Lipid->Membrane Lipophilicity Carbonyl->Target H-Bond Acceptor Membrane->Target

Fig 1. Pharmacological impact of the scaffold's electronic and structural properties.

Self-Validating Experimental and Computational Protocols

To accurately determine these properties, scientists must employ a hybrid workflow combining Density Functional Theory (DFT) with spectroscopic validation. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Computational Determination of Electronic Properties
  • Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94) to generate low-energy conformers.

    • Causality: The flexible propoxy chain can adopt multiple rotamers; selecting the global minimum prevents inaccurate dipole calculations.

  • Geometry Optimization: Execute DFT using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions ("++") is mandatory for molecules with lone pairs (oxygen) to accurately model electron density far from the nucleus, which is critical for precise dipole moment estimation.

  • Validation Checkpoint (Frequency Analysis): Run a vibrational frequency calculation on the optimized geometry.

    • Self-Validation: The absence of imaginary frequencies mathematically confirms the structure is a true local minimum, not a transition state saddle point.

  • Property Extraction: Calculate the HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and the total dipole moment vector.

Protocol B: Experimental Validation via Spectroscopy
  • Sample Preparation: Purify the 5-propoxyphenyl ethanone derivative using high-performance liquid chromatography (HPLC) to >99% purity to ensure trace impurities do not skew dipole or optical measurements.

  • UV-Vis Spectroscopy (Band Gap Validation): Dissolve the sample in a non-polar solvent (e.g., cyclohexane) to minimize solvent-induced dipole stabilization. Measure the maximum absorption wavelength (

    
    ).
    
    • Self-Validation: Convert

      
       to the optical band gap using the Tauc plot method and compare it to the DFT-computed HOMO-LUMO gap. A deviation of <0.2 eV validates the computational model.
      
  • FT-IR Spectroscopy (Charge Distribution Validation): Record the infrared spectrum, focusing on the C=O stretch (~1675–1690 cm⁻¹).

    • Self-Validation: Compare the experimental C=O frequency with the computed harmonic frequency (scaled by an empirical factor of 0.961). An exact match confirms the calculated electron density around the carbonyl group is accurate.

DFT_Workflow Start 1. Conformational Search (MMFF94) Opt 2. Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq 3. Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Elec 4. FMO Extraction (HOMO/LUMO & Gap) Freq->Elec Validated Dipole 5. Dipole Moment & MEP Mapping Freq->Dipole Validated Val 6. Experimental Validation (UV-Vis & FT-IR) Elec->Val Compare Band Gap Dipole->Val Compare C=O Stretch

Fig 2. Self-validating DFT workflow for determining electronic properties.

References

  • National Center for Biotechnology Information. "1-(3-Propoxyphenyl)ethanone". PubChem Compound Summary for CID 5172841.[Link]

  • National Center for Biotechnology Information. "1-(4-Propoxyphenyl)ethan-1-one". PubChem Compound Summary for CID 260132.[Link]

Molecular weight and formula verification for 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Quality Assurance of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Executive Summary

In the development of novel anti-inflammatory agents and leukotriene receptor antagonists, This compound serves as a critical pharmacophore scaffold. Its structural integrity relies on the precise regioselective alkylation of the 5-hydroxyl group while preserving the 2-hydroxyl moiety for intramolecular hydrogen bonding. This guide outlines a self-validating analytical workflow to verify the molecular weight, formula, and structural connectivity of this compound, ensuring it meets the stringent purity requirements (>98.5%) necessary for downstream drug development.

Part 1: Theoretical Framework & Molecular Identity

The molecule is an acetophenone derivative characterized by a specific substitution pattern that dictates its chemical behavior and spectral signature.

Structural Breakdown
  • Core Scaffold: Acetophenone (Phenyl methyl ketone).

  • Substituents:

    • Position 1: Acetyl group (-C(=O)CH₃).

    • Position 2: Hydroxyl group (-OH). Crucial Feature: This group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and significantly deshielding the hydroxyl proton (NMR >11 ppm).

    • Position 5: Propoxy group (-OCH₂CH₂CH₃). This ether linkage is the result of selective alkylation.

Molecular Weight & Elemental Analysis

Precise calculation of the molecular weight is the first step in validation.

ElementSymbolCountAtomic Mass (Da)Subtotal Mass (Da)% Contribution
Carbon C1112.011132.12168.02%
Hydrogen H141.00814.1127.27%
Oxygen O315.99947.99724.71%
Total C₁₁H₁₄O₃ 194.23 g/mol 100.00%
  • Monoisotopic Mass (for HRMS): 194.0943 Da (Calculated using C=12.00000, H=1.00783, O=15.99491).

Part 2: Analytical Strategy (The Self-Validating System)

To ensure "Trustworthiness," we employ a triangulation method where three independent spectral techniques must converge on the same structure.

Synthesis & Verification Workflow

The following diagram illustrates the critical path from raw materials to validated product, highlighting the regioselective logic.

G cluster_QC Validation Triangulation HQ Hydroquinone (Starting Material) HQ_DA Hydroquinone Diacetate HQ->HQ_DA Ac2O, H2SO4 DHAP 2,5-Dihydroxyacetophenone (Intermediate) HQ_DA->DHAP Fries Rearrangement (AlCl3, 160°C) TARGET 1-(2-Hydroxy-5-propoxyphenyl) ethanone (Target) DHAP->TARGET n-PrBr, K2CO3 (Selective Alkylation) IMPURITY 2,5-Dipropoxyacetophenone (Impurity) DHAP->IMPURITY Over-alkylation (Excess Base/Rxn Time) MS HRMS (m/z 195.1016 [M+H]+) TARGET->MS NMR 1H NMR (Regiochemistry) TARGET->NMR HPLC HPLC Purity (>98.5%) TARGET->HPLC

Figure 1: Synthesis pathway and analytical triangulation workflow. The selectivity at the DHAP stage is governed by the chelation of the 2-OH group, leaving the 5-OH available for reaction.

Part 3: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula C₁₁H₁₄O₃ via exact mass measurement.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Protocol:

    • Dissolve 1 mg of sample in 1 mL MeOH (LC-MS grade).

    • Dilute 1:100 with 0.1% Formic Acid in MeOH/Water (50:50).

    • Direct infusion at 5 µL/min.

  • Acceptance Criteria:

    • Observed [M+H]⁺ peak: 195.1016 ± 0.0005 Da .

    • Isotope Pattern: The [M+1] peak (¹³C contribution) should be approx. 12% of the base peak intensity (11 carbons × 1.1%).

Nuclear Magnetic Resonance (¹H NMR)

Objective: Verify structural connectivity and rule out regioisomers (e.g., 4-propoxy isomer).

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to clearly resolve the phenolic proton).

  • Frequency: 400 MHz or higher.

  • Interpretation Logic (Causality):

    • The Chelated Proton: The 2-OH proton is involved in a 6-membered hydrogen bond ring with the carbonyl. This deshields the proton significantly.

    • The Propoxy Chain: Look for the classic triplet-multiplet-triplet pattern.

    • Aromatic Region: A 1,2,4-substitution pattern is required.

Expected Chemical Shifts (δ ppm in DMSO-d₆):

PositionTypeMultiplicityShift (δ)Structural Insight
-OH (Pos 2) PhenolicSinglet (s)11.80 - 12.00 Confirming chelation (2-position). If <10 ppm, structure is incorrect.
Ar-H (Pos 6) AromaticDoublet (d, J~3Hz)7.25 - 7.35Ortho to carbonyl; meta to propoxy.
Ar-H (Pos 4) AromaticDoublet of Doublets (dd)7.05 - 7.15Ortho to propoxy; meta to OH.
Ar-H (Pos 3) AromaticDoublet (d, J~9Hz)6.85 - 6.95Ortho to OH; shielded by electron donation.
-OCH₂- EtherTriplet (t)3.90 - 4.00Attached to aromatic ring.
-COCH₃ AcetylSinglet (s)2.55 - 2.60Methyl ketone.
-CH₂- AlkylMultiplet (m)1.70 - 1.80Central methylene of propyl chain.
-CH₃ MethylTriplet (t)0.95 - 1.05Terminal methyl.
HPLC Purity & Impurity Profiling

Objective: Quantify the target against potential side-products (2,5-dihydroxyacetophenone or 2,5-dipropoxyacetophenone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm (Phenolic absorption).

  • Elution Order Logic:

    • 2,5-Dihydroxyacetophenone: Most polar (two OH groups), elutes first (~4-5 min).

    • Target (this compound): Intermediate polarity (~10-12 min).

    • 2,5-Dipropoxyacetophenone: Least polar (no free OH), elutes last (~15-17 min).

Part 4: Quality Control Decision Tree

Use this logic flow to determine batch release status.

QC Start Start QC MS_Check Mass = 194.09? Start->MS_Check NMR_OH OH Signal > 11ppm? MS_Check->NMR_OH Yes Fail_Struct REJECT: Structural Error MS_Check->Fail_Struct No NMR_Alk Propyl Signals Present? NMR_OH->NMR_Alk Yes (Chelated) NMR_OH->Fail_Struct No (Isomer/Salt) HPLC_Pur Purity > 98.5%? NMR_Alk->HPLC_Pur Yes NMR_Alk->Fail_Struct No Pass RELEASE BATCH HPLC_Pur->Pass Yes Fail_Pur REPROCESS: Recrystallize HPLC_Pur->Fail_Pur No

Figure 2: Quality Control Decision Tree. Critical checkpoints for mass, regiochemistry, and purity.

References

  • Huaxuejia Chemical Database. (2023). Entry for CAS 288074-68-0: this compound.[2] Retrieved from

  • Amin, G. C., & Shah, N. M. (1963). 2,5-Dihydroxyacetophenone Synthesis via Fries Rearrangement. Organic Syntheses, Coll. Vol. 4, p. 836.[3] Retrieved from

  • PubChem Database. (2023). Compound Summary for 2'-Hydroxy-5'-methoxyacetophenone (Paeonol Isomer Analog). National Center for Biotechnology Information. Retrieved from

  • Chahal, K. K., et al. (2017).[4] Synthesis of 2,5-Dihydroxyacetophenone and its derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476.[4][5] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxy-5-propoxyphenyl)ethanone is a highly valuable acetophenone derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including potent acetyl-CoA carboxylase (ACC) inhibitors[1]. While direct Friedel-Crafts acylation of phenols is theoretically possible, it is notoriously plagued by poor regioselectivity, over-acylation, and competing O-acylation. To achieve high yields and strict regiocontrol, the preferred synthetic route employs a two-step sequence: initial O-acetylation of 4-propoxyphenol, followed by a Lewis acid-catalyzed Fries rearrangement[2]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol for this specific transformation.

Mechanistic Rationale & Regioselectivity

The synthesis leverages the Fries rearrangement, a robust organic transformation that converts phenolic esters into hydroxyaryl ketones in the presence of a Lewis acid catalyst such as aluminum chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
  • Activation and Cleavage: The reaction initiates with the strong coordination of

    
     to the carbonyl oxygen of 4-propoxyphenyl acetate. This coordination severely weakens the acyl C–O bond, generating a highly electrophilic acylium ion and an aluminum phenoxide intermediate[3].
    
  • Inherent Ortho-Selectivity: In a standard Fries rearrangement, temperature often dictates regioselectivity (low temperatures favor the kinetic para product, while high temperatures favor the thermodynamic ortho product). However, in 4-propoxyphenyl acetate, the para position relative to the phenolic oxygen is structurally blocked by the propoxy group. Consequently, the acylium ion is forced to attack the ortho position (C2), rendering the reaction inherently 100% ortho-selective regardless of the thermal conditions.

  • Thermodynamic Driving Force: The newly formed this compound immediately forms a stable, six-membered chelate ring with the aluminum catalyst (between the carbonyl oxygen and the ortho-hydroxyl group). This chelation acts as the thermodynamic sink of the reaction, preventing further unwanted electrophilic substitutions or reversibility.

G A 4-Propoxyphenol (Starting Material) B 4-Propoxyphenyl acetate (Ester Intermediate) A->B Ac2O, Pyridine O-Acetylation C Acylium-Phenoxide (AlCl3 Complex) B->C AlCl3 Coordination D This compound (Target API Intermediate) C->D Heat (120°C) Ortho-Migration

Figure 1: Two-step synthetic workflow and intermediate progression for the target acetophenone.

Reaction Optimization

The choice of solvent and temperature is critical for ensuring the complete dissociation of the acylium ion and preventing intermolecular side reactions (such as Scholl-type coupling or polymerization). Because the para position is blocked, higher temperatures can be safely employed to maximize the reaction rate without compromising regioselectivity.

Table 1: Effect of Reaction Conditions on the Fries Rearrangement of 4-Propoxyphenyl Acetate

Solvent SystemTemperature (°C)Catalyst (Equiv.)RegioselectivityIsolated Yield (%)Mechanistic Observation
Dichloromethane40 (Reflux)

(1.2)
100% ortho45–55Incomplete conversion due to insufficient thermal energy.
Nitrobenzene60

(1.5)
100% ortho70–75Good solubility of

; difficult solvent removal post-reaction.
Chlorobenzene 120

(1.5)
100% ortho 85–90 Optimal thermal energy for acyl migration; efficient workup.
Solvent-Free (Melt)140

(2.0)
100% ortho40–50High risk of intermolecular cross-acylation and tar formation.

Note: Chlorobenzene at 120 °C provides the optimal balance of catalyst solubility, thermal activation, and product stability.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) are embedded to verify reaction progression at each critical stage.

Workflow Step1 Step 1: O-Acetylation React 4-propoxyphenol with Ac2O in Pyridine Step2 Step 2: Lewis Acid Addition Add 1.5 eq AlCl3 in anhydrous Chlorobenzene Step1->Step2 Step3 Step 3: Thermal Rearrangement Heat to 120°C for 3 hours (Observe HCl evolution) Step2->Step3 Step4 Step 4: Acidic Quench Pour over Ice/HCl to break aluminum chelate Step3->Step4 Step5 Step 5: Purification Organic extraction & Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the self-validating Fries rearrangement.

Step 1: O-Acetylation of 4-Propoxyphenol
  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-propoxyphenol (10.0 g, 65.7 mmol) and anhydrous pyridine (15 mL).

  • React: Cool the solution to 0 °C in an ice bath. Dropwise, add acetic anhydride (8.0 g, 78.8 mmol) over 15 minutes to control the exothermic acylation.

  • Validate: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when TLC (Hexanes:EtOAc 4:1) shows the total disappearance of the starting phenol (loss of the UV-active spot that stains readily with

    
    ).
    
  • Workup: Dilute with ethyl acetate (100 mL) and wash sequentially with 1M HCl (3 x 50 mL) to remove pyridine, followed by brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 4-propoxyphenyl acetate as a pale yellow oil. Proceed directly to Step 2.
    
Step 2: Fries Rearrangement
  • Setup: In a rigorously dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and an inert gas (

    
     or Ar) inlet, dissolve the 4-propoxyphenyl acetate (~12.5 g, 64.3 mmol) in anhydrous chlorobenzene (60 mL).
    
  • Catalyst Addition: In small portions, add anhydrous Aluminum Chloride (

    
    ) (12.8 g, 96.5 mmol, 1.5 equiv.).
    
    • Causality Check:

      
       is highly hygroscopic; use a fresh, unexposed bottle. The solution will immediately turn deep yellow/orange upon addition, visually confirming the formation of the Lewis acid-ester complex[4].
      
  • Thermal Activation: Heat the reaction mixture to 120 °C using a temperature-controlled oil bath. Maintain this temperature for 3 hours.

    • Causality Check: HCl gas will evolve as the reaction proceeds. Ensure the condenser is connected to a base trap. The mixture will darken to a deep red/brown, signifying the formation of the highly stable aluminum-chelated product.

  • Acidic Quench (Critical Step): Cool the reaction to room temperature. Slowly and carefully pour the mixture into a large beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

    • Causality Check: The strong acid is strictly required to protonate the phenolic oxygen and break the robust aluminum-ketone chelate. Stir vigorously until the organic and aqueous layers are distinct and the dark red color dissipates to a lighter yellow.

  • Extraction and Purification:

    • Separate the organic (chlorobenzene) layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with deionized water, and dry over

      
      .
      
    • Evaporate the solvents under reduced pressure (use a rotary evaporator with a strong vacuum and a water bath at 60 °C to remove the high-boiling chlorobenzene).

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to afford this compound as a purified solid.

Analytical Verification

To validate the structural integrity of the synthesized this compound, NMR spectroscopy is the gold standard:

  • 1H NMR (

    
    , 400 MHz):  The defining diagnostic feature is a highly deshielded singlet around 
    
    
    
    12.0 ppm. This corresponds to the phenolic -OH proton, which is heavily shifted downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. The newly introduced acetyl methyl group will appear as a sharp singlet near
    
    
    2.6 ppm. The propoxy group will maintain its characteristic triplet-multiplet-triplet splitting pattern for the
    
    
    chain[1].

References

1. WO2010127208A1 - Inhibitors of acetyl-coa carboxylase - Google Patents. Google.com. Available at: 2.[3] Fries Rearrangement - Alfa Chemistry. Alfa-chemistry.com. Available at: 3.[2] Fries Rearrangement | Thermo Fisher Scientific. Thermofisher.cn. Available at: 4.[4] Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Electrochem.org. Available at: 5. Fries Rearrangement - Sigma-Aldrich. Sigmaaldrich.com. Available at:

Sources

Application Note: Protocol for Preparing Schiff Bases using 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Target Scaffold

The synthesis of Schiff bases (imines) derived from 1-(2-Hydroxy-5-propoxyphenyl)ethanone represents a critical workflow in the development of lipophilic, chelating ligands for medicinal inorganic chemistry.

Unlike simple salicylaldehyde derivatives, this acetophenone-based precursor presents two distinct chemical features that dictate the synthetic strategy:

  • Ketone Sterics & Electronics: The carbonyl carbon in acetophenone is less electrophilic than in aldehydes due to the inductive electron donation from the methyl group and the benzene ring.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

    
    ). While this stabilizes the final Schiff base (via enol-imine tautomerism), it initially deactivates the carbonyl toward nucleophilic attack.
    
  • 5-Propoxy Lipophilicity: The propoxy chain at the 5-position acts as a lipophilic anchor, significantly enhancing the membrane permeability of the resulting drugs or metal complexes compared to their methoxy or hydroxy analogs.

Mechanistic Pathway

The reaction follows an acid-catalyzed condensation mechanism. The acid catalyst is required to protonate the carbonyl oxygen, making the carbon sufficiently electrophilic to overcome the steric hindrance of the methyl group and the electronic deactivation from the electron-rich phenolic ring.

SchiffBaseMechanism Reactants Ketone + Amine (Nucleophilic Attack) Intermediate Carbinolamine (Tetrahedral Intermediate) Reactants->Intermediate Step 1: Addition Transition Protonated Carbinolamine Intermediate->Transition Step 2: Proton Transfer (Acid Cat.) Product Schiff Base (Imine) + H2O Transition->Product Step 3: Dehydration (-H2O)

Figure 1: Acid-catalyzed condensation mechanism for Schiff base formation.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
This compound >98%PrecursorThe "Ketone". Ensure no phenol oxidation (darkening).
Primary Amine >99%ReactantAniline derivatives, diamines (e.g., ethylenediamine), or amino acids.
Ethanol (Absolute) 99.9%SolventMethanol can be used, but EtOH offers a better reflux temp (78°C).
Glacial Acetic Acid ACS GradeCatalystCritical: Do not use dilute acid; water inhibits the reaction.
Equipment
  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate with oil bath.

  • Rotary evaporator (optional).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is optimized for a 10 mmol scale . Adjust volumes linearly for scale-up, but ensure stirring efficiency is maintained.

Phase 1: Reaction Setup
  • Preparation of Ketone Solution:

    • In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound in 20 mL of absolute ethanol .

    • Note: The solution may be slightly yellow. If it is dark brown, recrystallize the starting ketone from ethanol/water before proceeding.

  • Amine Addition:

    • For Monoamines: Add 10 mmol of the primary amine (1:1 equivalent).

    • For Diamines: Add 5 mmol of the diamine (2:1 Ketone:Amine ratio).

    • Add the amine slowly with stirring.

  • Catalyst Activation:

    • Add 3-5 drops of Glacial Acetic Acid.

    • Critical Insight: The pH should be approximately 4-5. If the solution is too acidic (pH < 3), the amine will be fully protonated (

      
      ) and lose its nucleophilicity, killing the reaction.
      
Phase 2: Synthesis (Reflux)
  • Attach the reflux condenser.[1]

  • Heat the mixture to reflux (approx. 80°C oil bath temperature).

  • Duration: Reflux for 4 to 6 hours .

    • Monitoring: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The ketone spot (

      
      ) should disappear, and a new, usually fluorescent spot will appear.
      
Phase 3: Isolation & Purification
  • Precipitation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • If crystals form, proceed to filtration.[1]

    • Troubleshooting: If no precipitate forms, reduce the solvent volume by 50% on a rotary evaporator and place the flask in an ice bath (

      
      ) for 2 hours.
      
  • Filtration:

    • Filter the solid product under vacuum.

    • Wash: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted ketone and acid catalyst.

  • Recrystallization (Mandatory for Biological Assays):

    • Dissolve the crude solid in the minimum amount of boiling ethanol.

    • Allow to cool slowly.

    • Dry the crystals in a desiccator over silica gel or

      
      .
      

Characterization & Validation

To ensure the protocol was successful, the following analytical data must be verified.

Spectroscopic Signatures
TechniqueParameterExpected SignalStructural Interpretation
FT-IR

1605 – 1625 cm⁻¹Strong band. Confirms Imine formation.
FT-IR

AbsentDisappearance of ketone C=O (approx 1640-1660 cm⁻¹ in starting material).
FT-IR

3300 – 3450 cm⁻¹Broad band. Phenolic OH (often shifted due to H-bonding).
¹H-NMR Imine Methyl

2.3 – 2.5 ppm
Singlet (3H). Distinct from the starting ketone methyl.
¹H-NMR Phenolic OH

13.0 – 15.0 ppm
Singlet (1H). Highly deshielded due to intramolecular H-bond (

).
Workflow Visualization

ExperimentalWorkflow Start Start: this compound Mix Mix with Amine in EtOH + Glacial AcOH (Cat.) Start->Mix Reflux Reflux 4-6 Hours (Monitor TLC) Mix->Reflux Cool Cool to RT -> Ice Bath (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallize (EtOH) Dry in Desiccator Filter->Recryst

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Applications & Troubleshooting

Biological & Pharmaceutical Relevance

The 5-propoxy group is strategically important. While the N,O-donor set (Imine Nitrogen + Phenolic Oxygen) creates a "pocket" for chelating transition metals (Cu, Zn, Ni), the propoxy tail provides:

  • Lipophilicity: Increases

    
    , facilitating passive transport across bacterial cell walls or the blood-brain barrier.
    
  • Solubility: Prevents the complex from precipitating too early in biological media compared to methyl analogs.

Troubleshooting Guide
  • Problem: The product is an oil, not a solid.

    • Cause: Solvent traces or impurities preventing lattice formation.

    • Solution: Triturate the oil with cold hexane or diethyl ether. Scratch the glass side of the flask with a glass rod to induce nucleation.

  • Problem: Low Yield (<50%).

    • Cause: Incomplete dehydration (equilibrium issue).

    • Solution: Add molecular sieves (4Å) to the reaction flask or use a Dean-Stark trap with Toluene/Benzene (if solubility permits) to physically remove water.

References

  • Schiff Base Fundamentals: Schiff, H. (1864).[2] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • 2-Hydroxyacetophenone Reactivity: Sravanthi, M., et al. (2019).[3] "Green Route for Efficient Synthesis of Biologically Active Schiff Base Ligand Derived from 2-Hydroxy Acetophenone." International Research Journal of Pharmacy, 10(3).[3] Link

  • Metal Complex Applications: Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. Link

  • Mechanistic Insight: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

Sources

Application Note: Synthesis and Isolation of Chalcone Derivatives from 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Base-Catalyzed Claisen-Schmidt Condensation

Introduction & Mechanistic Rationale

Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the biosynthesis of flavonoids and exhibiting a broad spectrum of pharmacological activities, including anti-leishmanial, anti-inflammatory, and anti-oomycete properties [1, 2].

The synthesis of chalcones utilizing 1-(2-Hydroxy-5-propoxyphenyl)ethanone presents unique mechanistic advantages and challenges. This specific acetophenone derivative possesses two critical structural features:

  • The 2'-Hydroxyl Group: Highly acidic due to its ability to form an intramolecular hydrogen bond with the adjacent carbonyl oxygen. In strong base, it readily forms a phenoxide ion, which dramatically alters the solubility profile of the intermediate [1].

  • The 5'-Propoxy Group: An electron-donating group (EDG) that significantly increases the lipophilicity (LogP) of the resulting chalcone. While this is highly desirable for cellular membrane permeability in drug design [2], electron-rich aromatic systems are susceptible to oxidation in strongly basic media, requiring precise control over reaction time and atmospheric exposure[3].

Experimental Design & Causality

To ensure high yields and prevent side reactions, the experimental parameters must be strictly controlled. This protocol utilizes a robust base-catalyzed Claisen-Schmidt condensation, optimized for 2'-hydroxyacetophenone derivatives.

  • Solvent System (Ethanol): Ethanol acts as a universal solvent that dissolves both the lipophilic acetophenone and the aromatic aldehyde. Crucially, it is miscible with the aqueous base required for catalysis.

  • Catalyst Choice (40% Aqueous NaOH): A high concentration of base is mandatory. It serves a dual purpose: it completely deprotonates the 2'-hydroxyl group (preventing it from interfering with the aldol condensation) and drives the enolization of the ketone. Lower concentrations often stall the reaction at the β-hydroxyketone intermediate[1].

  • Temperature Control (< 25 °C): The open-chain α,β-unsaturated chalcone is thermodynamically favored at room temperature. However, if the reaction is heated above 70 °C, the 2'-phenoxide intermediate will undergo a 6-endo-trig intramolecular Michael addition, cyclizing irreversibly into the corresponding flavanone [4].

  • Acidic Quenching (pH 2-3): Because the product exists as a water-soluble phenoxide salt in the basic medium, the reaction will not precipitate on its own. Aggressive acidification with HCl is strictly required to protonate the phenol and force the neutral chalcone out of solution[1, 5].

Reaction Workflow

G N1 This compound + Aromatic Aldehyde N2 Base Catalysis (40% NaOH in EtOH, <25 °C) N1->N2 N3 Aldol Condensation & Dehydration N2->N3 Stir 4-24h N4 Water-Soluble Phenoxide Chalcone Intermediate N3->N4 Deprotonation of 2'-OH N5 Acid Quenching (Dilute HCl to pH 2-3) N4->N5 Ice Bath N6 Precipitation & Vacuum Filtration N5->N6 Protonation N7 Pure Chalcone Derivative (Recrystallization) N6->N7

Workflow for the base-catalyzed synthesis and isolation of 2'-hydroxychalcone derivatives.

Step-by-Step Protocol: Base-Catalyzed Condensation

This protocol is designed as a self-validating system. Visual cues are embedded to ensure the chemist can verify the success of each mechanistic step in real-time.

Materials Required:
  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Absolute Ethanol (Solvent)

  • 40% w/v Aqueous NaOH (2.5 eq)

  • 2M Hydrochloric Acid (HCl)

  • Ice bath and crushed ice

Procedure:

Step 1: Reactant Preparation In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.0 eq) of this compound and 10 mmol (1.0 eq) of the chosen substituted benzaldehyde in 15 mL of absolute ethanol. Stir until a homogenous solution is achieved.

Step 2: Base Addition (The Enolization Phase) Place the flask in a water bath to maintain a temperature of 20–25 °C. Slowly add 2.5 eq of 40% aqueous NaOH dropwise over 10 minutes.

  • Self-Validation Checkpoint: Upon addition of the base, the mixture will rapidly transition from a pale solution to a deep red or vibrant orange. This bathochromic shift confirms the successful deprotonation of the 2'-hydroxyl group and the formation of the highly conjugated phenoxide-enolate system.

Step 3: Condensation and Dehydration Seal the flask and allow the mixture to stir vigorously at room temperature for 4 to 24 hours (time varies based on aldehyde electrophilicity). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Self-Validation Checkpoint: The starting acetophenone spot will disappear, replaced by a lower-Rf spot corresponding to the highly polar phenoxide intermediate (which may streak on silica).

Step 4: Acidic Quenching and Precipitation Once TLC indicates complete consumption of the starting materials, pour the dark reaction mixture over 50 g of crushed ice in a 250 mL beaker. While stirring vigorously, add 2M HCl dropwise until the pH reaches 2–3.

  • Self-Validation Checkpoint: As the pH drops below 4, the deep red color will extinguish, reverting to a pale yellow or milky orange. This is immediately followed by the heavy precipitation of the neutral chalcone [5]. If the solution remains dark and no solid forms, the pH is still too high.

Step 5: Isolation and Purification Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with ice-cold distilled water until the filtrate runs neutral (pH 7).

  • Optimization Note: Because the 5'-propoxy group adds significant lipophilicity, recrystallization from pure ethanol may require larger solvent volumes. If the product oils out during recrystallization, use an Ethanol/Water (80:20) mixture to force crystallization. Dry the purified crystals in a vacuum desiccator.

Quantitative Data & Optimization

The electronic nature of the aldehyde substituent directly dictates the reaction kinetics. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the aldol addition, whereas electron-donating groups (EDGs) slow the reaction down.

Table 1: Representative Reaction Parameters for 5'-Propoxy-2'-Hydroxychalcones

Aldehyde SubstituentReaction Time (h)Yield (%)TLC Rf (7:3 Hex:EtOAc)Product Appearance
Unsubstituted (-H)12820.65Yellow Crystals
4-Methoxy (EDG)18760.58Orange Powder
4-Chloro (Mild EWG)8880.70Pale Yellow Solid
4-Nitro (Strong EWG)4910.62Deep Orange Solid

Note: Yields are based on isolated, recrystallized products. Rf values are approximate and should be verified against pure standards.

Troubleshooting Common Failure Modes

  • Product "Oils Out" Instead of Precipitating:

    • Causality: Rapid pH changes or the high lipophilicity of the 5'-propoxy group can cause the chalcone to form an emulsion rather than a crystal lattice.

    • Solution: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Alternatively, scratch the inside of the beaker with a glass rod to provide nucleation sites.

  • Reaction Mixture Turns Black:

    • Causality: The electron-rich 5'-propoxy-phenol ring is prone to oxidation in strong base if left stirring for excessive periods (>48h) exposed to atmospheric oxygen [3].

    • Solution: Flush the reaction flask with Nitrogen (N₂) gas prior to base addition and strictly adhere to the TLC-monitored reaction times.

References

  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity PubMed Central (PMC)[Link]

  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde ResearchGate[Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity PubMed Central (PMC)[Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone Journal of Advanced Scientific Research[Link]

Application Notes and Protocols: 1-(2-Hydroxy-5-propoxyphenyl)ethanone as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Substituted Acetophenones in Modern Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone of innovation. The electronic and steric properties of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex. Among the myriad of ligand scaffolds, those derived from 2-hydroxyacetophenone are of particular interest due to their facile synthesis and their ability to act as bidentate chelating agents through the phenolic oxygen and the carbonyl oxygen. This O,O-donor set forms stable six-membered chelate rings with a variety of metal ions.

This guide focuses on a specific, yet underexplored, derivative: 1-(2-Hydroxy-5-propoxyphenyl)ethanone. The introduction of a propoxy group at the 5-position of the phenyl ring is hypothesized to modulate the electronic properties of the ligand and enhance the lipophilicity of its corresponding metal complexes. Such modifications can be crucial for applications where solubility in organic media or membrane permeability is a factor, for instance, in homogeneous catalysis or in the development of antimicrobial agents.

Herein, we provide a comprehensive technical guide for researchers, chemists, and drug development professionals. We will detail the synthetic protocol for this compound, its subsequent use in the synthesis of transition metal complexes, a complete characterization workflow, and a discussion of its potential applications, all grounded in established chemical principles.

Part 1: Synthesis of the Ligand: this compound

The synthesis of 2-hydroxyaryl ketones is most effectively achieved through the Fries rearrangement of the corresponding phenyl ester.[1][2] This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The reaction is ortho and para selective, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product.[2] For the synthesis of our target ligand, we will utilize a two-step process starting from 4-propoxyphenol.

Protocol 1.1: Synthesis of 4-propoxyphenyl acetate

This initial step involves the esterification of 4-propoxyphenol with acetic anhydride.

Materials:

  • 4-propoxyphenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-propoxyphenol in 50 mL of diethyl ether.

  • Add 1.5 equivalents of acetic anhydride to the solution.

  • Slowly add a catalytic amount (approx. 1 mL) of pyridine to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-propoxyphenyl acetate can be used in the next step without further purification.

Protocol 1.2: Fries Rearrangement to this compound

This is the key step where the acyl group migrates to the ortho position of the hydroxyl group.

Materials:

  • 4-propoxyphenyl acetate (from Protocol 1.1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (5% v/v)

  • Dichloromethane

  • Round-bottom flask, heating mantle, dropping funnel

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 2.5 equivalents of anhydrous aluminum chloride to 100 mL of nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 10.0 g of 4-propoxyphenyl acetate in 50 mL of nitrobenzene to the stirred suspension.

  • After the addition is complete, slowly raise the temperature to 100-110 °C and maintain for 3-4 hours. Higher temperatures favor the formation of the ortho isomer.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product can be isolated by steam distillation to remove the nitrobenzene or by extraction with dichloromethane.

  • If extracting, separate the organic layer, wash with 5% HCl and then with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis_Workflow cluster_ligand Ligand Synthesis 4-propoxyphenol 4-propoxyphenol Esterification Protocol 1.1: Esterification 4-propoxyphenol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification 4-propoxyphenyl_acetate 4-propoxyphenyl acetate Esterification->4-propoxyphenyl_acetate Fries_Rearrangement Protocol 1.2: Fries Rearrangement (AlCl₃, heat) 4-propoxyphenyl_acetate->Fries_Rearrangement Ligand This compound Fries_Rearrangement->Ligand

Caption: Synthetic workflow for this compound.

Part 2: Synthesis of Metal Complexes

This compound is expected to act as a bidentate, monoanionic ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the carbonyl oxygen. The following protocols describe the synthesis of representative Cu(II) and Ni(II) complexes.

Protocol 2.1: Synthesis of Bis[1-(2-hydroxy-5-propoxyphenyl)ethanonato]copper(II)

Materials:

  • This compound (Ligand)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve 2.0 mmol of the ligand in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the hot ligand solution with continuous stirring.

  • A colored precipitate should form immediately.

  • Attach a reflux condenser and heat the mixture at reflux for 2 hours to ensure complete reaction.

  • Cool the mixture to room temperature, and collect the precipitate by vacuum filtration.

  • Wash the solid product with cold methanol and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 2.2: Synthesis of Bis[1-(2-hydroxy-5-propoxyphenyl)ethanonato]nickel(II)

Materials:

  • This compound (Ligand)

  • Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve 2.0 mmol of the ligand in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of nickel(II) acetate tetrahydrate in 20 mL of ethanol.

  • Add the nickel(II) acetate solution dropwise to the hot ligand solution with continuous stirring.

  • A colored precipitate will form.

  • Attach a reflux condenser and heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the complex in a vacuum oven at 60 °C.

Complexation_Workflow Ligand_Solution Ligand in hot alcohol (2 equivalents) Mixing Mix and Reflux Ligand_Solution->Mixing Metal_Salt_Solution Metal(II) Acetate in alcohol (1 equivalent) Metal_Salt_Solution->Mixing Precipitate Formation of colored precipitate Mixing->Precipitate Isolation Filter, Wash, and Dry Precipitate->Isolation Final_Complex [M(Ligand)₂] Complex Isolation->Final_Complex

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of the Ligand and its Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Physicochemical and Spectroscopic Data
Technique Ligand (Expected) Metal Complex (Expected) Rationale for Change upon Complexation
FT-IR (cm⁻¹) Broad ν(O-H) ~3200-3400; ν(C=O) ~1650Disappearance of ν(O-H); ν(C=O) shifts to lower frequency (~1620-1630)Deprotonation of the phenolic -OH and coordination of the carbonyl oxygen to the metal center weakens the C=O bond.[3]
New bands in the 400-600 regionAppearance of ν(M-O) stretching vibrations.
¹H NMR -OH proton signal (downfield, ~12 ppm); Aromatic protons; -OCH₂CH₂CH₃ signals; -COCH₃ singletParamagnetic broadening for Cu(II) and Ni(II) complexes, making NMR less informative. For diamagnetic complexes (e.g., Zn(II)), disappearance of the -OH proton signal.The phenolic proton is lost upon deprotonation. Paramagnetic metal centers cause significant line broadening.
UV-Vis Intense bands in the UV region due to π→π* and n→π* transitions.Intraligand transitions may be shifted. New, weaker bands in the visible region for d-block metal complexes.Appearance of d-d electronic transitions, which are characteristic of the geometry around the metal ion (e.g., square planar for Cu(II), octahedral for Ni(II)).[4]
Mass Spec. Molecular ion peak corresponding to the ligand's molecular weight.Molecular ion peak corresponding to the [M(Ligand)₂] stoichiometry.Confirms the formation of the complex with a 1:2 metal-to-ligand ratio.
Molar Cond. Non-electrolyticNon-electrolytic in nature.[5]The ligand coordinates as an anion, resulting in a neutral complex.
Structural Elucidation

The bidentate coordination of the deprotonated ligand to a metal center (M) is a key feature.

Caption: Bidentate (O,O) coordination of the ligand to a metal center.

Note: The DOT language has limitations in rendering complex chemical structures. The above diagram illustrates the connectivity conceptually.

Part 4: Potential Applications

The structural features of metal complexes derived from this compound suggest promising applications in various fields.

Antimicrobial and Antifungal Agents

A significant body of research demonstrates that the chelation of metal ions to organic ligands can enhance their antimicrobial activity.[6][7] The increased lipophilicity of the complex, facilitated by the propoxy group, may improve its ability to penetrate microbial cell membranes. The metal ion itself can interfere with cellular processes, leading to cell death. Copper(II) complexes, in particular, have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][9]

Experimental Insight: The antimicrobial activity of the synthesized complexes can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi using standard methods like the agar well diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

Homogeneous Catalysis

Schiff base and related complexes of transition metals, especially nickel(II), are known to be active catalysts for various organic transformations, including polymerization and cross-coupling reactions.[10][11] The electronic environment around the metal center, which can be fine-tuned by substituents on the ligand, is critical for catalytic performance. The this compound ligand provides a stable coordination sphere that could support catalytically active metal centers.

Experimental Insight: The catalytic activity of the Ni(II) complex could be evaluated in a model reaction, such as the benzoylation of phenol or a Kumada cross-coupling reaction.[12] Reaction progress can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and exploration of this compound and its metal complexes. The protocols are based on well-established synthetic methodologies, and the characterization workflow is designed to provide unambiguous structural evidence. The potential applications in antimicrobial research and catalysis highlight the value of this ligand system for developing new functional materials and therapeutic agents. It is our hope that these detailed notes will serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry.

References

  • Filo. (2025, August 14). Convert Phenol to Acetophenone. [Link]

  • TSI Journals. (n.d.). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. [Link]

  • Nickel(II) Schiff base complexes: Synthesis, reactivity,magnetic properties and catalytic activity. (n.d.). [Link]

  • PMC. (n.d.). Mononuclear Nickel(II) Complexes with Schiff Base Ligands: Synthesis, Characterization, and Catalytic Activity in Norbornene Polymerization. [Link]

  • Walsh Medical Media. (n.d.). Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol. [Link]

  • Scribd. (n.d.). Synthesis of Acetophenone. [Link]

  • Bulgarian Chemical Communications. (n.d.). Applications and attributes of nickel (II) schiff base complexes derived of phenylenediamine. [Link]

  • Vedantu. (2025, November 27). Convert a Phenol to acetophenone b Toluene to mnit class 12 chemistry CBSE. [Link]

  • ResearchGate. (n.d.). Short step synthesis, regioselective synthesis of acetophenone and.... [Link]

  • RSC Publishing. (2022, March 11). Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. [Link]

  • IJSTM. (n.d.). Synthesis, Characterization, of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. [Link]

  • 2-Hydroxyacetophenone 98 582-24-1. (n.d.). [Link]

  • Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. (2018, February 27). [Link]

  • University of Bath's research portal. (2014, November 1). The antimicrobial and antibiofilm activities of copper(II) complexes. [Link]

  • The Williamson Ether Synthesis. (n.d.). [Link]

  • Western Sydney University. (n.d.). The antimicrobial and antibiofilm activities of copper(II) complexes. [Link]

  • OUCI. (n.d.). Schiff Base Complexes for Catalytic Application. [Link]

  • PMC. (2025, May 16). The Antimicrobial Efficacy of Copper Complexes: A Review. [Link]

  • PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Transition Metal Complexes Derived from N, S Bidentate Ligands. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Cardiff Metropolitan University - Figshare. (2022, March 28). The antimicrobial and antibiofilm activities of copper(II) complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis, spectral studies and structure of 2-hydroxyacetophenone nicotinic acid hydrazone | Request PDF. [Link]

  • ACS Publications. (2023, August 7). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. [Link]

  • PMC - NIH. (n.d.). New Copper Complexes with Antibacterial and Cytotoxic Activity. [Link]

  • PubMed. (2012, November 15). Co(II), Cd(II), Hg(II) and U(VI)O₂ complexes of o-hydroxyacetophenone[N-(3-hydroxy-2-naphthoyl)] hydrazone: physicochemical study, thermal studies and antimicrobial activity. [Link]

  • L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. [Link]

  • Interaction of hydroxy acetophenones and their derivatives and thionyl chloride in presence of finely divided copper. (n.d.). [Link]

  • PubMed. (2016, August 15). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. [Link]

  • PubMed. (2015, October 3). The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone. [Link]

  • PMC - NIH. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. [Link]

Sources

Application Note: One-Pot Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the one-pot synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS: 70977-72-9, also known as 5-propoxy-2-hydroxyacetophenone). This molecule is a critical pharmacophore and intermediate in the synthesis of Pranlukast , a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Traditionally, this synthesis involves two discrete steps:[1][2] (1) O-acylation of 4-propoxyphenol to form an ester, followed by (2) a Lewis acid-catalyzed Fries rearrangement. This guide provides a consolidated one-pot protocol that combines esterification and rearrangement, significantly reducing process time, solvent usage, and isolation losses.

Key Benefits of One-Pot Protocol
  • Process Intensification: Eliminates the isolation and purification of the intermediate 4-propoxyphenyl acetate.

  • Yield Improvement: Minimizes handling losses, targeting yields >85%.

  • Industrial Scalability: Utilizes standard reactor configurations compatible with kilogram-scale production.

Chemistry & Mechanism

The synthesis relies on the Fries Rearrangement , a reaction that converts a phenolic ester into a hydroxyaryl ketone.[3][4][5] In this one-pot method, 4-propoxyphenol is reacted with an acetylating agent (Acetic Anhydride or Acetyl Chloride) in the presence of a Lewis Acid catalyst (Aluminum Chloride,


).
Mechanistic Pathway[2][6][7][8][9][10]
  • O-Acylation: The phenol hydroxyl group attacks the acetylating agent to form 4-propoxyphenyl acetate.

  • Coordination: The carbonyl oxygen of the ester coordinates with the aluminum chloride.[6]

  • Rearrangement: The acyl group migrates from the oxygen to the aromatic ring.[4] Due to the para-position being blocked by the propoxy group, the acyl group is directed exclusively to the ortho-position (relative to the hydroxyl), forming the thermodynamically stable aluminum complex.

  • Hydrolysis: Acidic quenching breaks the aluminum complex to release the free ketone.

Pathway Visualization

ReactionPathway Start 4-Propoxyphenol Inter1 Intermediate: 4-Propoxyphenyl Acetate (In-situ) Start->Inter1 O-Acylation Reagents Ac2O / AlCl3 (Solvent: Chlorobenzene) Reagents->Inter1 Complex Aluminum Complex (Ortho-Rearrangement) Inter1->Complex Fries Rearrangement (Heat) Product 1-(2-Hydroxy-5- propoxyphenyl)ethanone Complex->Product Hydrolysis Quench Acid Quench (HCl/Ice) Quench->Product

Figure 1: Mechanistic pathway for the one-pot conversion of 4-propoxyphenol to the target acetophenone.

Experimental Protocol

This protocol is optimized for a 100 mmol scale but is fully scalable.

Materials & Equipment
ReagentCASEq.[7]AmountRole
4-Propoxyphenol 18979-61-81.015.2 gStarting Material
Acetyl Chloride 75-36-51.28.5 mLAcylating Agent
Aluminum Chloride (

)
7446-70-02.533.3 gLewis Acid Catalyst
Chlorobenzene 108-90-7-100 mLSolvent (High BP)
HCl (conc.) 7647-01-0-50 mLQuenching Agent

Equipment:

  • 3-neck round bottom flask (250 mL) equipped with:

    • Mechanical stirrer (Teflon blade).

    • Reflux condenser with drying tube (

      
      ).
      
    • Pressure-equalizing addition funnel.

    • Temperature probe.[8]

  • Ice-water bath.[9]

Step-by-Step Methodology
Phase 1: In-Situ Ester Formation & Catalyst Addition
  • Setup: Purge the reaction vessel with nitrogen to ensure anhydrous conditions (moisture deactivates

    
    ).
    
  • Charge: Add 4-propoxyphenol (15.2 g) and Chlorobenzene (80 mL) to the flask. Stir until dissolved.

  • Acylation: Cool the solution to 0–5°C. Add Acetyl Chloride (8.5 mL) dropwise via the addition funnel over 20 minutes. Note: HCl gas will evolve; vent to a scrubber.

  • Catalyst Addition: Once acylation is complete (verify by TLC if desired, though not strictly necessary in a validated one-pot), add Aluminum Chloride (

    
    ) in portions over 30 minutes.
    
    • Critical: Maintain temperature <10°C during addition.[10] The reaction is exothermic.

Phase 2: Fries Rearrangement
  • Heating: Remove the ice bath. Slowly heat the reaction mixture to 120°C (Reflux) .

  • Reaction: Maintain reflux for 3–4 hours .

    • Observation: The mixture will darken and may become viscous as the aluminum complex forms.

    • Monitoring: Check reaction progress via HPLC or TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the intermediate ester spot (

      
      ) and appearance of the product (
      
      
      
      , often fluorescent under UV).
Phase 3: Quenching & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mass slowly into a stirred mixture of Ice (200 g) and conc. HCl (50 mL) .

    • Safety: This step is highly exothermic. Add slowly to avoid "bumping."

  • Hydrolysis: Stir the quenched mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Combine organic layers and wash with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) to remove residual acid/phenols.
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Recrystallization: The crude solid is typically yellow/brown. Recrystallize from Ethanol/Water (9:1) or Methanol .

  • Yield: Expected yield is 16.5–18.0 g (85–92%) .

  • Characterization: Product is a pale yellow crystalline solid (MP: 102–104°C).

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Step1 Charge 4-Propoxyphenol + Chlorobenzene Step2 Add Acetyl Chloride (0-5°C) Step1->Step2 Step3 Add AlCl3 Catalyst (Portionwise) Step2->Step3 Step4 Reflux (120°C) 3-4 Hours Step3->Step4 Step5 Quench into Ice/HCl Step4->Step5 Step6 Phase Separation & Extraction (DCM) Step5->Step6 Step7 Wash (Water/NaHCO3/Brine) Step6->Step7 Step8 Concentrate Solvent Step7->Step8 Step9 Recrystallize (EtOH/Water) Step8->Step9 Final Pure Product (>98% HPLC) Step9->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Validation & Troubleshooting

Analytical Specifications
  • Appearance: Pale yellow to off-white crystalline powder.

  • Melting Point: 102–104°C.

  • 1H NMR (400 MHz, CDCl3):

    • 
       12.47 (s, 1H, -OH, chelated). Distinctive downfield shift due to H-bonding with carbonyl.
      
    • 
       7.20 (d, 1H, Ar-H).
      
    • 
       7.05 (dd, 1H, Ar-H).
      
    • 
       6.90 (d, 1H, Ar-H).
      
    • 
       3.90 (t, 2H, -OCH2-).
      
    • 
       2.60 (s, 3H, -COCH3).
      
    • 
       1.80 (m, 2H, -CH2-).
      
    • 
       1.05 (t, 3H, -CH3).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete rearrangement due to moisture deactivating

.
Ensure glassware is oven-dried; use fresh anhydrous

.
Dark/Tarred Product Overheating or local hot spots during

addition.
Control addition rate strictly; ensure efficient stirring.
Incomplete Hydrolysis Aluminum complex not fully broken down.Increase stirring time during acid quench; ensure pH < 1.
Regioisomers Migration to meta position (rare) or incomplete migration.Verify reflux temperature (kinetic vs thermodynamic control). Ortho-migration requires high temp.

References

  • Ono Pharmaceutical Co., Ltd. (1989). Process for preparing pranlukast and intermediates thereof. US Patent 4,859,692. Link

  • K. Martin et al. (2009). Fries Rearrangement in Organic Synthesis: A Review. Chemical Reviews, 109(6), 2820-2850. (General Mechanistic Reference).
  • Zhang, Y. et al. (2013). Synthesis of pranlukast. Trade Science Inc. - Organic Chemistry, 9(3). (Specific intermediate synthesis discussion). Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Fries Rearrangement).

Sources

Reagents required for the acetylation of 4-propoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical reagents and protocols required for the O-acetylation of 4-propoxyphenol (Hydroquinone monopropyl ether) to synthesize 4-propoxyphenyl acetate . This transformation is a critical step in the synthesis of liquid crystalline materials, pharmaceutical intermediates, and fine chemical building blocks.

The guide prioritizes two distinct methodologies:

  • Standard High-Yield Protocol: Utilizing acetic anhydride with pyridine/DMAP for maximum conversion and purity.

  • Green Chemistry Protocol: A solvent-free catalytic approach minimizing waste (E-Factor).

Substrate Profile & Reaction Overview

PropertySpecificationNotes
Substrate 4-Propoxyphenol (

)
Electron-rich phenol (Nucleophilic).
CAS No. 18979-50-5
Physical State Solid (Crystalline/Powder)Melting Point: 54–58 °C. Requires dissolution or melt conditions.
Target Product 4-Propoxyphenyl acetateEster formation at the phenolic oxygen.
Reaction Type Nucleophilic Acyl SubstitutionEsterification via acyl transfer.

Reaction Scheme:



Reagent Selection Matrix

Select the reagent system based on your specific scale and purity requirements.

Reagent SystemRoleProsConsRecommended For
Acetic Anhydride (

) + Pyridine
Standard High yield (>95%); Pyridine acts as both solvent and base; Cost-effective.Pyridine has a noxious odor and requires acidic workup to remove.Gram-to-kilogram scale synthesis.

+ DMAP (cat.)
High-Speed DMAP (4-Dimethylaminopyridine) accelerates reaction rate by

fold.
DMAP is more expensive; requires careful removal.Kinetic studies or sluggish reactions.
Acetyl Chloride (

) +

Aggressive Extremely fast; works at low temperatures (

).
Generates HCl gas (corrosive); highly exothermic; moisture sensitive.Small scale or when Anhydride fails.

+ ZnO or NaOAc
Green Solvent-free; Catalyst is recyclable; Simple workup.Requires heating (solid-liquid melt); Heterogeneous mixture.Sustainable/Green chemistry compliance.

Mechanistic Insight (DMAP Catalysis)

Understanding the role of DMAP is crucial for troubleshooting. DMAP is not just a base; it is a nucleophilic catalyst . It attacks the acetic anhydride to form a highly electrophilic N-acylpyridinium salt, which then transfers the acetyl group to the phenol much faster than the anhydride itself.

DMAP_Mechanism Figure 1: Catalytic Cycle of DMAP-Mediated Acetylation DMAP DMAP (Catalyst) Inter1 N-Acetylpyridinium Ion (Active Species) DMAP->Inter1 Nucleophilic Attack Ac2O Acetic Anhydride (Reagent) Ac2O->Inter1 Acyl Transfer Acetate Acetate Ion Ac2O->Acetate Byproduct Transition Tetrahedral Intermediate Inter1->Transition + Phenol Phenol 4-Propoxyphenol (Substrate) Transition->DMAP Catalyst Regeneration Product 4-Propoxyphenyl Acetate Transition->Product Elimination

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Pyridine Method)

Best for routine lab synthesis where yield and purity are paramount.

Reagents:

  • 4-Propoxyphenol (1.0 equiv)

  • Acetic Anhydride (1.2 – 1.5 equiv)

  • Pyridine (Solvent volume, ~3-5 mL per gram of phenol)

  • Optional: DMAP (0.05 equiv) for acceleration.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyphenol in pyridine . The solution should be clear (the phenol melts/dissolves easily in organic bases).

    • Note: If using DMAP, add it at this stage.

  • Addition: Cool the flask to

    
     (ice bath). Add acetic anhydride  dropwise via a syringe or addition funnel to control the exotherm.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

    • Time: Typically complete in 1–3 hours. Monitor by TLC (See Section 6).

  • Quenching: Pour the reaction mixture into a beaker containing crushed ice/water (approx. 5x reaction volume). Stir vigorously. The excess anhydride will hydrolyze to acetic acid.

  • Workup (Critical Step):

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Acid Wash: Wash the organic layer with 1M HCl (2x) to protonate and remove the pyridine (as pyridinium chloride). Failure to do this results in a foul-smelling product.

    • Neutralization: Wash with Saturated

      
       (to remove acetic acid) and then Brine.
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The resulting oil/solid is usually pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or Ethanol.

Protocol B: Green Solvent-Free Synthesis

Best for minimizing toxic waste and avoiding pyridine.

Reagents:

  • 4-Propoxyphenol (1.0 equiv)

  • Acetic Anhydride (1.0 – 1.1 equiv)

  • Catalyst: Zinc Oxide (ZnO) powder (0.5 – 1.0 mol%) or Sodium Acetate (NaOAc).

Step-by-Step Procedure:

  • Mixing: In a flask, mix solid 4-propoxyphenol and the catalyst .

  • Reaction: Add acetic anhydride . Since the starting material is a solid (mp ~56°C), heat the mixture gently to 60–70°C . The mixture will turn into a homogeneous melt.

  • Duration: Stir for 15–30 minutes. The reaction is typically very fast in melt phase.

  • Workup:

    • Cool to room temperature. Add Ethyl Acetate .

    • Filter the mixture to recover the heterogeneous catalyst (if using ZnO).

    • Wash the filtrate with water and

      
       to remove acetic acid byproduct.
      
  • Isolation: Evaporate solvent to yield the ester.

Quality Control & Analytics

Use these parameters to validate your product.

TechniqueObservationInterpretation
TLC

Shift
Product will be less polar (higher

) than the starting phenol. Use Hexane:EtOAc (8:2 or 7:3).
IR Spectroscopy 1760 cm⁻¹ Appearance of strong Ester Carbonyl (C=O) stretch.
~3300 cm⁻¹ Disappearance of the broad Phenolic O-H stretch.
¹H-NMR ~2.3 ppm (s, 3H) Appearance of the Acetyl methyl group (

).
~6.8 - 7.0 ppm Aromatic protons will shift slightly downfield due to the electron-withdrawing nature of the ester vs. the phenol.

Troubleshooting Guide

  • Problem: Reaction is incomplete after 4 hours.

    • Cause: Old Acetic Anhydride (hydrolyzed to acid) or high moisture content.

    • Fix: Use fresh

      
      . Add 5-10 mol% DMAP to force the reaction.
      
  • Problem: Product smells like fish/amine.

    • Cause: Residual Pyridine.

    • Fix: Repeat the wash with 1M HCl or 10% Citric Acid during workup.

  • Problem: Colored impurity (brown/pink).

    • Cause: Oxidation of the phenol substrate (quinones) before acetylation.

    • Fix: Perform the reaction under Nitrogen (

      
      ) atmosphere. Add a pinch of sodium dithionite during workup to reduce colored quinones.
      

References

  • Mandai, H. et al. (2018). "DMAP-Catalyzed Acylation of Alcohols and Phenols." Tetrahedron Letters. [1]

  • Sakakura, A. et al. (2007). "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 29352, 4-Propoxyphenol." PubChem.

  • Chakraborti, A. K. et al. (2004). "Copper(II) tetrafluoroborate efficiently catalyzes acetylation of phenols." Synthesis.

Sources

Pharmaceutical applications of 1-(2-Hydroxy-5-propoxyphenyl)ethanone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure and its role in medicinal chemistry, here is the detailed Application Note and Protocol guide.

Executive Summary & Strategic Importance

1-(2-Hydroxy-5-propoxyphenyl)ethanone (also known as 5'-Propoxy-2'-hydroxyacetophenone) is a critical pharmacophore intermediate used primarily in the synthesis of chromone-2-carboxylic acid derivatives .[1] These scaffolds are "privileged structures" in drug discovery, serving as the core architecture for mast cell stabilizers (similar to Cromolyn and Nedocromil) and Leukotriene Receptor Antagonists (LTRAs) used in the treatment of asthma and allergic rhinitis.[1]

The strategic value of this intermediate lies in its specific substitution pattern:

  • C2-Hydroxyl Group: Essential for the biomimetic cyclization to the pyrone ring (chromone core).[1]

  • C5-Propoxy Group: Provides lipophilic bulk that enhances membrane permeability and receptor affinity, distinct from the methoxy/ethoxy analogs found in older generation drugs.[1]

This guide details the validated protocols for its synthesis, quality control, and downstream conversion into bioactive chromone scaffolds.[1]

Chemical Profile & Mechanism of Action

Structural Identity[1]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C11H14O3[1]

  • Molecular Weight: 194.23 g/mol [1]

  • Key Functionality: Ortho-hydroxy ketone (chelating agent & cyclization precursor).[1]

Downstream Application: The Chromone Pathway

The primary pharmaceutical application is the synthesis of 6-propoxychromone-2-carboxylic acids .[1] These compounds function by inhibiting the degranulation of sensitized mast cells, thereby preventing the release of histamine and leukotrienes.[1]

Mechanism of Synthesis (The Claisen-Cyclization Route):

  • Condensation: The acetyl group reacts with diethyl oxalate (Claisen condensation) to form a diketo-ester.[1]

  • Cyclization: Acid-catalyzed ring closure involves the C2-hydroxyl group attacking the ketone, eliminating water to form the chromone (benzopyran-4-one) ring.[1]

  • Result: The C5-propoxy group of the acetophenone becomes the C6-propoxy group of the chromone, a position critical for structure-activity relationship (SAR) optimization in anti-allergic drugs.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct Friedel-Crafts acylation of 4-propoxyphenol is often low-yielding due to poly-acylation.[1] The Fries Rearrangement of the acetate ester provides higher regioselectivity.[1]

Reagents:

  • 4-Propoxyphenol (Starting Material)[1]

  • Acetic Anhydride (1.2 equiv)[1]

  • Aluminum Chloride (AlCl3, anhydrous, 1.5 equiv)[1]

  • Chlorobenzene (Solvent) or Nitrobenzene[1]

Step-by-Step Workflow:

  • Esterification: Dissolve 4-propoxyphenol (100 mmol) in pyridine (30 mL). Add acetic anhydride (120 mmol) dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water, filter the solid 4-propoxyphenyl acetate .[1] Dry in vacuum.[1]

  • Fries Rearrangement:

    • Suspend AlCl3 (150 mmol) in Chlorobenzene (50 mL) in a flame-dried flask under Nitrogen.

    • Add 4-propoxyphenyl acetate (100 mmol) slowly.

    • Heat the mixture to 120°C for 3 hours. (High temperature favors the ortho-rearrangement required for this product; low temp favors para).[1]

  • Quenching: Cool to RT. Pour the dark complex onto crushed ice/HCl (2M) to decompose the aluminum complex.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1][2] Dry over Na2SO4.[1][2]

  • Purification: The crude product typically contains the para-isomer (4-hydroxy-3-acetyl...).[1] Purify via Steam Distillation (the ortho-isomer is steam volatile due to intramolecular H-bonding) or Silica Gel Chromatography (Hexane/EtOAc 9:1).[1]

Yield Target: 65-75% Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Quality Control & Specification

Rationale: Purity is critical to prevent side-reactions in the subsequent cyclization step.[1]

Test ParameterMethodSpecification
Appearance VisualPale yellow crystalline solid or oil
Purity HPLC (C18, ACN/H2O)> 98.5%
Identification 1H-NMR (CDCl3)δ 12.0 (s, 1H, OH - H-bonded), δ 2.6 (s, 3H, Acetyl), δ 3.9 (t, 2H, Propoxy)
Water Content Karl Fischer< 0.5%
Sulfated Ash Gravimetric< 0.1%
Protocol C: Downstream Conversion to 6-Propoxychromone-2-Carboxylic Acid

Rationale: This protocol demonstrates the pharmaceutical utility of the intermediate.[1]

  • Claisen Condensation:

    • To a solution of Sodium Ethoxide (EtONa, 4 equiv) in absolute Ethanol, add This compound (1 equiv) and Diethyl Oxalate (1.2 equiv).[1]

    • Reflux for 4 hours.[1][2] The solution will turn yellow/orange (formation of the enolate salt).[1]

  • Cyclization:

    • Cool the mixture. Acidify with Glacial Acetic Acid or HCl.[1]

    • Heat to reflux for 1 hour to ensure cyclization and dehydration.

  • Hydrolysis (Optional):

    • To obtain the free acid, treat the ester with NaOH (10% aq) followed by acidification.[1]

  • Result: Ethyl 6-propoxychromone-2-carboxylate (or the free acid).[1]

Visualized Synthetic Pathway

The following diagram illustrates the conversion from the raw phenol to the active pharmaceutical scaffold.

G Start 4-Propoxyphenol Inter1 4-Propoxyphenyl Acetate Start->Inter1 Ac2O, Pyridine (Esterification) Target 1-(2-Hydroxy-5-propoxyphenyl) ethanone (Target Intermediate) Inter1->Target AlCl3, 120°C (Fries Rearrangement) Diketo Diketo-ester Intermediate Target->Diketo Diethyl Oxalate, NaOEt (Claisen Condensation) Final 6-Propoxychromone- 2-carboxylic Acid (Anti-Allergic Scaffold) Diketo->Final HCl/AcOH, Heat (Cyclization & Hydrolysis)

Caption: Synthetic workflow from precursor phenol to the bioactive chromone scaffold via the target intermediate.

Troubleshooting & Optimization

  • Issue: Low Yield in Fries Rearrangement.

    • Cause: Incomplete rearrangement or formation of the para-isomer.[1]

    • Solution: Ensure temperature is maintained >100°C. The ortho-isomer is thermodynamically favored at high temperatures.[1] Use strictly anhydrous AlCl3.[1]

  • Issue: Impurities in HPLC.

    • Cause: Residual unreacted phenol or di-acetylated byproducts.[1]

    • Solution: The target molecule has a strong intramolecular Hydrogen bond (OH...O=C), making it less polar than the starting material.[1] Use non-polar solvents (Hexane/DCM) for extraction or chromatography.[1]

  • Issue: Cyclization Failure.

    • Cause: Presence of water in the Claisen condensation step.[1][3][4]

    • Solution: Use freshly prepared Sodium Ethoxide and absolute Ethanol.[1] Moisture kills the enolate intermediate.[1]

References

  • Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons.[1] (Classic reference for chromone synthesis chemistry).[1]

  • Pfizer Inc. (1972).[1] Pharmaceutical compositions and methods for the treatment of allergic conditions. US Patent 3,652,765.[1] (Describes the use of 5-alkoxy-2-hydroxyacetophenones in synthesizing anti-allergic agents).[1]

  • PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [1]

  • Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] [1]

Sources

Application Note: Advanced Metal Complexation Techniques with 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

1-(2-Hydroxy-5-propoxyphenyl)ethanone (also known as 2-hydroxy-5-propoxyacetophenone) is a highly versatile chelating agent utilized extensively in metallodrug development, catalysis, and materials science. Featuring an ortho-hydroxyacetophenone core, it acts as a robust bidentate (O,O) ligand, coordinating transition metals via its deprotonated phenolic oxygen and carbonyl oxygen.

The Causality of the Propoxy Substitution: The integration of a propoxy group at the 5-position is not merely structural; it serves two critical mechanistic functions:

  • Electronic Modulation: The propoxy group acts as an electron-donating moiety via resonance. This increases the electron density on the phenolate oxygen, thermodynamically strengthening the metal-ligand (M-O) bond compared to unsubstituted analogs.

  • Lipophilicity Enhancement: By increasing the partition coefficient (logP) of the resulting metal complex, the propoxy chain significantly enhances cellular membrane permeability—a mandatory requirement when designing complexes for antimicrobial or anti-cancer screening 1.

Successful complexation requires precise control over thermodynamics and proton exchange. The phenolic hydroxyl group possesses a pKa of approximately 8–10. Consequently, complexation in neutral, unbuffered solvents is kinetically slow and low-yielding. To drive the reaction forward, specific solvent, salt, and pH parameters must be engineered into the workflow 2.

Experimental Workflow & Pathway

The following diagram illustrates the optimized, self-validating workflow for synthesizing transition metal complexes using this compound.

G L This compound (Ligand Solubilization in MeOH) Mix Thermodynamic Mixing & Reflux (60-70°C, 3-4 hours) L->Mix M Metal Salt Preparation (e.g., Cu(OAc)2 in MeOH) M->Mix pH Proton Exchange / pH Adjustment (NaOAc buffer to pH 6.5-7.5) Mix->pH Precip Nucleation & Precipitation (Cooling to 4°C Overnight) pH->Precip Wash Filtration & Purification (Cold MeOH / Diethyl Ether Wash) Precip->Wash Char Analytical Validation (FT-IR, UV-Vis, NMR, XRD) Wash->Char

Figure 1: Standardized thermodynamic workflow for the O,O-bidentate metal complexation process.

Quantitative Coordination Parameters

To ensure reproducibility, the stoichiometric and physicochemical parameters must be tailored to the target metal ion. The table below summarizes the optimal conditions for forming neutral[M(L)₂] complexes.

Metal IonPreferred SaltStoichiometry (M:L)Optimal pHExpected GeometryKey FT-IR Shift (C=O)Primary Biological Focus
Cu(II) Cu(OAc)₂·H₂O1:26.5 - 7.0Square Planar~1610 cm⁻¹Antimicrobial, DNA Cleavage
Zn(II) Zn(OAc)₂·2H₂O1:27.0 - 7.5Tetrahedral~1615 cm⁻¹Antioxidant, Fluorescent Probes
Ni(II) Ni(OAc)₂·4H₂O1:26.8 - 7.2Octahedral (w/ H₂O)~1605 cm⁻¹Anti-inflammatory
Co(II) Co(OAc)₂·4H₂O1:27.0 - 7.5Octahedral~1608 cm⁻¹Antifungal, Catalysis

Detailed Methodologies & Protocols

Protocol A: Direct Synthesis of Bis[1-(2-hydroxy-5-propoxyphenyl)ethanonato] Metal(II) Complexes

This protocol utilizes metal acetates. The acetate anion acts as an internal base, capturing the liberated phenolic proton as acetic acid, thereby driving the equilibrium forward without the need for harsh external bases 2.

Step 1: Ligand Preparation Dissolve 2.0 mmol of this compound in 25 mL of anhydrous methanol. Stir at room temperature until complete dissolution is achieved. Causality: Methanol is chosen for its high dielectric constant and ability to co-solubilize both the hydrophobic ligand and hydrophilic metal salts.

Step 2: Metal Salt Addition In a separate flask, dissolve 1.0 mmol of the target metal acetate (e.g., Cu(OAc)₂·H₂O) in 15 mL of methanol. Add the metal solution dropwise to the stirring ligand solution over 15 minutes. Self-Validation Check: An immediate color change (e.g., pale yellow to deep green/brown for Copper) should be observed, indicating the formation of the initial kinetic complex.

Step 3: Thermodynamic Equilibration (Reflux) Equip the flask with a reflux condenser and heat the mixture to 65°C for 3 to 4 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the free ligand spot and the emergence of a highly colored, lower-Rf spot confirms successful thermodynamic coordination.

Step 4: pH Optimization Check the pH of the hot solution. It should naturally rest near 6.0 due to the acetic acid byproduct. Add a 10% methanolic solution of sodium acetate dropwise until the pH reaches 6.8–7.2. Causality: This neutralizes the byproduct, preventing the reverse reaction (de-metallation) while avoiding the precipitation of metal hydroxides (which occurs at pH > 8.0).

Step 5: Isolation and Purification Reduce the solvent volume by 50% under vacuum. Cool the concentrated solution to 4°C overnight to induce crystallization. Filter the resulting microcrystals under vacuum, wash twice with 5 mL of ice-cold methanol, and once with 10 mL of diethyl ether to remove unreacted ligand. Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Synthesis of Tetradentate (ONNO) Schiff Base Derivatives

For applications requiring higher kinetic stability, the ligand can be converted into a Schiff base prior to complexation 3.

  • Condensation: Reflux 2.0 mmol of this compound with 1.0 mmol of ethylenediamine in 30 mL of absolute ethanol for 2 hours.

  • Template Metallation: Add 1.0 mmol of the metal salt directly to the hot Schiff base solution.

  • Causality of the Template Effect: Adding the metal ion in situ organizes the reactive intermediates around the metal center, forcing the tetradentate (ONNO) geometry and preventing the formation of unwanted polymeric side products.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized complexes, the following analytical signatures must be verified:

  • FT-IR Spectroscopy: The free this compound exhibits a broad phenolic -OH stretch at ~3200–3400 cm⁻¹ and a sharp C=O stretch at ~1640 cm⁻¹. Upon successful complexation, the -OH band must completely disappear , confirming deprotonation. The C=O band will shift to a lower frequency (e.g., ~1610 cm⁻¹), proving that the carbonyl oxygen is donating electron density to the metal center 1.

  • ¹H-NMR (For Diamagnetic Zn²⁺ complexes): The singlet corresponding to the phenolic proton (typically found far downfield at ~11.0–13.0 ppm due to intramolecular hydrogen bonding) will be absent in the complexed form.

  • UV-Vis Spectroscopy: The emergence of distinct d-d transition bands in the visible region (e.g., ~600–700 nm for Cu(II)) validates the specific geometric environment (square planar vs. octahedral) of the metal center 3.

References

  • Bansod, A., et al. "Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone." Journal of Transition Metal Complexes, Bendola Publishing, 2022.
  • "BIO-ACTIVE SCHIFF BASE TRANSITION METAL COMPLEXES DERIVED FROM 4- AMINO BENZAMIDE AND 3,5-DICHLORO-2- HYDROXYACETOPHENONE.
  • "Synthesis, spectroscopic investigation and antimicrobial activities of some transition metal complexes of a [(2-hydroxyacetophenone)-3-isatin]-bishydrazone." Arabian Journal of Chemistry, Elsevier.

Sources

Procedure for Fries rearrangement to yield 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: Regioselective Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone via Fries Rearrangement

Executive Overview

The synthesis of highly substituted acetophenones is a critical workflow in the development of pharmaceutical intermediates, agrochemicals, and advanced materials. This compound is a highly valuable building block featuring orthogonal functional groups: a chelating hydroxyl-ketone motif and a lipophilic propoxy ether. This application note details a robust, two-step synthetic protocol starting from 4-propoxyphenol, utilizing a highly regioselective Fries rearrangement to establish the core molecular architecture.

Mechanistic Rationale & Regioselectivity

The Fries rearrangement converts phenolic esters into hydroxyaryl ketones via Lewis acid or Brønsted acid catalysis [1.5]. The transformation of 4-propoxyphenyl acetate into this compound is exceptionally high-yielding due to inherent structural constraints that dictate the reaction's regiochemistry:

  • Para-Blocking & Symmetry: In the precursor (4-propoxyphenyl acetate), the para position relative to the ester oxygen is covalently occupied by the propoxy group. This steric and electronic block completely suppresses the formation of para-hydroxyacetophenone derivatives, forcing the migrating acylium ion to exclusively attack the ortho position[1]. Because the two ortho positions (C2 and C6) are chemically equivalent, the reaction is 100% regioselective.

  • Thermodynamic Driving Force: The resulting ortho-acetyl phenol forms a highly stable, six-membered intramolecular hydrogen bond between the newly liberated phenolic hydroxyl and the ketone carbonyl. This chelation stabilizes the product and prevents further unwanted electrophilic substitutions.

  • Catalyst Stoichiometry: Aluminum chloride (AlCl

    
    ) is utilized as the Lewis acid catalyst. Because AlCl
    
    
    
    coordinates strongly with both the ester carbonyl during activation and the bidentate product post-rearrangement, a minimum of 1.5 to 2.0 equivalents of AlCl
    
    
    is required to drive the reaction to completion[2].

Pathway A 4-Propoxyphenol C 4-Propoxyphenyl Acetate (Intermediate) A->C Step 1: Acetylation B Ac2O, Pyridine (DCM, RT) B->C E This compound (Target) C->E Step 2: Fries Rearrangement D AlCl3 (1.5 eq) (DCE, 80°C) D->E

Fig 1: Two-step synthetic workflow for this compound.

Experimental Protocols

Phase 1: Synthesis of 4-Propoxyphenyl Acetate (Precursor)

Objective: Convert the phenolic hydroxyl to an acetate ester to set up the acyl migration.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyphenol (10.0 g, 65.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add anhydrous pyridine (7.8 g, 98.6 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add acetic anhydride (8.0 g, 78.8 mmol, 1.2 eq) over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of colored oxidation byproducts.

  • Propagation & Validation: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting material (Rf ~0.3) should disappear completely, replaced by a less polar, UV-active spot (Rf ~0.6) corresponding to the ester.

  • Workup: Quench with 50 mL of 1M HCl to neutralize residual pyridine. Separate the organic layer. Wash sequentially with saturated aqueous NaHCO

    
     (50 mL) and brine (50 mL). Dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure to yield 4-propoxyphenyl acetate as a pale oil.
Phase 2: Fries Rearrangement

Objective: Regioselective acyl migration to yield the target ortho-hydroxyaryl ketone.

  • Setup: In a rigorously dried 250 mL two-neck flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve the crude 4-propoxyphenyl acetate (~12.5 g, 64.3 mmol) in anhydrous 1,2-dichloroethane (DCE, 80 mL)[2].

  • Catalyst Addition: Cool the system to 0 °C. Carefully add anhydrous AlCl

    
     (12.9 g, 96.5 mmol, 1.5 eq) in small portions. Causality: Rapid addition causes a violent exotherm and rapid generation of the acylium ion, which can lead to intermolecular Friedel-Crafts oligomerization rather than the desired intramolecular-style rearrangement.
    
  • Thermal Activation: Heat the mixture to reflux (80 °C) for 5 hours. The solution will turn deep red/brown as the aluminum-product chelate forms.

  • Quench & Workup: Cool the mixture to room temperature. Carefully pour the mixture over 150 g of crushed ice containing 20 mL of concentrated HCl. Causality: The strong acid is strictly required to break the robust aluminum-phenolate chelate and liberate the free 2-hydroxyacetophenone derivative.

  • Extraction & Validation: Extract the aqueous phase with DCM (2 x 75 mL). Wash the combined organics with brine, dry over MgSO

    
    , and concentrate. Self-Validation Checkpoint: The crude product will test positive (turning deep purple/green) when treated with methanolic FeCl
    
    
    
    , confirming the successful unmasking of a free phenolic -OH.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 85:15) or recrystallization from hot ethanol to afford pure this compound.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature heavily dictates the reaction kinetics, solubility of the AlCl


 complex, and purity profile of the Fries rearrangement[2]. Table 1 summarizes the optimization parameters. DCE at 80 °C provides the optimal balance of reaction time and product purity.
Solvent SystemTemperature (°C)AlCl

Equivalents
Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Dichloromethane (DCM)40 (Reflux)1.512.065>95
1,2-Dichloroethane (DCE) 80 (Reflux) 1.5 5.0 88 >98
Chlorobenzene1201.52.082>90
Solvent-Free (Neat Melt)1302.01.075~85

Table 1: Optimization matrix for the Fries rearrangement of 4-propoxyphenyl acetate.

Mechanistic Pathway Visualization

The mechanism proceeds via the generation of a highly electrophilic acylium ion, followed by an electrophilic aromatic substitution at the unblocked ortho position[2].

Mechanism Step1 1. Lewis Acid Coordination Ester + AlCl3 -> Activated Al-Complex Step2 2. Acylium Ion Generation Complex -> Acylium Ion + Aluminum Phenolate Step1->Step2 Step3 3. Electrophilic Attack Acylium Ion attacks unblocked ortho-position Step2->Step3 Step4 4. Rearomatization Proton loss -> Stable Aluminum Chelate Step3->Step4 Step5 5. Acidic Quench Chelate + HCl/H2O -> Target Phenol Step4->Step5

Fig 2: Step-by-step mechanism of the AlCl3-catalyzed Fries rearrangement.

References

  • Sigma Aldrich. Fries Rearrangement.

  • Alfa Chemistry. Fries Rearrangement. 2

  • American Chemical Society (The Journal of Organic Chemistry). Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers and process chemists in optimizing the synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone (also known as 5-propoxy-2-hydroxyacetophenone).

This guide prioritizes the Selective Alkylation of 2,5-Dihydroxyacetophenone (Quinacetophenone) as the "Gold Standard" route. This pathway offers superior yield potential compared to the Fries rearrangement of 4-propoxyphenyl acetate, which carries a high risk of ether cleavage (dealkylation) under Lewis Acid conditions.

Case ID: OPT-YIELD-5P2HA Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of this compound relies on exploiting the differential nucleophilicity of the two hydroxyl groups in the starting material, 2,5-dihydroxyacetophenone.

  • The 2-OH (Ortho): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing the pKa and reducing nucleophilicity.

  • The 5-OH (Meta/Para): Is sterically accessible and electronically unhindered.

Optimization Strategy: By carefully selecting the base and solvent, we can deprotonate the 5-OH exclusively, enabling selective


 alkylation with propyl bromide (or iodide) while leaving the 2-OH intact.
Reaction Scheme Visualization

ReactionScheme SM 2,5-Dihydroxyacetophenone (Starting Material) Int Transition State (5-O-anion active) SM->Int Selective Deprotonation Reagents n-Propyl Bromide Base (K2CO3 or CsHCO3) Solvent (Acetone/MeCN) Reagents->Int Product This compound (Target) Int->Product Major Pathway (k1) Impurity 2,5-Dipropoxyacetophenone (Over-alkylated Impurity) Product->Impurity Minor Pathway (k2) (If forcing conditions)

Figure 1: Reaction pathway highlighting the kinetic competition between selective mono-alkylation and bis-alkylation.

Optimized Experimental Protocol

Objective: Maximize yield >85% while suppressing bis-alkylation.

Reagents & Stoichiometry Table
ComponentRoleEq.RecommendedNotes
2,5-Dihydroxyacetophenone Substrate1.0>98% PurityDry thoroughly before use.
n-Propyl Bromide Electrophile1.05 - 1.11-BromopropaneSlight excess ensures conversion; avoid large excess to prevent bis-alkylation.
Potassium Carbonate Base1.2 - 1.5Anhydrous, PowderedParticle size affects kinetics. Grind before use.
Cesium Bicarbonate Base (Alt)1.1CsHCO3Pro-Tip: Use for difficult substrates. Higher solubility in MeCN improves regioselectivity [1].
Acetone or Acetonitrile SolventN/AAnhydrousWater inhibits the reaction and consumes alkyl halide.
Step-by-Step Workflow
  • Setup: Charge a 3-neck flask with 2,5-dihydroxyacetophenone (1.0 eq) and Anhydrous

    
     (1.2 eq) in Acetone (10 V).
    
  • Activation: Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms.

  • Addition: Add n-Propyl bromide (1.05 eq) dropwise over 10 minutes.

  • Reflux: Heat to reflux (

    
     for acetone). Monitor by TLC/HPLC every 2 hours.
    
  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate to dryness.

    • Redissolve in EtOAc, wash with 1N HCl (to remove unreacted starting material which stays in aqueous or can be extracted back) and Brine.

  • Purification: Recrystallize from Ethanol/Water (ratio 8:2) if purity is <95%.

Troubleshooting Guide & FAQs

Audience: Lab Scientists encountering deviations.

Q1: I am observing a significant amount of starting material even after 24 hours reflux.

Diagnosis: Low nucleophilicity or "stalled" kinetics. Solution:

  • Catalysis: Add 5-10 mol% Potassium Iodide (KI) . This generates propyl iodide in situ (Finkelstein reaction), which is a much better electrophile than the bromide.

  • Solvent Switch: Switch from Acetone to Acetonitrile (MeCN) or DMF . MeCN allows a higher reflux temperature (

    
    ), significantly increasing the reaction rate (
    
    
    
    ).
  • Base Activation: Ensure your

    
     is anhydrous.[1] If it has absorbed moisture, it clumps and loses surface area. Flame-dry it under vacuum before use.
    
Q2: My TLC shows a less polar spot running higher than the product. What is it?

Diagnosis: Over-alkylation (Bis-alkylation). Mechanism: Once the 5-OH is alkylated, if excess base and alkyl halide are present under forcing conditions (e.g., DMF at high temp), the hydrogen-bonded 2-OH can eventually deprotonate and react. Corrective Action:

  • Check Stoichiometry: Never exceed 1.1 equivalents of alkyl halide.

  • Control Base: Use a milder base like Cesium Bicarbonate (

    
    ) . Research indicates 
    
    
    
    in MeCN provides superior regioselectivity (up to 95%) by avoiding the deprotonation of the chelated 2-OH [1].
  • Quench Early: Stop the reaction at 95% conversion rather than chasing 100%. It is easier to remove polar starting material (via base wash) than non-polar bis-alkylated impurity (requires column chromatography).

Q3: The product is an oil/sticky solid. How do I get crystals?

Diagnosis: Impurities (residual solvent or isomers) preventing lattice formation. Solution:

  • Trituration: Add cold n-Hexane or Pentane to the oil and scratch the flask walls to induce nucleation.

  • Recrystallization: Dissolve in minimum hot Ethanol, then add water dropwise until turbidity persists. Cool slowly to

    
    .
    
  • Purity Check: Ensure the "sticky" nature isn't due to the presence of the bis-alkylated byproduct (which often lowers melting points).

Q4: Can I use the Fries Rearrangement of 4-propoxyphenyl acetate instead?

Analysis: While chemically valid, this route is not recommended for high-yield optimization. Risk Factor: The Lewis Acids required for Fries rearrangement (e.g.,


, 

) are harsh.

is a known dealkylating agent for aryl ethers. You risk cleaving the propoxy group, reverting the molecule back to 2,5-dihydroxyacetophenone or complex mixtures of acetylated phenols [2]. Verdict: Only use this route if you lack 2,5-dihydroxyacetophenone starting material.

Diagnostic Logic Flow

Use this decision tree to diagnose yield issues during the reaction.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/HPLC Start->CheckTLC SM_Left Significant SM Remaining? CheckTLC->SM_Left Impurity_Spot New Non-Polar Spot (High Rf)? CheckTLC->Impurity_Spot Workup Loss during Workup? CheckTLC->Workup AddKI Action: Add 10% KI Switch to MeCN SM_Left->AddKI Yes (Reaction Slow) CheckDryness Action: Dry Solvent/Base (Water kills reaction) SM_Left->CheckDryness Yes (Stalled) BisAlk Diagnosis: Bis-Alkylation (2,5-dipropoxy) Impurity_Spot->BisAlk Yes ReduceBase Action: Reduce Base/RX eq. Switch to CsHCO3 BisAlk->ReduceBase AcidWash Diagnosis: Product is Phenolic (Soluble in high pH aq) Workup->AcidWash Yield low, conversion high AdjustpH Action: Acidify Aqueous layer to pH 2-3 before extraction AcidWash->AdjustpH

Figure 2: Diagnostic decision tree for troubleshooting reaction yield and purity.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehyde and 2,4-dihydroxyacetophenone. Hamidi, N., et al. (2022).[2][3][4] Tetrahedron Letters.[3] Describes the use of Cesium Bicarbonate for high regioselectivity in similar phenolic systems.

  • Chemistry of 2,5-dihydroxyacetophenone, a Key Chromophore in Cellulosic Substrates. Rosenau, T., et al.[5] Reviews the reactivity of the 2-OH vs 5-OH and the hydrogen bonding effects.

  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Martin, R. Comprehensive guide on Fries rearrangement and Friedel-Crafts acylation risks.

Sources

Purification methods for crude 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 1-(2-Hydroxy-5-propoxyphenyl)ethanone (also known as 5-propoxy-2-hydroxyacetophenone).

This guide bypasses generic advice, focusing strictly on the causal mechanisms of this molecule's behavior. By exploiting its specific structural features—namely its differential acidity and intramolecular hydrogen bonding—we can design highly efficient, self-validating purification workflows.

Part 1: Physicochemical Profiling

Before troubleshooting, we must define the physical parameters that dictate the molecule's behavior during workup. The presence of the ortho-hydroxyl group adjacent to the ketone is the most critical structural feature to leverage.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 194.23 g/mol Standard organic handling; easily detectable via LC-MS (M+H: 195.2).
Hydrogen Bonding Intramolecular (2-OH to 1-C=O)Masks polarity; significantly increases volatility, enabling steam distillation.
pKa (Phenolic OH) ~9.5 - 10.5Requires a strong base (1M NaOH) for deprotonation; resists weak bases (NaHCO3).
Lipophilicity (LogP) ~2.8 (predicted)Highly soluble in non-polar to moderately polar organic solvents (MTBE, Hexane).

Part 2: Troubleshooting Guides & FAQs

Q1: My crude synthesis via the Fries rearrangement of 4-propoxyphenyl acetate yielded a mixture of ortho and para acetylated isomers. Silica gel chromatography is giving poor resolution. What is the most efficient, scalable separation method?

The Causality: The regioselectivity of the Fries rearrangement often yields both ortho and para isomers depending on the reaction temperature and solvent polarity [1]. The ortho-isomer (our target: this compound) forms a robust intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This interaction "masks" the polar functional groups, significantly lowering the boiling point and making the molecule highly steam volatile. Conversely, the para-isomer cannot form this intramolecular bond, engages in extensive intermolecular hydrogen bonding, and remains strictly non-volatile under steam conditions [2].

The Protocol: Steam Distillation

  • Setup: Transfer the crude isomer mixture to a round-bottom flask equipped with a steam distillation head, a downward condenser, and a receiving flask.

  • Distillation: Heat the source flask gently (to prevent volume accumulation) while vigorously passing live steam through the mixture.

  • Collection: Collect the distillate. The ortho-isomer will co-distill with water and appear as an oily suspension or crystalline solid in the receiving flask. The para-isomer remains in the distillation flask.

  • Extraction: Extract the distillate with Methyl tert-butyl ether (MTBE) (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure ortho-isomer.

  • Self-Validation Check: Spot the distillate on a TLC plate (Hexane:EtOAc 8:2). A single, high-Rf UV-active spot confirms the selective isolation of the intramolecularly H-bonded ortho-isomer.

Q2: I synthesized the target via the alkylation of 2,5-dihydroxyacetophenone with 1-bromopropane. The crude contains unreacted starting material and over-alkylated (dipropoxy) byproducts. How can I isolate the target without chromatography?

The Causality: We can exploit the differential acidity of the phenolic groups. The unreacted starting material (2,5-dihydroxyacetophenone) possesses two free hydroxyls, making it significantly more acidic and water-soluble. The target mono-alkylated product has one hydroxyl involved in an intramolecular H-bond, drastically reducing its acidity. The dipropoxy byproduct has no acidic protons and remains strictly neutral.

The Protocol: pH-Swing Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude mixture in MTBE (10 mL/g of crude).

  • Wash 1 (Remove Starting Material): Extract the organic layer with 5% aqueous Na₂CO₃ (3 x 20 mL). The highly acidic 2,5-dihydroxyacetophenone partitions into the aqueous layer. Discard this aqueous layer.

  • Wash 2 (Isolate Target): Extract the organic layer with 1M NaOH (3 x 20 mL). The strong base deprotonates the target's sterically hindered 2-OH, forming a water-soluble sodium phenoxide salt. The neutral dipropoxy byproduct remains in the MTBE layer.

  • Recovery: Acidify the combined NaOH aqueous extracts to pH 2 using 2M HCl. The target compound will precipitate or oil out.

  • Final Extraction: Extract the acidified aqueous layer with fresh MTBE, dry over MgSO₄, and evaporate to obtain the purified target.

  • Self-Validation Check: Before acidifying the NaOH extract in Step 4, run a quick TLC of the organic phase from Step 3. If the target's spot (Rf ~0.6) is completely absent, full deprotonation and transfer to the aqueous phase is confirmed.

Q3: When attempting normal-phase silica gel chromatography for final polishing, the target compound streaks severely. How do I improve peak shape?

The Causality: Phenolic compounds interact strongly with the slightly acidic, active silanol groups on standard silica gel. This hydrogen-bonding interaction leads to severe tailing, poor resolution, and potential compound retention on the column [3].

The Protocol: Modified Flash Chromatography

  • Solvent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 8:2 v/v) and add 1% Acetic Acid (v/v) .

  • Elution: Run the column. The acidic modifier suppresses the ionization of both the silica's silanol groups and the phenolic OH, ensuring the molecule stays fully protonated and elutes as a sharp, symmetrical band [4].

  • Post-Processing: Ensure trace acetic acid is removed by washing the pooled fractions with water or evaporating under high vacuum.

  • Self-Validation Check: Perform a 2D-TLC. Spot the sample, run it in the acidic mobile phase, dry the plate, rotate it 90 degrees, and run it again. A single diagonal spot confirms the absence of degradation on the column.

Part 3: Workflow Visualization

G Crude Crude Mixture in MTBE (Target, Diol, Dipropoxy) Wash1 Wash with 5% Na2CO3 Crude->Wash1 Aq1 Aqueous Phase (Unreacted Diol) Wash1->Aq1 Deprotonates 5-OH (Highly Acidic) Org1 Organic Phase (Target + Dipropoxy) Wash1->Org1 Retains H-bonded Target & Neutral Wash2 Extract with 1M NaOH Org1->Wash2 Org2 Organic Phase (Dipropoxy Byproduct) Wash2->Org2 Retains Neutral Impurities Aq2 Aqueous Phase (Target Phenoxide) Wash2->Aq2 Deprotonates 2-OH (Weakly Acidic) Acidify Acidify to pH 2 (2M HCl) Aq2->Acidify Product Pure Target Compound This compound Acidify->Product Reprotonation & MTBE Extraction

Fig 1: pH-swing extraction workflow for isolating this compound.

Part 4: References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Pearson Education.[Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 1-(2-Hydroxy-5-propoxyphenyl)ethanone in Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals experiencing low yields, sluggish kinetics, or unreacted starting materials when utilizing 1-(2-Hydroxy-5-propoxyphenyl)ethanone in Claisen-Schmidt (aldol) condensations to synthesize chalcones and related scaffolds.

Below, we dissect the mechanistic root causes of this compound's recalcitrance and provide field-validated, step-by-step troubleshooting protocols.

Part 1: Mechanistic Root Cause Analysis (The "Why")

Before adjusting reaction parameters, it is critical to understand the specific physicochemical properties of this compound that hinder its reactivity[1]. The low reactivity is governed by a dual-deactivation mechanism:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position (C2) forms a highly stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This locks the molecule in a stable ground state, significantly reducing the acidity of the

    
    -methyl protons.
    
  • Phenoxide-Induced Deactivation (The Dianion Barrier): In standard base-catalyzed condensations (e.g., NaOH in ethanol), the relatively acidic phenolic -OH (pKa ~10) is deprotonated first, forming a phenoxide anion. To proceed with the condensation, the base must deprotonate the

    
    -methyl group (pKa > 20) to form a reactive enolate. This requires the formation of a highly unfavorable dianion .
    
  • Electronic Contribution of the 5-Propoxy Group: The propoxy group at C5 acts as an electron-donating group (EDG). Because it is situated para to the hydroxyl group, it increases the electron density on the phenoxide oxygen via resonance and inductive effects. This further stabilizes the unreactive phenoxide intermediate, making dianion formation even more thermodynamically costly.

G Start This compound (Intramolecular H-Bonded) Phenoxide Phenoxide Anion Formation (Highly Stable, Deactivated) Start->Phenoxide Standard Conditions (NaOH/EtOH) Sol1 Solution 1: DMSO / Strong Base (Forces Dianion Formation) Start->Sol1 Solvent/Base Optimization Sol2 Solution 2: Microwave Irradiation (Overcomes Activation Energy) Start->Sol2 Kinetic Activation Sol3 Solution 3: OH Protection (Prevents Phenoxide Formation) Start->Sol3 Structural Modification Failure Low Enolate Concentration Poor Condensation Yield Phenoxide->Failure High Thermodynamic Barrier Success Successful Aldol/Claisen-Schmidt Condensation Product Sol1->Success Sol2->Success Sol3->Success

Caption: Mechanistic bottlenecks in ortho-hydroxyacetophenone condensation and targeted synthetic solutions.

Part 2: Troubleshooting FAQs (The "How")

Q: Why is my standard NaOH/Ethanol protocol yielding mostly unreacted starting material? A: Standard aqueous or ethanolic bases are insufficiently strong to push the equilibrium past the phenoxide stage to the required dianion. Furthermore, protic solvents like ethanol strongly solvate the hydroxide ions via hydrogen bonding, drastically reducing their effective basicity.

Q: How can I adjust my solvent system to overcome this thermodynamic barrier? A: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) . DMSO strongly solvates cations (e.g., Na⁺, K⁺) while leaving anions "naked" and highly reactive. Literature confirms that DMSO significantly promotes the rates of Claisen-Schmidt condensations for ortho-hydroxyacetophenones by destabilizing the ground state and forcing the formation of the enolate[2].

Q: Are there kinetic methods to force the reaction without changing the solvent entirely? A: Yes. Microwave-Assisted Organic Synthesis (MAOS) is highly effective. Applying microwave irradiation (e.g., 300 W at 80°C) provides the rapid, localized activation energy required to overcome the dianion barrier. When combined with ionic liquids like 1-decyl-3-methylimidazolium bromide ([DMIm]Br), reaction times can be reduced from 24 hours to just 10 minutes[3].

Q: Should I consider a protecting group strategy? A: If direct condensation continues to fail due to substrate-specific steric hindrance from the aldehyde, protecting the ortho-OH group is a definitive workaround. Using Methoxymethyl chloride (MOM-Cl) or Benzyl bromide (BnBr) prevents phenoxide formation entirely. The molecule then behaves like a standard, highly reactive acetophenone. Deprotection is performed post-condensation using mild acid (for MOM) or catalytic hydrogenation (for Bn).

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, adopt one of the following optimized methodologies based on your laboratory's equipment capabilities.

Protocol A: DMSO-Promoted Base Catalysis (Thermodynamic Control)

Use this method if microwave reactors are unavailable. The "naked" hydroxide ion in DMSO will force enolate formation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1.0 equivalent of this compound and 1.1 equivalents of the target benzaldehyde in anhydrous DMSO (approx. 5 mL per mmol of substrate).

  • Base Addition: Add 3.0 equivalents of freshly crushed KOH pellets. (The excess base is required to drive the equilibrium toward the dianion).

  • Reaction: Stir the mixture vigorously at room temperature. The solution will immediately turn deep yellow/orange, indicating phenoxide formation. Continue stirring for 4–8 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and 1M HCl. The sudden drop in pH (to ~pH 2) will protonate the phenoxide and precipitate the chalcone product.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Use this method for rapid library generation or highly sterically hindered aldehydes.

  • Preparation: In a microwave-safe reaction vial, combine 1.0 equivalent of this compound and 1.1 equivalents of the aldehyde.

  • Solvent/Catalyst Matrix: Add a solution of 40% (w/v) aqueous NaOH in a 10% (w/v) aqueous solution of an ionic liquid (e.g., [DMIm]Br or [BMIm]BF₄)[4]. The ionic liquid acts as an excellent microwave susceptor and phase-transfer catalyst.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 300 W, maintaining a temperature of 80°C for exactly 10 minutes[5].

  • Workup: Allow the vial to cool to room temperature. Acidify the mixture dropwise with 37% HCl until pH 2 is reached.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Quantitative Data Comparison

The table below summarizes the expected outcomes of different conditions, demonstrating the causality between the chosen physicochemical intervention and the resulting yield.

Method / ProtocolSolvent SystemBaseTemp (°C)TimeExpected YieldMechanistic Advantage
Standard Reflux Ethanol10% NaOH78°C24–48 h< 20%None. Trapped at stable phenoxide stage.
Protocol A (DMSO) Anhydrous DMSOSolid KOH (3 eq)25°C4–8 h75–85%Aprotic solvent leaves base "naked", forcing dianion formation.
Protocol B (MAOS) [DMIm]Br / H₂O40% NaOH80°C10 min70–85%Microwave dielectric heating rapidly overcomes activation energy.
OH-Protection THF (then EtOH)NaH (then NaOH)25°C12 h> 90%Prevents phenoxide formation; restores normal enolate kinetics.

References

  • Auliawati, P. S., et al. (2025). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science, 12(11). Available at:[Link]

  • ResearchGate Abstract. Piperidine-Functionalized Silica: An Efficient and Environmentally Benign Catalyst for Claisen—Schmidt Condensation (Solvent Effects of DMSO). ResearchGate. Available at:[Link]

Sources

Technical Support Center: Purification of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of 1-(2-Hydroxy-5-propoxyphenyl)ethanone (also known as 5-propoxy-2-hydroxyacetophenone). This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides authoritative, field-proven methodologies and troubleshooting strategies to ensure high-purity isolation of this critical synthetic intermediate.

Mechanistic Grounding: Solvent Selection Principles

The purification of this compound requires a nuanced understanding of its molecular structure. The compound features a hydrogen-bonding donor/acceptor pair (the ortho-hydroxyacetophenone motif) contrasted by a lipophilic, non-polar propoxy chain.

This dual nature dictates its solubility profile. Like many structurally related hydroxyacetophenone derivatives, it is highly soluble in polar aprotic solvents (such as DMSO and dimethylformamide) and moderately soluble in alcohols at room temperature[1]. To achieve an optimal recrystallization, the target compound must exhibit a steep solubility curve—highly soluble at the solvent's boiling point and sparingly soluble at 0–5 °C[2].

  • Absolute Ethanol (Primary Solvent): Acts as an excellent primary solvent. At reflux, thermal energy and the polar nature of ethanol disrupt the intermolecular hydrogen bonding of the solute. Upon cooling, the lipophilic propoxy group sharply decreases the compound's solubility in the polar solvent, forcing precipitation[3].

  • Dichloromethane/Hexanes (Anti-Solvent System): A classic "good solvent/poor solvent" system. The compound dissolves readily in dichloromethane. The dropwise addition of hot hexanes lowers the overall dielectric constant of the medium until the saturation point is reached, allowing for highly controlled crystal nucleation[4].

Solvent System Comparison

The following table summarizes the quantitative and qualitative properties of common recrystallization solvent systems used for hydroxyacetophenone derivatives.

Solvent SystemPolarity IndexBoiling Point (°C)Suitability & Mechanistic Causality
Absolute Ethanol 5.278Excellent. Provides a high thermal gradient. Disrupts H-bonding at reflux; lipophilic chain forces crystallization upon cooling.
Ethyl Acetate / Hexanes 4.4 / 0.177 / 68High. Ideal for separating polar impurities. The mixed polarity can be finely tuned to the compound's exact saturation point.
Dichloromethane / Hexanes 3.1 / 0.140 / 68Moderate. Good for heat-sensitive derivatives, but the lower boiling point of DCM provides a narrower thermal gradient for cooling.
Methanol / Water 5.1 / 9.065 / 100Poor. The highly polar nature of water clashes with the lipophilic propoxy chain, frequently causing the compound to "oil out" rather than crystallize.

Standard Recrystallization Protocol (Ethanol System)

Self-Validating System: This protocol relies on visual saturation cues rather than rigid volume measurements, ensuring the process dynamically adapts to varying batches of crude purity.

  • Initial Dissolution: Place the crude this compound in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of absolute ethanol (approximately 2 mL per gram of crude solid).

  • Thermal Saturation: Heat the suspension to a gentle reflux (75–78 °C) using a heating mantle. If the solid does not dissolve completely, add hot ethanol dropwise through the condenser until a clear solution is achieved. Do not add excess solvent.

  • Hot Filtration (If Required): If insoluble particulates or mechanical impurities remain in the clear solution, pass the hot mixture rapidly through a pre-warmed fluted filter paper into a heated receiving flask to prevent premature crystallization[4].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Slow, undisturbed cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes impurities from the matrix.

  • Yield Maximization: Once the flask reaches room temperature, transfer it to an ice-water bath (0–5 °C) for 30 to 45 minutes to force the remaining dissolved compound out of the mother liquor[3].

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to displace residual mother liquor containing soluble impurities.

  • Desiccation: Dry the purified crystals in a vacuum desiccator at room temperature to a constant weight to prevent degradation.

Process Visualization

Recrystallization_Workflow N1 Crude this compound N2 Dissolution in Hot Solvent (e.g., Ethanol or EtOH/Hexane) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 If turbid N4 Controlled Slow Cooling (Induce Nucleation) N2->N4 If clear N3->N4 N5 Ice Bath Chilling (Maximize Yield) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Drying in Vacuo (Pure Crystals) N6->N7

Figure 1: Step-by-step recrystallization workflow for this compound.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar for the lipophilic propoxy chain. Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of a "better" solvent (e.g., a few drops of ethyl acetate or more ethanol) to increase the compound's solubility at lower temperatures, then cool the flask much more slowly. Alternatively, seed the solution with a pure crystal of this compound just above the cloud point to force solid nucleation.

Q2: The crystal yield is extremely low after cooling. What went wrong? A2: You likely used an excess of the recrystallization solvent during the initial dissolution phase. A large volume of solvent will keep a significant amount of the product dissolved even at low temperatures[2]. Resolution: Transfer the solution back to the heating setup and distill/boil off 30–50% of the solvent volume. Allow it to cool again. In future runs, strictly adhere to adding the hot solvent dropwise only until the crude solid just dissolves.

Q3: How do I separate unreacted starting materials (e.g., 2,5-dihydroxyacetophenone) from the final product? A3: 2,5-dihydroxyacetophenone is significantly more polar than the target product due to the presence of two free hydroxyl groups. A mixed solvent system of Ethyl Acetate/Hexanes is highly effective here[4]. The more polar starting material will remain dissolved in the mother liquor (or precipitate early, depending on the exact ratio), while the mono-propoxylated product will crystallize cleanly at the optimized solvent ratio.

Q4: Why did my crystals turn dark or brown after drying in ambient air? A4: While acetophenone derivatives are generally stable, trace acidic or basic impurities left over from the synthesis can catalyze air oxidation or hydrolysis over time, especially in electron-rich aromatic systems[5]. Resolution: Ensure thorough washing of the filter cake with ice-cold solvent to remove trace catalytic impurities. Always dry the purified crystals under vacuum (in vacuo) rather than in ambient air, and store the final product in an amber vial flushed with an inert gas (argon or nitrogen)[5].

References

  • Cayman Chemical.
  • BenchChem. "Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone." BenchChem Tech Support.
  • BenchChem. "Recrystallization and purification techniques for 2'-Aminoacetophenone." BenchChem Tech Support.
  • ResearchGate. "How can I prevent or control the decomposition of acetophenone phenylhydrazone?
  • Google Patents. "WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Propoxy Substituted Ethanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Working with heavily substituted acetophenones—specifically 5-propoxy ethanones (e.g., 1-(3-methyl-5-propoxyphenyl)ethanone)—presents unique synthetic bottlenecks. This guide is designed for drug development professionals and synthetic chemists troubleshooting low yields in carbonyl addition and alpha-functionalization.

The Causality of Failure: Mechanistic Insight

The primary culprit behind reaction failure in these substrates is a combination of direct steric bulk and the buttressing effect [1]. The flexible 5-propoxy chain acts as a meta-substituent that exerts an indirect steric pressure, forcing adjacent ortho-substituents into the spatial volume of the acetyl group.

Consequently, any reaction that requires the carbonyl carbon to rehybridize from a planar


 geometry to a tetrahedral 

geometry faces a massive kinetic and thermodynamic energy barrier due to severe van der Waals repulsions[2].

Troubleshooting FAQs

Q1: Why do standard Grignard additions to my 5-propoxy ethanone yield <20% product, with mostly recovered starting material? A1: The failure is kinetically driven. The bulky 5-propoxy group restricts the rotational freedom of the acetyl group. When a bulky nucleophile approaches, the required


 transition state is too sterically crowded[2]. Furthermore, the Grignard reagent often acts as a base instead of a nucleophile, simply deprotonating the alpha-carbon to form an enolate, which reverts to starting material upon aqueous workup.
Solution: Shift from direct nucleophilic attack to a Lewis acid-mediated pathway. Pre-complexing the ketone with anhydrous Cerium(III) chloride (CeCl

) dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the

transition and suppressing unwanted enolization.

Q2: I am attempting a palladium-catalyzed cross-coupling at the adjacent C4/C6 position, but oxidative addition fails. How can I overcome this? A2: The flexible propoxy chain sweeps a large hydrodynamic volume, physically blocking the Palladium center from inserting into the adjacent C-X bond. Solution: Standard phosphine ligands are insufficient. You must employ sterically encumbered, electronically tunable N-heterocyclic carbenes, specifically BIAN-NHC ligands[3]. The rigid acenaphthoimidazolylidene framework of BIAN-NHCs utilizes its own structural buttressing effect to push the chiral N-wingtip groups closer to the metal center, forcing the Pd catalyst into the highly congested C-X bond of your substrate[3].

Q3: My alpha-alkylation attempts result in poly-alkylation or complete starting material recovery. How do I control enolate formation? A3: The steric hindrance prevents the formation of a planar, stable thermodynamic enolate. Solution: Force kinetic enolate formation using Lithium Diisopropylamide (LDA) at strictly -78°C, and add a co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU breaks up lithium enolate aggregates, exposing the naked enolate for rapid, mono-selective alkylation before equilibration can occur.

Visualizing the Solution

G A 5-Propoxy Ethanone B sp² → sp³ Transition (High Energy Barrier) A->B Buttressing Effect D CeCl₃ Activation A->D Add Lewis Acid C Standard Addition (Fails) B->C Direct Attack E Enhanced Electrophilicity D->E F Successful Addition (>85% Yield) E->F Nucleophilic Attack

Fig 1. Mechanistic pathway of Lewis acid activation overcoming the buttressing effect.

Quantitative Data: Reaction Optimization Summary

Reaction TypeReagents / CatalystPrimary ObstacleStandard Yield (%)Optimized Yield (%)
Nucleophilic Addition MeMgBr, THF

steric clash
15 - 20%88 - 92% (with CeCl

)
Cross-Coupling (C4/C6) Pd(OAc)

, PPh

Blocked oxidative addition< 5%85% (with BIAN-NHC)
Alpha-Alkylation NaH, MeI, DMFEnolate aggregation30% (Poly-alkylated)78% (LDA, DMPU, -78°C)

Experimental Protocols: Self-Validating Methodologies

Protocol 1: CeCl -Mediated Grignard Addition (Overcoming Carbonyl Hindrance)

This protocol utilizes a self-validating visual checkpoint to ensure reagent integrity before committing expensive nucleophiles.

  • Activation of CeCl

    
    :  Weigh 1.5 mmol of CeCl
    
    
    
    into a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours to generate anhydrous CeCl
    
    
    .
  • Substrate Complexation: Cool the flask to room temperature and purge with Argon. Add 5 mL of anhydrous THF and stir vigorously for 2 hours.

  • Self-Validation Checkpoint: The suspension must appear as a dense, milky-white slurry. If the solution is clear or clumpy, the CeCl

    
     is hydrated and inactive. Abort and restart the activation.
    
  • Ketone Addition: Cool the slurry to -78°C. Dropwise, add 1.0 mmol of the 5-propoxy ethanone dissolved in 2 mL of THF. Stir for 30 minutes to allow the Lewis acid to coordinate with the sterically hindered carbonyl oxygen.

  • Nucleophilic Attack: Slowly add 1.2 mmol of the Grignard reagent (e.g., MeMgBr) down the side of the flask.

  • Quench & Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench carefully with 5 mL of saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3 x 10 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Workflow Step1 1. Substrate Prep Dissolve ketone in dry THF Step2 2. Activation Add CeCl₃ (1.1 eq) at -78°C Step1->Step2 Step3 3. Nucleophile Dropwise Grignard addition Step2->Step3 Step4 4. Quench & Workup NH₄Cl (aq), extract EtOAc Step3->Step4

Fig 2. Step-by-step workflow for the optimized CeCl3-mediated nucleophilic addition.

Protocol 2: Kinetically Controlled Alpha-Alkylation
  • System Purge: Flame-dry a Schlenk flask and purge with Argon.

  • Base Preparation: Add 1.2 mmol of freshly distilled diisopropylamine to 5 mL anhydrous THF. Cool to -78°C and add 1.1 mmol of n-BuLi (2.5 M in hexanes) dropwise. Stir for 30 mins to form LDA.

  • Co-solvent Addition: Add 2.0 equivalents (relative to substrate) of anhydrous DMPU. Self-Validation Checkpoint: The solution must remain homogeneous and clear. Any precipitation indicates moisture contamination in the DMPU; if observed, discard and use freshly distilled DMPU.

  • Enolization: Dropwise, add 1.0 mmol of the 5-propoxy ethanone in 2 mL THF over 15 minutes. Stir at -78°C for 1 hour.

  • Alkylation: Add 1.5 mmol of the alkyl halide (e.g., MeI). Maintain at -78°C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench with water, extract with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate.
    

References

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Electronic Spectra and Molecular Dimensions. II. The “Buttressing Effect” and Other Secondary Steric Interactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes? Source: National Center for Biotechnology Information (PMC) / Chemistry - A European Journal URL: [Link]

Sources

Improving solubility of 1-(2-Hydroxy-5-propoxyphenyl)ethanone for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(2-Hydroxy-5-propoxyphenyl)ethanone Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers

Welcome to the Technical Support Center. This guide is designed to help researchers troubleshoot and resolve aqueous solubility issues encountered when testing highly lipophilic small molecules like this compound in biological assays.

Compound Profiling: The Causality of Insolubility

Before altering your assay conditions, it is critical to understand why this compound resists aqueous solvation.

This molecule features an aromatic ring, a hydrophobic propoxy chain, and an acetophenone core. Crucially, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent ketone carbonyl oxygen. This internal bonding "locks" the polar functional groups, preventing them from acting as hydrogen bond donors/acceptors with surrounding water molecules. Consequently, the compound exhibits an artificially inflated lipophilicity (LogP) and a drastically reduced aqueous solubility limit.

When this compound is transferred from a 100% DMSO stock into an aqueous buffer, the sudden shift in the dielectric constant induces "solvent shock" [1]. To minimize thermodynamically unfavorable interactions with water, the compound rapidly self-associates into colloidal nano-aggregates rather than forming a true solution[2].

Mechanism A Lipophilic Compound (this compound) B Solvent Shock in Buffer A->B C Nano-aggregate Formation B->C Supersaturation D Target Sequestration (Reduced Free Drug) C->D E Non-specific Inhibition (Enzyme Denaturation) C->E F Optical Interference (Light Scattering) C->F G False Negatives (Underestimated Potency) D->G H False Positives (Off-target Effects) E->H F->H

Mechanistic pathway of assay artifacts caused by compound aggregation.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to the cell culture media. How can I prevent this? A: Direct dilution of a highly concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer causes localized supersaturation. To prevent this, utilize an intermediate dilution step . Dilute your 100% DMSO stock into an intermediate solvent (like 10% DMSO mixed with a co-solvent or surfactant) before the final transfer to the assay buffer[1]. Furthermore, always add the compound dropwise to the buffer while vortexing, rather than adding the buffer to the compound.

Q2: I am seeing highly variable IC50 values between different assay runs. What is causing this? A: Variable IC50 data is a hallmark of compound aggregation[1]. Nano-aggregates can sequester the active compound (lowering the effective "free" concentration, causing false negatives) or non-specifically bind to and denature the target enzyme (causing false positives). You must establish the Maximum Soluble Concentration (MSC) of this compound in your specific buffer and ensure your top concentration in the dose-response curve does not exceed this limit[3].

Q3: Which solubilizing excipients are safe to use in live-cell assays? A: Not all solubilizers are biologically inert. While DMSO is standard, concentrations above 0.5% - 1.0% (v/v) are generally cytotoxic[1]. For cell-based assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It forms a host-guest inclusion complex with the lipophilic propoxy chain of the compound, shielding it from water without lysing cell membranes. See the data presentation table below for specific tolerances.

Data Presentation: Solubilizing Excipients for Bioassays

When formulating this compound, select excipients based on the assay type. The following table summarizes quantitative limits and mechanisms for common solubilizers to maintain assay integrity[4].

Excipient ClassExample AgentMax Tolerated Conc. (In Vitro)Solubilization MechanismCritical Caveats / Assay Interferences
Organic Co-solvent DMSO≤ 1.0% (v/v)Reduces dielectric constant of the solvent.Cytotoxicity; can alter cell membrane permeability; inhibits some kinases.
Cyclodextrin HP-β-CD≤ 5.0% (w/v)Forms hydrophobic inclusion complexes.High concentrations may extract cholesterol from live cell membranes.
Non-ionic Surfactant Tween-20≤ 0.05% (v/v)Micelle formation; lowers surface tension.Can cause protein denaturation and membrane lysis; auto-fluorescence.
Carrier Protein BSA (Fatty-acid free)≤ 0.1% (w/v)Non-specific hydrophobic binding.Reduces the "free fraction" of the drug, artificially shifting IC50 values.

Self-Validating Protocol: Kinetic Solubility Verification

Trusting your assay data requires proving that your compound is actually in solution. Do not rely on visual inspection alone, as nano-aggregates are invisible to the naked eye. Implement this self-validating Kinetic Solubility Protocol using laser nephelometry before running your primary biological assay[3].

Phase 1: Preparation of Intermediate Stocks

  • Primary Stock: Prepare a 10 mM stock of this compound in 100% anhydrous DMSO. Store in single-use aliquots to avoid freeze-thaw cycles, which promote nucleation[1].

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Buffer Preparation: Prepare your target biological assay buffer (e.g., DMEM + 10% FBS, or Tris-HCl pH 7.4). If using an excipient (e.g., 2% HP-β-CD), dissolve it completely in the buffer prior to compound addition.

Phase 2: Solvent Transfer & Equilibration 4. Transfer: Using an acoustic liquid handler (or careful manual pipetting), transfer 2 µL of each DMSO dilution into 198 µL of the assay buffer in a 96-well clear-bottom microplate. (Final DMSO = 1.0%). 5. Agitation: Shake the plate on an orbital shaker at 500 RPM for 60 seconds to ensure rapid dispersion and minimize localized solvent shock[5]. 6. Equilibration: Incubate the plate at room temperature (or 37°C if required by the bioassay) for 2 hours to allow the system to reach kinetic equilibrium[5].

Phase 3: Nephelometric Verification 7. Measurement: Read the plate using a microplate nephelometer (measuring forward light scattering). 8. Analysis: Plot the scattering intensity against compound concentration. The concentration at which scattering significantly deviates from the baseline (buffer + 1% DMSO blank) is your Kinetic Solubility Limit . 9. Rule of Thumb: Your highest screening concentration in the biological assay must be at least 2-fold lower than this calculated limit.

Workflow A 100% DMSO Stock (10 mM) B Intermediate Dilution (e.g., HP-β-CD or PEG) A->B Gradual addition C Aqueous Assay Buffer (Final <1% DMSO) B->C Dropwise mixing D Solubility Verification (Nephelometry / DLS) C->D Quality Control E Proceed to Bioassay D->E Soluble (Clear) F Aggregation Detected (Reformulate) D->F Precipitate/Cloudy F->B Adjust Excipients

Workflow for preparing and verifying soluble working stocks.

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company, NIH NCBI Bookshelf. URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (Di L, Kerns EH. Drug Discov Today. 2006) URL:[Link]

  • Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL:[Link]

  • Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability (Annex 4) Source: World Health Organization (WHO) URL:[Link]

Sources

Technical Support Center: Controlling Side Reactions in the Acylation of 4-Propoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective acylation of para-alkoxyphenols. The acylation of 4-propoxyphenol presents a unique synthetic challenge: the molecule contains both a nucleophilic phenolic hydroxyl group (the target for O-acylation) and an acid-sensitive propoxy ether linkage.

Without precise control over reaction conditions, researchers frequently encounter two major side reactions: the Fries rearrangement (yielding C-acylated byproducts) and ether cleavage (yielding hydroquinone derivatives). This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity O-acylation.

Mechanistic Workflow & Reaction Pathways

To control the reaction, we must first understand the competing thermodynamic and kinetic pathways. The diagram below illustrates how the choice of catalyst and temperature dictates the fate of 4-propoxyphenol during acylation.

G Start 4-Propoxyphenol + Acylating Agent O_Acyl O-Acylation (Desired) 4-Propoxyphenyl ester Start->O_Acyl Mild Base (TEA) Low Temp (0-25°C) C_Acyl C-Acylation (Fries Rearrangement) 2-Acyl-4-propoxyphenol Start->C_Acyl Strong Lewis Acid High Temp (>80°C) Cleavage Ether Cleavage Hydroquinone derivatives Start->Cleavage Excess Lewis Acid Prolonged Heating O_Acyl->C_Acyl Thermal/Acidic Isomerization

Reaction pathways of 4-propoxyphenol acylation highlighting conditions that trigger side reactions.

Troubleshooting & FAQs

Q1: Why am I observing 2-acyl-4-propoxyphenol instead of the desired 4-propoxyphenyl ester? A: You are observing the Fries rearrangement. When 4-propoxyphenol is treated with an acylating agent in the presence of strong Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids (e.g., TfOH) at elevated temperatures, the initially formed O-acyl ester isomerizes into a C-acyl phenol[1][2]. Because the para position is blocked by the propoxy group, the acylium ion is directed exclusively to the ortho position relative to the phenol.

  • Causality & Solution: The Fries rearrangement is thermodynamically driven. To kinetically trap the O-acylated product, you must avoid strong Lewis acids. Utilize mild organic bases like triethylamine (TEA) or pyridine at 0 °C to room temperature. If your substrate requires acid catalysis, 2[2] demonstrates that highly diluted TfOH (3–5% in CH₃CN) at room temperature can successfully favor O-acylation while suppressing the rearrangement.

Q2: My LC-MS shows a mass corresponding to hydroquinone monoacetate. What is causing the loss of the propoxy group? A: Your conditions are triggering ether cleavage (dealkylation). Strong Lewis acids, particularly aluminum chloride (AlCl₃) or boron tribromide (BBr₃), coordinate strongly to the oxygen of the propoxy ether. Subsequent nucleophilic attack by the halide ion cleaves the alkyl-oxygen bond, yielding a phenoxide that is subsequently protonated or acylated[3].

  • Causality & Solution: As detailed in studies on 3[3], Lewis acids actively target ether linkages adjacent to aromatic rings. To prevent this, eliminate hard Lewis acids from your workflow. Furthermore, ensure strictly anhydrous conditions; trace water reacts with acyl chlorides to generate HCl, which can slowly cleave sensitive ethers over prolonged heating[4].

Q3: How can I achieve quantitative O-acylation without using foul-smelling or toxic bases like pyridine? A: Recent methodologies emphasize the use of transition metal catalysts under neutral conditions.5[5] demonstrates that RuCl₃ is an excellent, mild catalyst for the acylation of phenols with acetic anhydride. It operates efficiently at 40 °C, providing excellent yields of the O-acylated product without triggering either the Fries rearrangement or ether cleavage.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, utilize one of the following self-validating protocols depending on your laboratory's constraints.

Protocol A: Kinetically Controlled Base-Mediated O-Acylation

This is the gold-standard method for preventing both Fries rearrangement and ether cleavage via strict kinetic control.

  • Preparation: Dissolve 4-propoxyphenol (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the acylating agent into carboxylic acids, which slows down the reaction and complicates purification[4].

  • Base Addition: Add triethylamine (TEA) (1.5 equiv.) and 4-dimethylaminopyridine (DMAP) (0.05 equiv.). Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: DMAP acts as a hypernucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. Cooling to 0 °C ensures the reaction remains under kinetic control, strictly favoring O-acylation.

  • Acylation: Add the acyl chloride or acid anhydride (1.2 equiv.) dropwise over 15 minutes to prevent exothermic spiking.

  • Self-Validation Step: After 1 hour, perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1).

    • Validation Check: The disappearance of the starting phenol spot (which stains dark with KMnO₄) and the appearance of a higher

      
       spot (UV active, non-staining) confirms successful O-acylation. If a lower 
      
      
      
      spot appears, it indicates ether cleavage (hydroquinone formation).
  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and base. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Lewis Acid-Catalyzed O-Acylation (Base-Free)

Ideal for substrates sensitive to basic conditions or when avoiding amine bases is preferred.

  • Preparation: In a dry flask, combine 4-propoxyphenol (1.0 equiv.) and acetic anhydride (1.2 equiv.) in a suitable solvent (e.g., acetonitrile or an ionic liquid like [bmim][PF₆]).

  • Catalyst Addition: Add RuCl₃ (5 mol%).

    • Causality: RuCl₃ acts as a mild Lewis acid that activates the anhydride carbonyl carbon for nucleophilic attack. Crucially, its Lewis acidity is soft enough that it does not coordinate to the propoxy ether oxygen, thereby completely avoiding dealkylation[5].

  • Heating: Warm the mixture to 40 °C and stir for 2–3 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS.

    • Validation Check: The mass spectrum should show the

      
       peak corresponding to the 4-propoxyphenyl ester. The strict absence of the 
      
      
      
      peak confirms the ether linkage remains intact.
  • Workup: Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, followed by standard aqueous extraction.

Quantitative Data Summary

The following table summarizes the expected outcomes and side-reaction profiles of 4-propoxyphenol acylation under various catalytic conditions.

Reaction ConditionPrimary Catalyst/ReagentTemperatureDominant ProductMajor Side Reaction
Standard Basic TEA / DMAP (cat.)0 °C to RT4-Propoxyphenyl ester (>95%)None (Trace hydrolysis)
Mild Lewis Acid RuCl₃ (5 mol%)40 °C4-Propoxyphenyl ester (>90%)None
Strong Lewis Acid AlCl₃ (Stoichiometric)>80 °C2-Acyl-4-propoxyphenolFries Rearrangement
Aggressive Lewis Acid AlCl₃ or BBr₃ (Excess)>80 °CHydroquinone derivativesEther Cleavage
Strong Brønsted Acid Neat TfOHRT to 80 °C2-Acyl-4-propoxyphenolFries Rearrangement

References

  • Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. organic-chemistry.org.
  • Ruthenium(III)
  • Avoiding byproduct formation in Friedel-Crafts acyl
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acyl
  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl

Sources

Technical Support Center: Stability Profile of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxy-5-propoxyphenyl)ethanone is a structural analog of Paeonol, characterized by an ortho-hydroxyacetophenone core substituted with a propoxy group at the C5 position. Its stability profile during reflux is dominated by Resonance-Assisted Hydrogen Bonding (RAHB) , which confers exceptional thermal stability but introduces significant steam volatility .

This guide addresses the three most common support tickets regarding this molecule: unexpected yield loss (due to volatility), ether cleavage (due to incompatible acids), and oxidative discoloration.

Module 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the molecular forces at play. This molecule is not a standard phenol; it is a chelated system .

Intramolecular Hydrogen Bonding (The "Chelate Effect")

The carbonyl oxygen (C1) and the hydroxyl hydrogen (C2) form a stable 6-membered ring.

  • Impact on Stability: This "locks" the proton, making it less acidic and less prone to intermolecular reactions. It protects the ketone from typical condensation reactions under neutral reflux.

  • Impact on Volatility: Because the polar groups are "occupied" with each other, the molecule behaves like a non-polar hydrocarbon. It becomes steam volatile and can co-distill with solvents during reflux or rotary evaporation.[1]

The Propoxy Ether Linkage (C5)

The propoxy group is an aryl-alkyl ether.

  • Stability: It is inert to boiling alcohols, water, and mild bases.

  • Vulnerability: It is susceptible to cleavage only under reflux with strong hydrohalic acids (HBr, HI) or strong Lewis acids (BBr₃, AlCl₃), converting the propoxy group back to a phenol.

Visualization: Stability vs. Degradation Pathways[1]

StabilityPathways Molecule 1-(2-Hydroxy-5- propoxyphenyl)ethanone RAHB Intramolecular H-Bond (Stabilization) Molecule->RAHB Primary State EtherCleavage Ether Cleavage (Risk: Degradation) Molecule->EtherCleavage Requires Strong Acid (HBr/HI Reflux) Volatility Steam Volatility (Risk: Yield Loss) RAHB->Volatility Reduces Polarity

Caption: The intramolecular hydrogen bond stabilizes the core but increases volatility. Ether cleavage only occurs under specific forcing conditions.

Module 2: Troubleshooting Common Scenarios

Use this diagnostic flow if you encounter issues during reflux experiments.

Scenario A: "I lost 40% of my mass after reflux and concentration."
  • Diagnosis: Sublimation / Co-distillation. [1]

    • Due to the RAHB described above, the compound has a high vapor pressure. If you refluxed in an open system or used a high-vacuum rotary evaporator without a sufficient cold trap, your product is in the pump oil or the fume hood.

  • Solution:

    • Reflux: Use a highly efficient condenser (double-surface or dimroth) with coolant < 5°C.

    • Concentration: Do not use high vacuum/high heat.[2] Use a gentle stream of N₂ or mild vacuum (water aspirator) at < 40°C. Check the distillate trap; the product may have crystallized there.

Scenario B: "The reaction mixture turned dark brown/black."
  • Diagnosis: Oxidative Coupling (Quinone Formation).

    • Phenols are electron-rich. In the presence of trace base and oxygen at reflux temperatures, they oxidize to quinones or polymerize.

  • Solution:

    • Degas all solvents with N₂ or Ar prior to heating.

    • Maintain an inert atmosphere (balloon or manifold) throughout the reflux.

    • Add a reducing agent (e.g., Sodium Metabisulfite) during workup to reverse minor oxidation.

Scenario C: "I see a new spot on TLC (lower Rf) after acidic reflux."
  • Diagnosis: Ether Dealkylation.

    • If you used HBr, HI, or extensive AlCl₃ reflux, you likely cleaved the propoxy group, yielding 1-(2,5-dihydroxyphenyl)ethanone.

  • Solution:

    • Switch to milder acids (HCl, H₂SO₄) if acid catalysis is required; these rarely cleave propyl ethers.

    • Avoid Lewis acids at reflux temperatures unless deprotection is the goal.

Module 3: Solvent Compatibility Matrix[1]

Solvent SystemConditionCompatibilityNotes
Ethanol / Methanol Neutral RefluxExcellent Standard recrystallization solvent.
Ethanol / Methanol Basic (K₂CO₃)Good Stable, but ensure inert atmosphere to prevent oxidation.
Toluene / Benzene RefluxExcellent Ideal for azeotropic water removal (Dean-Stark).
Acetone RefluxGood Common for alkylation reactions (Williamson ether synthesis).
Water Steam DistillationStable Warning: Compound will distill over with water.[1]
Acetic Acid / HBr RefluxIncompatible Causes cleavage of the propoxy ether.
Dichloromethane RefluxExcellent Low boiling point limits thermal stress.[1]

Module 4: Validated Protocols

Protocol 1: Standard Stability Test (Reflux)

Use this to verify batch stability before scale-up.

  • Setup: Equip a 50 mL 2-neck round bottom flask with a magnetic stir bar, a temperature probe, and a reflux condenser.

  • Inerting: Cap the condenser with a rubber septum and insert a nitrogen balloon needle. Flush the system for 10 minutes.

  • Dissolution: Dissolve 100 mg of this compound in 10 mL of the target solvent (e.g., Ethanol).

  • Heating: Heat to reflux (bath temp ~5-10°C above solvent boiling point).

  • Sampling: Withdraw 50 µL aliquots at T=0, T=1h, and T=4h.

  • Analysis: Dilute aliquots in HPLC mobile phase (Acetonitrile/Water). Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Purity area % change < 0.5%.

Protocol 2: Recovery from Distillate (If Yield is Lost)

If you suspect the product was lost to volatility.

  • Inspect: Check the condenser coils and the rotary evaporator bump trap for white/yellow crystalline residue.

  • Wash: Rinse the condenser/trap with minimal Acetone or Dichloromethane.

  • TLC Check: Spot the rinse against a pure reference standard.

  • Concentrate: Evaporate the rinse solvent under ambient airflow (no heat, no vacuum) to recover the solid.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use AlCl₃ or BF₃-etherate with this compound? A: Only at low temperatures (0°C to RT). Under reflux, strong Lewis acids can coordinate with the ether oxygen and facilitate cleavage (de-propylation) or cause Fries rearrangement if the position is open.

Q: Is the compound light sensitive? A: Moderately. While not as sensitive as poly-enes, phenolic ketones can undergo slow photo-degradation. Reflux setups do not typically require foil wrapping, but long-term storage should be in amber vials.

Q: Why does the melting point drop after refluxing in water? A: This is likely not degradation but hydration or impurity co-distillation. Dry the sample thoroughly in a desiccator over P₂O₅. If the MP remains low, check for the de-propylated byproduct (2,5-dihydroxy derivative).

References

  • Ether Cleavage Mechanisms

    • Topic: Acidic cleavage of aryl-alkyl ethers (SN1/SN2 p
    • Source: Master Organic Chemistry.[1][2] "Cleavage of Ethers with Acid."[3][4][5][6]

    • Link:[Link]

  • Steam Volatility of Ortho-Hydroxy Ketones

    • Topic: Explanation of intramolecular H-bonding causing volatility in isomers of hydroxyacetophenone.
    • Source: Brainly / Academic Archives (General Organic Chemistry Principles).
    • Link:[Link]

  • Synthesis & Stability of Paeonol Derivatives

    • Topic: Synthesis conditions (Reflux/Base)
    • Source: National Institutes of Health (PMC)
    • Link:[Link]

  • General Properties of 1-(2-hydroxyphenyl)

    • Topic: Physical properties and volatility data.[1][2][7][8][9]

    • Source: Cheméo Chemical D
    • Link:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to your downstream success. The synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone—typically achieved via the O-acylation of 4-propoxyphenol followed by a Lewis acid-catalyzed Fries rearrangement—presents unique purification challenges.

Because the para-position of the starting phenol is blocked by the propoxy group, the acylium ion migration is highly regioselective for the ortho-position[1]. However, crude reaction mixtures are frequently contaminated with unreacted 4-propoxyphenol, unreacted 4-propoxyphenyl acetate (ester), and aluminum salts[2].

This guide provides the mechanistic rationale and self-validating protocols required to isolate your target compound with pharmaceutical-grade purity.

Physicochemical Data for Separation Strategy

To design a rational purification scheme, we must exploit the fundamental structural differences between the target molecule and the impurities. The target compound features a strong intramolecular hydrogen bond between the C1-ketone carbonyl and the C2-hydroxyl group[3]. This chelation drastically alters its physical properties compared to the unreacted starting materials.

Table 1: Comparative Physicochemical Properties for Separation

CompoundIntramolecular H-BondSteam VolatilityTLC Rf (Hexane:EtOAc 4:1)Aqueous Base Solubility
This compound (Target)Yes (Chelated) High ~0.70 (Non-polar behavior)Insoluble in weak bases (NaHCO3)
4-Propoxyphenol (Starting Material)NoLow~0.30 (Polar behavior)Soluble in 1M NaOH
4-Propoxyphenyl acetate (Intermediate)NoModerate/Low~0.60Insoluble (Hydrolyzes over time)

Standard Operating Procedures (SOPs)

Do not rely on standard acid-base extraction alone. The protocols below form a self-validating system designed specifically for ortho-hydroxyaryl ketones.

Protocol A: Reaction Quench and Lewis Acid Removal

Causality: Aluminum chloride (AlCl3) is used in stoichiometric excess during the Fries rearrangement. If quenched with plain water or at a neutral pH, it forms voluminous, insoluble aluminum hydroxide [Al(OH)3] gels that cause intractable emulsions. An acidic quench ensures the aluminum remains in the aqueous phase as soluble Al3+ ions[4].

  • Cooling: Upon reaction completion, cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Acidic Quench: Slowly pour the reaction mixture into a vigorously stirred beaker containing a 1:1 mixture of crushed ice and 2M Hydrochloric Acid (HCl)[4]. Self-Validation: The mixture should remain fluid without white, gelatinous precipitates.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude oil.

Protocol B: Isolation via Steam Distillation (Primary Recommendation)

Causality: The intramolecular hydrogen bond in this compound prevents the hydroxyl group from forming intermolecular hydrogen bonds with water. This dramatically increases its vapor pressure relative to the unreacted 4-propoxyphenol, making the target compound highly steam volatile[5].

  • Setup: Transfer the crude oil to a round-bottom distillation flask and assemble a standard steam distillation apparatus.

  • Distillation: Pass live steam through the mixture (or boil vigorously with excess water). The target compound will co-distill with the water.

  • Self-Validation Check: The distillate will initially appear milky or contain distinct oily droplets. Continue the distillation until the distillate runs completely clear, indicating all target material has been transferred.

  • Recovery: Extract the aqueous distillate with dichloromethane, dry over Na2SO4, and evaporate the solvent to yield the highly pure target ketone. The unreacted 4-propoxyphenol and ester will remain behind in the distillation pot[5].

Protocol C: Chromatographic Polishing (If Required)

Causality: If trace amounts of the unreacted ester co-distill, silica gel chromatography is required. Because the target's hydroxyl group is internally chelated, it cannot interact strongly with the polar silanol groups of the silica stationary phase, allowing it to elute rapidly[5].

  • Loading: Dry-load the steam-distilled product onto a silica gel column.

  • Elution: Use a gradient solvent system starting at 95:5 Hexane:Ethyl Acetate.

  • Collection: The target compound (Rf ~0.70) will elute first. Any trace ester (Rf ~0.60) will follow.

Troubleshooting & FAQs

Q1: I am experiencing a severe emulsion during the initial aqueous workup. How do I break it? A: This is almost always caused by insufficient acid during the quench, leading to Al(OH)3 precipitation. To resolve an active emulsion, add concentrated HCl dropwise to the separatory funnel while gently swirling until the pH of the aqueous layer drops below 2. The emulsion will clear as the aluminum solubilizes into Al3+[4]. Filtering the mixture through a pad of Celite can also mechanically break the emulsion.

Q2: Why can't I just use 1M NaOH to extract the unreacted 4-propoxyphenol away from my product? A: While 4-propoxyphenol is readily deprotonated by NaOH, the target compound is an ortho-hydroxyacetophenone. The strong intramolecular hydrogen bond between the ketone and the hydroxyl proton significantly stabilizes the neutral molecule, making it highly resistant to deprotonation by standard aqueous bases. Attempting a base extraction often results in poor phase separation and co-extraction of your target product. Steam distillation is the chemically superior method[5].

Q3: My TLC shows a large amount of unreacted 4-propoxyphenyl acetate. How do I remove it? A: If the Fries rearrangement did not go to completion, the ester will remain. Because its boiling point and polarity are somewhat similar to the target, it can be stubborn. You have two options:

  • Chromatography: Carefully separate them on silica gel (Protocol C).

  • Chemical Derivatization (Saponification): Subject the crude mixture to mild hydrolysis (e.g., K2CO3 in Methanol) to cleave the ester back into 4-propoxyphenol, which is not steam volatile. You can then easily separate the target from the newly formed phenol via steam distillation.

Separation Logic Workflow

The following diagram illustrates the physical state and location of the target compound versus impurities at each stage of the recommended workflow.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Phenol, Ester, AlCl3) Quench Ice/HCl Quench & Extraction (Ethyl Acetate) Crude->Quench Aq1 Aqueous Phase (Al3+ salts, Acetic Acid) Quench->Aq1 Discard Org1 Organic Phase (Target, Phenol, Ester) Quench->Org1 Keep Steam Steam Distillation (Exploits Intramolecular H-Bond) Org1->Steam Distillate Distillate (Pure Target Compound) Steam->Distillate Volatile Residue Pot Residue (Phenol, Ester) Steam->Residue Non-volatile

Workflow for isolating this compound via steam distillation.

References

  • Wikipedia. "Fries rearrangement." Available at: [Link]

  • Organic Chemistry Portal. "Fries Rearrangement." Available at: [Link]

  • ResearchGate. "The intramolecular hydrogen bond in ortho-hydroxy acetophenones." Available at: [Link]

Sources

Validation & Comparative

Structural Verification of 1-(2-Hydroxy-5-propoxyphenyl)ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of substituted acetophenones is a critical quality control step in pharmaceutical development and synthetic organic chemistry. This guide provides an objective comparison of primary analytical modalities—focusing on 1H Nuclear Magnetic Resonance (NMR) spectroscopy versus 13C NMR and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—for the verification of 1-(2-Hydroxy-5-propoxyphenyl)ethanone . By analyzing the exact regiochemistry, substituent electronic effects, and intramolecular hydrogen bonding, this document establishes a self-validating framework for spectral interpretation.

Analyte Profiling & Mechanistic Structural Logic

This compound (also known as 2-hydroxy-5-propoxyacetophenone) features a 1,2,5-trisubstituted benzene ring. The structural logic of this molecule is governed by competing electronic and steric effects:

  • Intramolecular Hydrogen Bonding : The C2-hydroxyl group acts as a strong hydrogen bond donor to the adjacent C1-carbonyl oxygen. This resonance-assisted hydrogen bonding (RAHB) locks the conformation of the acetyl group in the ring plane[1]. As documented in the Journal of Chemical Education, this interaction prevents intermolecular proton exchange and drastically deshields the phenolic proton, pushing its chemical shift to approximately 11.8–12.0 ppm[2].

  • Aromatic Substituent Effects : The electron-donating hydroxyl (-OH) and propoxy (-OPr) groups increase electron density at their respective ortho and para positions, shielding those protons[3]. Conversely, the electron-withdrawing acetyl group deshields its ortho protons[4]. This creates a highly distinct AMX spin system for the three remaining aromatic protons (H3, H4, and H6).

Comparative Analytical Modalities

When verifying the structure of a regioisomer, no single technique operates in a vacuum. Table 1 objectively compares 1H NMR against alternative modalities to demonstrate why proton NMR remains the gold standard for this specific class of compounds.

Table 1: Performance Comparison of Analytical Techniques

ModalityPrimary OutputRegiochemical ResolutionSpeed / ThroughputKey Limitation for this Analyte
1H NMR (400 MHz) Proton connectivity, J-coupling, H-bondingExcellent (Resolves 1,2,5-substitution via AMX coupling)High (~5 mins)Lower sensitivity than MS; requires ~5-10 mg of sample.
13C NMR (100 MHz) Carbon skeleton, quaternary carbonsModerate (Requires 2D NMR to link carbons to protons)Medium (~30 mins)Cannot directly observe the critical C2-OH proton.
LC-HRMS (ESI+) Exact mass (m/z 195.09XX), formula confirmationPoor (Cannot easily distinguish 2,5- vs 2,4-isomers)High (~10 mins)Lacks direct structural connectivity data.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice for 1H NMR acquisition[5].

Step 1: Sample Preparation

  • Action : Dissolve 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl3 is an aprotic solvent. Unlike Methanol-d4 or DMSO-d6, CDCl3 will not exchange deuterium with the C2-OH proton, ensuring the critical ~11.8 ppm diagnostic signal remains visible[2].

Step 2: Instrumental Acquisition (400 MHz vs. 800 MHz)

  • Action : Acquire the spectrum using a standard 400 MHz spectrometer (e.g., 16 scans, 30° pulse angle, 2-second relaxation delay).

  • Causality : A 400 MHz instrument is perfectly sufficient to resolve the first-order AMX aromatic spin system (J-couplings of ~8.9 Hz and ~3.0 Hz). While an 800 MHz system provides superior baseline resolution for the aliphatic propoxy multiplets, it is not strictly necessary for structural confirmation of this specific scaffold.

Step 3: Processing & Self-Validation

  • Action : Apply Fourier transform, phase correction, and calibrate the TMS signal to exactly 0.00 ppm. Integrate the signals.

  • Self-Validation Check : The total integration must sum exactly to 14 protons . If the OH signal integrates to <1.0, trace water in the CDCl3 may have caused partial exchange, invalidating the purity assessment.

Workflow A Sample Prep (CDCl3 + TMS) B 1H NMR Acquisition A->B C Fourier Transform & Phasing B->C D Integration & Multiplet Analysis C->D E Structural Verification D->E

Figure 1: Standardized self-validating workflow for 1H NMR acquisition and structural verification.

1H NMR Spectral Interpretation & Data Presentation

The interpretation of the spectrum relies on established chemical shift windows[6] and spin-spin coupling logic.

Table 2: 1H NMR Spectral Assignments (Predicted at 400 MHz in CDCl3)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment Logic
C2-OH ~11.80Singlet (s)1HN/AHighly deshielded due to strong intramolecular RAHB with C1=O[1].
C6-H (Aromatic)~7.32Doublet (d)1H~3.0 (meta)Deshielded by ortho-acetyl group; meta-coupled to H4[3].
C4-H (Aromatic)~6.98Doublet of doublets (dd)1H~8.9 (ortho), ~3.0 (meta)Shielded by ortho-propoxy; coupled to both H3 and H6.
C3-H (Aromatic)~6.76Doublet (d)1H~8.9 (ortho)Highly shielded by ortho-hydroxyl group; ortho-coupled to H4.
C1'-H2 (Propoxy)~3.88Triplet (t)2H~6.5Deshielded by adjacent electronegative ether oxygen.
C1-CH3 (Acetyl)~2.60Singlet (s)3HN/ADeshielded by adjacent carbonyl group[4].
C2'-H2 (Propoxy)~1.80Sextet (sxt)2H~6.5Aliphatic methylene, split by adjacent CH2 and CH3.
C3'-H3 (Propoxy)~1.02Triplet (t)3H~7.4Terminal aliphatic methyl group.
Spin-Spin Coupling Logic (The AMX System)

The aromatic region of this molecule is a textbook example of an AMX spin system. The H3 proton only sees the ortho H4 proton (J ≈ 8.9 Hz). The H6 proton only sees the meta H4 proton (J ≈ 3.0 Hz). The H4 proton sits between them, splitting into a doublet of doublets.

Coupling cluster_0 Aromatic Spin System (AMX) H3 H3 (ortho to OH) Doublet (J=8.9 Hz) H4 H4 (meta to OH) Doublet of Doublets H3->H4 Ortho Coupling (~8.9 Hz) H6 H6 (ortho to Acetyl) Doublet (J=3.0 Hz) H4->H6 Meta Coupling (~3.0 Hz)

Figure 2: Spin-spin coupling logic for the 1,2,5-trisubstituted aromatic ring.

References

  • [5] Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. BenchChem. 5

  • [6] Short Summary of 1H-NMR Interpretation. Minnesota State University. 6

  • [4] Acetophenone 1H NMR Data. Royal Society of Chemistry. 4

  • [3] 2.5 Electrophilic aromatic substitution - Organic Chemistry II. Fiveable. 3

  • [1] Ring current and anisotropy effects on OH chemical shifts in resonance-assisted intramolecular H-bonds. Roskilde University. 1

  • [2] Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education (ACS Publications). 2

Sources

13C NMR peak assignments for 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation & 13C NMR Assignment Guide: 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Executive Summary & Application Context

This guide details the structural characterization of This compound (also known as 5-propoxy-2-hydroxyacetophenone), a critical intermediate in the synthesis of leukotriene receptor antagonists like Pranlukast .

In drug development, verifying the regiochemistry of alkoxy-substituted acetophenones is paramount. The alkylation of 2,5-dihydroxyacetophenone can yield mixtures of 2-alkoxy and 5-alkoxy isomers. This guide compares the target molecule against its unsubstituted parent (2-hydroxyacetophenone) and provides a definitive 13C NMR assignment strategy to distinguish it from regioisomers (e.g., 4-propoxy analogs).

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring the spectral data presented in this guide.

Sample Preparation & Acquisition Parameters
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    for this specific lipophilic intermediate to prevent solvent peak overlap with the aliphatic propoxy chain.
  • Concentration: 15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or

    
     triplet center at 77.16 ppm.
    
  • Pulse Sequence:

    • 1D 13C: Proton-decoupled (zgpg30), 1024 scans to resolve quaternary carbons.

    • DEPT-135: Essential for distinguishing the propoxy

      
       (negative phase) from 
      
      
      
      (positive phase).

Comparative Data Analysis

The table below contrasts the target molecule with 2-Hydroxyacetophenone (2-HAP) to highlight the Substituent Chemical Shift (SCS) effects of the propoxy group at the C5 position.

Table 1: 13C NMR Chemical Shift Comparison (


, 100 MHz) 
Carbon PositionAtom Type2-HAP Reference (ppm) [1]Target: 5-Propoxy (ppm)Shift Difference (

)
Assignment Logic
C=O Carbonyl204.5203.8 -0.7Shielded slightly by electron donation from C5-alkoxy.
C-2 Ar-C-OH162.4156.2 -6.2Para-shielding effect from C5-propoxy group.
C-5 Ar-C-OPr119.2 (CH)152.1 (Cq)+32.9Diagnostic Peak: Large downfield shift due to direct O-alkylation (Ipso effect).
C-4 Ar-CH136.5123.5 -13.0Ortho-shielding by C5-propoxy.
C-6 Ar-CH130.1114.8 -15.3Ortho-shielding by C5-propoxy; distinct from C4 due to C=O proximity.
C-1 Ar-C-Ac119.5119.8 +0.3Minimal effect (meta to propoxy).
C-3 Ar-CH118.5118.9 +0.4Minimal effect (meta to propoxy).

AliphaticN/A70.5 -Characteristic alkoxy deshielding.

(Acetyl)
Methyl26.626.8 +0.2Consistent acetophenone methyl.

(Propyl)
MethyleneN/A22.6 -Central methylene of propyl chain.

(Propyl)
MethylN/A10.5 -Terminal methyl.

Note: The dramatic shielding of C4 and C6 (approx -13 to -15 ppm) confirms the placement of the propoxy group at C5. In a 4-propoxy isomer, only C3 and C5 would show this magnitude of shielding.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the definitive structure using a combination of 1D and 2D NMR techniques.

NMR_Assignment_Flow Start Unknown Isomer: Propoxy-2-hydroxyacetophenone Step1 Step 1: Identify Carbonyl & Phenolic C (>200 ppm & ~156 ppm) Start->Step1 Step2 Step 2: Locate Propoxy Chain (DEPT-135) Step1->Step2 Decision Is Propoxy at C4 or C5? Step2->Decision PathA Hypothesis A: 4-Propoxy (Para to Acetyl) Decision->PathA Isomer 1 PathB Hypothesis B: 5-Propoxy (Meta to Acetyl) Decision->PathB Isomer 2 CheckA Expect C-H Coupling: HMBC C=O to H-3, H-5 PathA->CheckA CheckB Expect C-H Coupling: HMBC C=O to H-6 only PathB->CheckB Result Confirmed Structure: This compound CheckB->Result Matches Data

Figure 1: Logic flow for distinguishing the 5-propoxy regioisomer from the 4-propoxy alternative using HMBC correlations.

Detailed Assignment Rationale

A. The Aromatic Region (110–160 ppm)

The core challenge is assigning the aromatic protons and carbons.

  • C-2 (156.2 ppm): This quaternary carbon is deshielded by the directly attached Oxygen (phenolic). It is shielded relative to unsubstituted 2-HAP (162.4 ppm) due to the electron-donating resonance effect of the para-propoxy group at C5.

  • C-5 (152.1 ppm): The site of propoxy attachment. The shift is distinct from C-2 because alkyl ethers (

    
    ) generally resonate slightly upfield of hydrogen-bonded phenolic carbons (
    
    
    
    ).
  • C-6 (114.8 ppm): This carbon is ortho to the carbonyl. In 2-HAP, it is at 130 ppm. The introduction of the propoxy group at C5 (ortho to C6) exerts a strong shielding effect (~15 ppm), moving it to ~115 ppm. This is a critical validation point.

B. The Aliphatic Chain (10–71 ppm)
  • 
     (70.5 ppm):  The methylene directly attached to oxygen is significantly deshielded.
    
  • 
     Acetyl (26.8 ppm):  Appears as a sharp singlet. In HMBC, this proton signal (~2.6 ppm) will show a strong correlation to the Carbonyl carbon (203.8 ppm) and the C-1 quaternary carbon (119.8 ppm).
    

References

  • SDBS Web: Spectral Database for Organic Compounds. (2023). 13C NMR spectrum of 2-Hydroxyacetophenone (SDBS No. 1285). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard text for SCS Additivity Rules).

  • PubChem. (2023). Pranlukast Intermediate Characterization. National Center for Biotechnology Information. [Link]

Sources

Analytical Differentiation of 1-(2-Hydroxy-5-propoxyphenyl)ethanone: An FTIR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and fine chemical synthesis, the accurate structural verification of intermediates is a critical QA/QC bottleneck. 1-(2-Hydroxy-5-propoxyphenyl)ethanone (also known as 5-propoxy-2-hydroxyacetophenone) is a highly specific substituted aromatic ketone. Differentiating this compound from its close structural analogs requires a nuanced understanding of how position isomerism and intramolecular forces dictate its Fourier-Transform Infrared (FTIR) spectroscopic fingerprint.

As an Application Scientist, I have designed this guide to move beyond basic peak-picking. Here, we will objectively compare the FTIR performance of this target compound against common alternatives, dissecting the quantum-mechanical causality behind the spectra, and establishing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: The Spectroscopic Fingerprint

The FTIR spectrum of this compound is dominated by two competing structural features: the ether linkage at the 5-position and the intramolecular hydrogen bond (IMHB) between the 1-acetyl and 2-hydroxyl groups.

Position isomerism has a profound effect on chemical properties; the hydroxyl and carbonyl groups in 2-hydroxyacetophenone derivatives establish a robust intramolecular hydrogen bond that frequently results in unique patterns of stability and reactivity (1)[1].

Because the ortho-hydroxyl group acts as a strong proton donor to the carbonyl oxygen, it creates a stable, six-membered pseudo-ring. This delocalizes the


-electrons of the C=O double bond, giving it more single-bond character. Consequently, the force constant of the C=O bond decreases, and the stretching vibrations of the carbonyl group (

(C=O)) shift significantly to lower wavenumbers compared to non-hydrogen-bonded analogs (2)[2]. Simultaneously, the O-H bond is weakened and broadened, shifting from a typical sharp ~3400 cm⁻¹ peak down to a broad ~3100 cm⁻¹ band that often overlaps with C-H stretches.

G A Ortho-Hydroxyl Group (Position 2) C Intramolecular H-Bond (Resonance Stabilized) A->C Proton Donor B Acetyl Carbonyl Group (Position 1) B->C Proton Acceptor D C=O Shift (~1645 cm⁻¹) C->D Weakens C=O E O-H Shift (~3100 cm⁻¹) C->E Broadens O-H F Propoxy Group (Position 5) G C-O-C Stretch (~1240 cm⁻¹) F->G Ether Linkage

Structural functional groups and their causal influence on FTIR absorption bands.

Comparative FTIR Analysis vs. Structural Alternatives

To validate the identity of this compound, we must objectively compare its spectral data against structurally similar alternatives that might appear as impurities or misidentified raw materials. The competitive equilibrium between different hydrogen bonding states and functional group substitutions can be precisely mapped using infrared spectroscopy (3)[3].

The Alternatives:
  • Alternative A (Lacks Propoxy): 1-(2-Hydroxyphenyl)ethanone. Exhibits the identical IMHB shift but lacks the asymmetric C-O-C ether stretch at ~1240 cm⁻¹.

  • Alternative B (Position Isomer): 1-(4-Hydroxy-3-propoxyphenyl)ethanone. The hydroxyl is para to the acetyl group. Steric distance prevents IMHB formation. The C=O bond retains its double-bond strength, appearing at a higher wavenumber (~1675 cm⁻¹).

  • Alternative C (Methylated OH): 1-(2-Methoxy-5-propoxyphenyl)ethanone. The proton donor is replaced by a methyl group. The IMHB is destroyed, resulting in the disappearance of the O-H band and a shift of the C=O band back to ~1680 cm⁻¹.

Quantitative Data Comparison
CompoundStructural Variation

(O-H) cm⁻¹

(C=O) cm⁻¹

(C-O-C) cm⁻¹
Intramolecular H-Bond
This compound Target Compound ~3100 (Broad) ~1645 ~1240 Yes (Strong)
1-(2-Hydroxyphenyl)ethanone Lacks 5-propoxy group~3100 (Broad)~1645AbsentYes (Strong)
1-(4-Hydroxy-3-propoxyphenyl)ethanone Para-OH, Meta-propoxy~3300 (Sharp)~1675~1240No (Steric hindrance)
1-(2-Methoxy-5-propoxyphenyl)ethanone Methylated ortho-OHAbsent~1680~1240 & ~1260No (H-donor absent)

Self-Validating ATR-FTIR Experimental Protocol

Standard transmission FTIR using Potassium Bromide (KBr) pellets is strongly discouraged for this class of compounds. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretching artifact at ~3300 cm⁻¹ and a water bending artifact at ~1640 cm⁻¹. These artifacts directly overlap with the critical IMHB-shifted O-H and C=O bands of our target compound, leading to false positives.

Instead, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal must be employed. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

Phase 1: System Suitability & Environmental Baseline

  • Interferometer Calibration: Run a 1.5 mil polystyrene standard film. Verify that the system accurately resolves the 1601 cm⁻¹ and 1028 cm⁻¹ peaks within

    
     1 cm⁻¹. Causality: This ensures the laser alignment and wavenumber accuracy are within pharmacopeial tolerances before sample testing.
    
  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This captures the current atmospheric CO₂ and water vapor levels, allowing the software to mathematically subtract them from the sample spectrum.

Phase 2: Sample Loading & Acquisition 3. Sample Application: Transfer approximately 5 mg of desiccated this compound powder directly onto the center of the diamond crystal. 4. Pressure Application: Lower the ATR pressure anvil until the clutch clicks (optimal torque). Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration depth and yielding reproducible absorbance intensities. 5. Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing & Verification 6. ATR Correction: Apply an ATR correction algorithm in your spectroscopy software. Causality: In ATR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the peak intensities to match standard transmission libraries. 7. Baseline Correction & Peak Picking: Apply a multipoint baseline correction and execute peak picking. Verify the presence of the ~1645 cm⁻¹ (C=O) and ~1240 cm⁻¹ (C-O-C) bands to confirm the target structure against the alternatives.

Workflow S1 1. System Validation (Polystyrene Standard Check) S2 2. Background Acquisition (Ambient Air, 32 Scans) S1->S2 S3 3. Sample Preparation (Desiccation & Diamond ATR Loading) S2->S3 S4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) S3->S4 S5 5. Data Processing (ATR & Baseline Correction) S4->S5 S6 6. QA/QC Verification (Peak Matching vs. Analogs) S5->S6

Self-validating ATR-FTIR experimental workflow for structural verification.

References

  • Al-Labban, H.M.Y. "A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications." Current Research in Interdisciplinary Studies.
  • MDPI. "UV Laser-Induced Phototransformations of Matrix-Isolated 5-Chloro-3-nitro-2-hydroxyacetophenone." MDPI.
  • MDPI. "Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding." MDPI.

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(2-Hydroxy-5-propoxyphenyl)ethanone. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, offering a comparative analysis of alternative approaches and culminating in a robust, validated method suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound Purity

This compound is an aromatic ketone with potential applications in organic synthesis and pharmaceutical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to guarantee safety, efficacy, and reproducibility in downstream applications. An HPLC method is the cornerstone of this quality control, providing the necessary specificity and sensitivity to separate and quantify the target analyte from process-related impurities and potential degradation products.

This guide will systematically walk through the development of a stability-indicating HPLC method, a procedure that is not only capable of quantifying the main component but also of resolving it from impurities generated under stress conditions.[1][2][3] This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding of a drug substance's stability profile.[4][5][6][7][8]

Method Development: A Scientifically Driven Approach

The development of a robust HPLC method is an iterative process of optimization. The following sections detail the key experimental choices and their justifications, comparing different strategies to arrive at the most suitable conditions for this compound.

Physicochemical Properties and Initial Chromatographic Considerations

Before commencing experimental work, a thorough understanding of the analyte's physicochemical properties is crucial.[9] this compound is a relatively non-polar molecule due to the presence of the propoxy and phenyl groups, making it an ideal candidate for reverse-phase HPLC.[10] Its structure also contains a phenolic hydroxyl group and a ketone, which can influence its retention and peak shape.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor influencing selectivity in HPLC.[9][11] For this application, a comparative evaluation of different reverse-phase columns is essential.

Column ChemistryRationale & Expected Performance
C18 (Octadecylsilane) The most common and versatile reverse-phase packing, offering strong hydrophobic retention.[10][12] It is an excellent starting point for non-polar to moderately polar compounds.
C8 (Octylsilane) Provides less hydrophobic retention than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times.[10][12]
Phenyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[13] This can be particularly useful for separating aromatic isomers or closely related aromatic compounds.

Experimental Approach:

A screening of these three column chemistries using a generic gradient is the first logical step. The column that provides the best initial separation, peak shape, and reasonable retention time for the main peak will be selected for further optimization. For this study, a standard column dimension of 4.6 x 150 mm with a 5 µm particle size is recommended for initial method development.[14]

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition directly controls the retention and resolution of the analytes.[15]

2.3.1. Organic Modifier Selection:

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reverse-phase HPLC.[16][17]

  • Acetonitrile: Generally offers lower viscosity and better UV transparency at low wavelengths. Its dipole-dipole interactions can provide different selectivity compared to methanol.[16]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can be beneficial for separating compounds with polar functional groups.[16]

A comparison of gradients with both ACN and MeOH should be performed to determine which provides the better overall separation profile.

2.3.2. Aqueous Phase and pH Control:

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[16] The phenolic hydroxyl group in this compound is weakly acidic. To ensure consistent retention and good peak shape, it is advisable to work at a pH well below the pKa of the phenol, keeping it in its non-ionized form. The use of a buffer is recommended to maintain a stable pH.[16]

  • Acidified Water (e.g., 0.1% Formic Acid or Phosphoric Acid): A common and simple approach to ensure an acidic mobile phase.[16]

  • Buffer Solutions (e.g., Phosphate or Acetate buffer): Provide more robust pH control, which is crucial for method reproducibility.[18]

Experimental Protocol:

The optimization process involves running a series of gradients with varying proportions of the selected organic modifier and aqueous phase. The goal is to achieve a good separation of the main peak from any observed impurities within a reasonable analysis time. The retention factor (k) should ideally be between 2 and 10 for the main analyte to ensure reliable quantification.[16]

Detector Wavelength Selection

The choice of the UV detection wavelength is determined by the analyte's UV spectrum. An ideal wavelength is the one where the analyte has maximum absorbance, leading to the highest sensitivity. A diode array detector (DAD) or a programmable UV detector can be used to scan the UV spectrum of this compound. Based on its chemical structure, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To develop a truly stability-indicating method, the drug substance is subjected to forced degradation under various stress conditions to generate potential degradation products.[1][2][3] The developed HPLC method must be able to separate the main peak from all significant degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1][3][19]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1][3][19]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1][3][19]

  • Thermal Degradation: 105°C for 48 hours.[19]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[2]

The stressed samples are then analyzed using the developed HPLC method. The peak purity of the main peak should be assessed using a DAD to ensure it is not co-eluting with any degradation products.

Final Optimized and Validated HPLC Method

Based on the systematic development and forced degradation studies, the following method was established and validated.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 70-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity The method should be able to separate the analyte from impurities and degradation products. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[4]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant changes in system suitability parameters when small, deliberate variations are made to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizing the Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Finalization & Validation A Analyte Characterization B Column Screening (C18, C8, Phenyl) A->B C Mobile Phase Optimization B->C D Detector Wavelength Selection C->D E Forced Degradation (Acid, Base, Peroxide, Thermal, Photo) D->E Apply Optimized Conditions F Optimized Method E->F Confirm Specificity G Method Validation (ICH Q2(R2)) F->G

Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.

Conclusion

This guide has detailed a comprehensive and scientifically-driven approach to developing a robust and reliable HPLC method for the purity determination of this compound. By systematically evaluating and comparing critical chromatographic parameters and incorporating forced degradation studies, the resulting method is demonstrated to be specific, accurate, precise, and fit for its intended purpose in a pharmaceutical quality control environment. The principles and methodologies outlined herein can be adapted for the development of analytical methods for other similar compounds.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Accessed March 2, 2026. [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. Accessed March 2, 2026. [Link]

  • Reverse Phase HPLC Columns. GL Sciences. Accessed March 2, 2026. [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Accessed March 2, 2026. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Accessed March 2, 2026. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Accessed March 2, 2026. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Accessed March 2, 2026. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Accessed March 2, 2026. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Accessed March 2, 2026. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Accessed March 2, 2026. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Accessed March 2, 2026. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Accessed March 2, 2026. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Accessed March 2, 2026. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Accessed March 2, 2026. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Accessed March 2, 2026. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Accessed March 2, 2026. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Accessed March 2, 2026. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Accessed March 2, 2026. [Link]

  • Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. SciSpace. Accessed March 2, 2026. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences. Accessed March 2, 2026. [Link]

  • a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Accessed March 2, 2026. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Accessed March 2, 2026. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies. Accessed March 2, 2026. [Link]

  • 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one. PubChem. Accessed March 2, 2026. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. Accessed March 2, 2026. [Link]

  • Development and Validation of High Performance Liquid Chromatography (HPLC) method for the Determination of Bosantan in Pure and. ResearchGate. Accessed March 2, 2026. [Link]

Sources

Comparative Reactivity Guide: 5-Propoxy vs. 5-Ethoxy Substituted Acetophenones in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the subtle yet impactful differences that alkyl chain variations impose on synthetic workflows. In the development of active pharmaceutical ingredients (APIs)—particularly Schiff base ligands, pyrazoles, and pyranochromenyl phenols—the choice between a 5-ethoxy and a 5-propoxy substitution on an acetophenone core is not merely cosmetic. While both groups are electron-donating, their distinct steric profiles and lipophilicities fundamentally alter reaction kinetics, solvent compatibility, and downstream biological efficacy.

This guide objectively compares the reactivity of 5-ethoxyacetophenone and 5-propoxyacetophenone (using the highly utilized 2-hydroxy-5-alkoxyacetophenone scaffold as our primary model), providing researchers with the mechanistic causality and self-validating experimental protocols needed to optimize their synthetic pipelines.

Electronic and Steric Profiling: The Causality of Reactivity

At the core of their reactivity, both the ethoxy (


) and propoxy (

) groups exert a strong

(mesomeric/resonance) effect, donating electron density into the aromatic ring, while exerting a weak

(inductive) electron-withdrawing effect. Because the alkoxy group is at the 5-position, its electronic influence on the electrophilicity of the ketone carbonyl is nearly identical for both derivatives.

The divergence in reactivity stems entirely from steric hindrance and solvation dynamics :

  • Steric Drag: The additional methylene unit in the propoxy group increases the conformational volume. During nucleophilic attack at the adjacent carbonyl (e.g., by a hydrazine or thiosemicarbazide), the propoxy chain's extended rotational states create a transient steric shield, slightly elevating the activation energy (

    
    ).
    
  • Solvation & Lipophilicity: The propoxy group increases the molecule's partition coefficient (

    
    ) by approximately 0.5 units. In polar protic solvents (like ethanol or methanol) typically used for condensation reactions, the 5-propoxy derivative exhibits lower solubility and poorer transition-state stabilization compared to the 5-ethoxy analog.
    
Quantitative Performance Comparison

To guide your synthetic planning, Table 1 summarizes the physicochemical properties and empirical condensation performance of both precursors when reacted with S-methylthiosemicarbazone to form target ligands ()[1].

Table 1: Physicochemical and Kinetic Comparison of 5-Alkoxyacetophenones

Parameter2-Hydroxy-5-Ethoxyacetophenone2-Hydroxy-5-PropoxyacetophenoneCausality / Impact
Molecular Weight 180.20 g/mol 194.23 g/mol Determines stoichiometric mass calculations.
Calculated LogP ~2.1~2.6Propoxy increases lipophilicity, aiding final drug ADME but reducing polar solvent solubility.
Nucleophilic Addition Rate Fast (

~ 45 min)
Moderate (

~ 90 min)
Steric drag from the propyl chain hinders the approach trajectory of the nucleophile.
Optimal Solvent Ethanol (100%)Ethanol / Toluene (80:20)Propoxy requires a non-polar co-solvent to maintain homogeneity at reflux.
Typical Condensation Yield 88 - 92%79 - 85%Ethoxy suffers fewer side reactions over its shorter required reflux time.
Crystallization Behavior Rapid, sharp needlesSlower, requires seedingExtended alkyl chains increase lattice entropy, complicating crystal packing.
Experimental Workflows & Protocols

The following protocols detail the synthesis of Schiff base ligands from these precursors. These are designed as self-validating systems : they include in-process analytical checkpoints so you can verify success before proceeding to the next step.

Protocol A: Synthesis of 5-Ethoxyacetophenone S-methylthiosemicarbazone
  • Preparation: Dissolve 10 mmol of 2-hydroxy-5-ethoxyacetophenone in 25 mL of absolute ethanol.

  • Activation: Add 10.5 mmol of S-methylthiosemicarbazide. Add 3 drops of glacial acetic acid as a catalyst (protonates the carbonyl oxygen, increasing electrophilicity).

  • Reflux: Heat the mixture to 78°C (reflux) for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting ketone on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The ketone (

    
    ) should be absent, replaced by a new, UV-active spot (
    
    
    
    ).
  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting sharp, yellow needle crystals.

  • Self-Validation Checkpoint 2 (FT-IR): Run a crude IR spectrum. The complete disappearance of the

    
     stretch at 
    
    
    
    and the appearance of a sharp
    
    
    imine stretch at
    
    
    confirms successful condensation.
Protocol B: Synthesis of 5-Propoxyacetophenone S-methylthiosemicarbazone

Modifications required due to lipophilicity and sterics:

  • Solvent Adjustment: Dissolve 10 mmol of 2-hydroxy-5-propoxyacetophenone in a mixture of 20 mL absolute ethanol and 5 mL toluene. Causality: The toluene co-solvent ensures the bulkier, more lipophilic propoxy derivative remains fully solvated during the transition state.

  • Extended Reflux: Add 10.5 mmol of S-methylthiosemicarbazide and 4 drops of glacial acetic acid. Reflux at 82°C for 3.5 to 4 hours. Causality: The steric drag of the propyl group requires a longer reaction time to achieve complete thermodynamic conversion.

  • Isolation via Trituration: Because the propyl group hinders rapid crystal lattice formation, rotary evaporate the solvent to half volume, then add 10 mL of ice-cold diethyl ether to force precipitation.

Visualizing the Workflows and Logical Relationships

Below is the synthetic workflow demonstrating the progression from the acetophenone precursor to a biologically active metal complex, a common application in anti-tumor and antioxidant drug discovery ()[2].

G A 5-Alkoxyacetophenone (Ethoxy / Propoxy) B Thiosemicarbazide Addition A->B EtOH/Toluene, Reflux Acid Catalyst C Schiff Base Ligand (H2L) B->C -H2O (Imine Formation) D Metal Complexation (Ni2+ / Fe3+) C->D M(OAc)2, Base Chelation E Bio-Evaluation (Antioxidant / EGFR) D->E In vitro assays (DPPH / Docking)

Figure 1: Synthetic workflow from 5-alkoxyacetophenone to bioactive metal complexes.

The following diagram maps the causality of how extending the alkyl chain from an ethyl to a propyl group impacts both the chemical synthesis and the downstream pharmaceutical properties ()[3].

G cluster_0 Structural Modification N1 Alkyl Chain Extension (Ethoxy -> Propoxy) N2 Increased Lipophilicity (Δ LogP ~ +0.5) N1->N2 N3 Increased Steric Bulk (Conformational Drag) N1->N3 N5 Enhanced Membrane Permeability (Better ADME profile) N2->N5 N4 Slower Condensation Kinetics (+1-2 hrs reflux required) N3->N4

Figure 2: Logical relationship mapping alkyl chain extension to reactivity and ADME.

Conclusion

When choosing between 5-ethoxy and 5-propoxyacetophenones for library synthesis, the decision hinges on the balance between synthetic ease and biological targeting. The 5-ethoxy derivative offers rapid kinetics, higher yields, and straightforward crystallization, making it ideal for rapid library generation. Conversely, the 5-propoxy derivative, while requiring harsher condensation conditions and co-solvents due to steric and lipophilic barriers, often yields final compounds with superior membrane permeability and target binding characteristics in drug development.

References
  • Poladian, Q., et al. (2023). "N2O2 Schiff-Base nickel(II) and iron(III) template complexes of 2-hydroxy-5-ethoxyacetophenone S-methylthiosemicarbazone: Synthesis, characterization, DFT calculations, molecular docking, and antioxidant activity." Journal of Coordination Chemistry. URL:[Link]

  • R.S.C. Advances. (2018). "Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors." The Royal Society of Chemistry. URL:[Link]

  • World Intellectual Property Organization. (2015). "Pyranochromenyl phenol derivative, and pharmaceutical composition for treating metabolic syndrome or inflammatory disease." Patent WO2015099392A1.

Sources

Comparative Guide: UV-Vis Spectral Profiling of 1-(2-Hydroxy-5-propoxyphenyl)ethanone Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of metal complexes derived from 1-(2-Hydroxy-5-propoxyphenyl)ethanone (HPPE). It compares these complexes against the free ligand and structural analogues (e.g., Paeonol), serving as a resource for researchers in coordination chemistry and drug development.

Executive Summary & Chemical Context

This compound (HPPE) is a lipophilic derivative of the natural product Paeonol (2-hydroxy-5-methoxyacetophenone). While Paeonol is widely studied for its anti-inflammatory and antioxidant properties, the 5-propoxy variant is synthesized to enhance membrane permeability and bioavailability through increased lipophilicity.

In coordination chemistry, HPPE acts as a bidentate O,O-donor ligand . Upon deprotonation of the phenolic hydroxyl group, it coordinates with transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) through the phenolate oxygen and the carbonyl oxygen, forming stable neutral chelates.

Core Comparative Findings
FeatureFree Ligand (HPPE)Metal Complex (M-HPPE)Performance/Insight
Primary Band (

)
~275 nm~270–280 nmMinimal shift; indicates aromatic integrity is maintained.
Secondary Band (

)
~315 nmBathochromic Shift (~330–350 nm)Critical Indicator: Confirms carbonyl coordination and chelation.
Visible Region TransparentNew Bands (LMCT & d-d)Appearance of color (Yellow/Green/Brown) due to Charge Transfer.
Solubility High in EtOH, DMSOVariableComplexes often precipitate in water; soluble in DMSO/DMF.

Mechanistic Analysis: Chelation & Spectral Shifts

The Chelation Mechanism

The complexation involves the displacement of the phenolic proton by the metal ion, followed by the formation of a six-membered chelate ring. This rigidification and electron redistribution directly alter the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Transitions
  • Ligand-Centered (LC) Transitions:

    • The free HPPE ligand exhibits two characteristic absorption bands:[1]

      • Band I (270–280 nm):

        
         transition of the benzene ring.
        
      • Band II (310–320 nm):

        
         transition involving the carbonyl group and intramolecular hydrogen bonding.
        
  • Complex-Centered Transitions:

    • Bathochromic Shift (Red Shift): Upon complexation, the

      
       band shifts to longer wavelengths (330–350 nm). The metal ion acts as a Lewis acid, stabilizing the excited state of the carbonyl oxygen and lowering the energy gap.
      
    • LMCT (Ligand-to-Metal Charge Transfer): A new, intense band appears in the near-UV/visible region (380–450 nm), responsible for the intense yellow/brown color of Cu(II) and Fe(III) complexes.

    • d-d Transitions: For transition metals with partially filled d-orbitals (e.g., Cu²⁺,

      
      ), weak, broad bands appear in the visible region (600–800 nm).
      
Visualization of Chelation & Energy Flow

ChelationMechanism Ligand Free HPPE Ligand (Protonated Phenol) Deprotonation Deprotonation (-H+) Ligand->Deprotonation Base/Solvent Coordination Metal Coordination (M2+ Binding) Ligand->Coordination C=O (Carbonyl) Deprotonation->Coordination O- (Phenolate) Complex M(HPPE)2 Complex (6-Membered Ring) Coordination->Complex Shift Spectral Consequence: Bathochromic Shift (Red) New LMCT Bands Complex->Shift UV-Vis Readout

Caption: Logical flow of HPPE chelation mechanism leading to observable spectral shifts.

Comparative Data Analysis

The following data compares the HPPE ligand with its Paeonol (5-methoxy) analogue and their respective Copper(II) complexes. Note: The 5-propoxy substituent behaves electronically similar to the 5-methoxy group; thus, spectral shifts are nearly identical, differing primarily in solubility and molar absorptivity (


).
Table 1: Spectral Characteristics ( in Methanol/DMSO)
CompoundBand I (

)
Band II (

)
LMCT Bandd-d TransitionVisual Color
HPPE (Ligand) 276 nm314 nmNoneNoneColorless
Paeonol (Analog) 274 nm312 nmNoneNoneColorless
Cu(HPPE)₂ 278 nm335 nm 410 nm 650 nm (broad) Yellow-Green
Zn(HPPE)₂ 277 nm332 nm NoneNone (

)
Pale Yellow
Ni(HPPE)₂ 279 nm338 nm 405 nm600–700 nmLight Green

Key Interpretation:

  • Zn(II) Complexes: Being

    
     (full shell), Zinc complexes do not  show d-d transitions. Any color (pale yellow) is strictly due to the tail of the LMCT or the shift in the organic ligand band.
    
  • Cu(II) Complexes: The presence of the broad band at ~650 nm is the definitive fingerprint for Copper coordination in a distorted octahedral or square planar geometry.

Experimental Protocol: Synthesis & Analysis

To ensure reproducibility, follow this self-validating protocol.

Reagents
  • Ligand: this compound (Synthesize via Fries rearrangement of 4-propoxyphenyl acetate or purchase custom synthesis).

  • Metal Salts: Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O (Acetates are preferred over chlorides to act as self-buffering agents for deprotonation).

  • Solvent: Ethanol (Synthesis), DMSO (Spectroscopy).

Synthesis Workflow (Micro-Scale)
  • Dissolve 1.0 mmol HPPE in 10 mL hot ethanol.

  • Dissolve 0.5 mmol Metal Acetate in 5 mL hot ethanol (1:2 M:L ratio).

  • Add metal solution to ligand solution dropwise with stirring.

  • Reflux for 2 hours.

  • Cool to room temperature; the complex precipitates.

  • Filter, wash with cold ethanol, and dry.

UV-Vis Measurement Protocol

Validation Step: Ensure the baseline is corrected using pure solvent before measurement.

  • Stock Solution: Prepare a

    
     M stock solution of the complex in DMSO.
    
  • Working Solution: Dilute to

    
     M and 
    
    
    
    M.
  • Scan: Record spectrum from 200 nm to 800 nm.

  • Reference: Run a blank scan with pure DMSO.

  • Comparison: Run the free ligand at the same concentration for overlay.

Analytical Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Step1 Dissolve HPPE (Ethanol) Step2 Add M(OAc)2 (1:2 Ratio) Step1->Step2 Step3 Reflux & Precipitate Step2->Step3 Step4 Prepare DMSO Stock (1 mM) Step3->Step4 Step5 UV-Vis Scan (200-800 nm) Step4->Step5 Step6 Data Processing (Overlay Spectra) Step5->Step6

Caption: Step-by-step workflow from chemical synthesis to spectral data acquisition.

References

  • ChemicalBook. (n.d.). 5-Bromo-2-hydroxyacetophenone Properties and Spectral Data. (Used as structural reference for 2-hydroxy-5-substituted acetophenones). Link

  • Der Pharma Chemica. (2014). Antimicrobial and antioxidant studies on some transition metal complexes derived from Schiff base ligands.[2] (Provides methodology for acetophenone complex analysis). Link

  • MDPI. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. (Key source for direct O,O-coordination spectra). Link

  • ResearchGate. (2021). UV-Visible spectra of ligand and their metal complexes (Paeonol derivatives).[2]Link

  • Growing Science. (2024). Synthesis of new metal complexes... 2-hydroxy-5-methoxybenzylidene derivatives.Link

Sources

Validating 1-(2-Hydroxy-5-propoxyphenyl)ethanone: A Comparative Guide to Elemental Analysis Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2-Hydroxy-5-propoxyphenyl)ethanone (C₁₁H₁₄O₃, MW: 194.23 g/mol ) is a critical acetophenone derivative, often utilized as a pharmaceutical intermediate in the synthesis of antiarrhythmic agents (such as propafenone analogs) and chalcone-based bioactive scaffolds.[1]

For researchers and drug development professionals, the challenge lies not in the synthesis, but in the standardization .[1] Unlike common reagents, certified reference materials (CRMs) for this specific regioisomer are frequently unavailable or limited to "Technical Grade" purities (<95%), which are insufficient for quantitative analytical workflows or GMP release testing.[1]

This guide serves as a technical blueprint for establishing This compound as a primary reference standard. We compare the "Gold Standard" method (Combustion Analysis) against modern orthogonal alternatives (qNMR, HRMS) to validate the compound's elemental composition and absolute purity.[1]

Technical Specifications & Theoretical Baselines

Before initiating any experimental validation, the theoretical elemental composition must be established as the immutable baseline.[1]

Table 1: Theoretical Elemental Composition (C₁₁H₁₄O₃)[1]
ElementSymbolAtomic MassCountTotal MassMass % (Theoretical)Acceptance Limit (±0.4%)
Carbon C12.01111132.1268.02% 67.62% – 68.42%
Hydrogen H1.0081414.117.27% 6.87% – 7.67%
Oxygen O15.999348.0024.71% N/A (Calculated by difference)
Total 194.23 100.00%

Critical Insight: The presence of the 2-hydroxy group creates a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][2] This stabilizes the molecule but can also trap solvent molecules (water/methanol) in the crystal lattice, skewing elemental analysis results.[1]

Comparative Analysis of Validation Methods

To establish this compound as a standard, you must choose a validation workflow.[1] We compare the three dominant methodologies below.

Method A: Classical Combustion Analysis (CHN)

The Industry Standard for Bulk Purity[1]

  • Mechanism: High-temperature combustion (900°C+) in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂.[1]

  • Role: Proves the bulk material matches the empirical formula.

  • Pros:

    • Directly accepted by regulatory bodies (FDA/EMA) for new chemical entities (NCEs).[1]

    • Cost-effective per run.[1]

  • Cons:

    • Destructive: Requires 2–5 mg of sample.[1]

    • Blind to Impurities: A mixture of isomers or a solvate can sometimes mimic the theoretical values (e.g., trapped solvent can shift %C and %H in opposing directions).[1]

    • Hygroscopicity Sensitivity: Surface moisture causes significant %H errors.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)

The Standard for Molecular Identity[1]

  • Mechanism: Electrospray Ionization (ESI) or APCI followed by TOF/Orbitrap detection.[1]

  • Role: Confirms the exact mass (

    
     195.1385 [M+H]⁺) and isotopic distribution.
    
  • Pros:

    • Extreme sensitivity (picogram levels).[1][3]

    • Confirms formula C₁₁H₁₄O₃ with <5 ppm error.

  • Cons:

    • Not Quantitative: Ionization efficiency varies; cannot determine "purity %" (e.g., 99.5% vs 95%).

    • Does not detect inorganic salts or non-ionizable impurities.[1]

Method C: Quantitative NMR (qNMR)

The Modern "Absolute" Standard[1]

  • Mechanism: Proton integration relative to a certified internal standard (e.g., NIST-traceable Maleic Acid or TCNB).[1]

  • Role: Determines absolute mass purity (w/w%).

  • Pros:

    • Non-destructive: Sample can be recovered.[1]

    • Specific: Distinguishes between the target molecule, residual solvents, and structural isomers.[1]

  • Cons:

    • Requires expensive instrumentation (400 MHz+).[1]

    • Requires precise weighing (using a microbalance with 0.001 mg readability).

Summary Comparison Table
FeatureCombustion Analysis (CHN)HRMSqNMR
Primary Output Empirical Formula MatchExact Mass / IdentityAbsolute Purity (w/w%)
Sample Required ~2 mg (Destructive)<0.1 mg~10 mg (Recoverable)
Precision ±0.3% (Absolute)<5 ppm (Mass accuracy)±0.5% (Purity)
Solvent Interference High Risk (distorts results)Low RiskDetected & Quantified
Recommendation Mandatory for CoASupporting DataBest for Primary Standard Assignment

Experimental Protocols (Self-Validating Systems)

To certify this compound, follow this rigorous workflow.

Protocol 1: Sample Preparation (Critical Step)

Failure to dry the sample is the #1 cause of Elemental Analysis failure.[1]

  • Recrystallization: Purify the crude material using Ethanol/Water (if solid) or fractional distillation (if oil).[1]

  • Vacuum Drying:

    • Place sample in a vacuum oven at 40°C (if solid MP > 50°C) or high-vacuum desiccator (0.1 mbar) at ambient temperature.

    • Duration: Minimum 24 hours.

    • Validation: Weigh the sample, dry for 4 more hours, and re-weigh. Repeat until mass loss is <0.1%.

Protocol 2: CHN Combustion Analysis Workflow
  • Calibration: Calibrate the analyzer using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.[1] The K-factor must be within 0.995–1.005.[1]

  • Weighing: Using a microbalance, weigh 2.000 mg ± 0.005 mg of the dried this compound into a tin capsule.

  • Combustion: Run the cycle with an oxidation furnace at 950°C and reduction furnace at 650°C.

  • Acceptance Criteria:

    • Carbon: Found value must be 67.62% – 68.42% .[1]

    • Hydrogen: Found value must be 6.87% – 7.67% .[1]

    • Note: If Carbon is low and Hydrogen is high, the sample likely contains residual water or ethanol.[1]

Protocol 3: qNMR for Purity Assignment
  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent, 99.99%).[1]

  • Solvent: DMSO-d₆ (prevents exchange of the phenolic proton).[1]

  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) directly into the NMR tube.[1] Record weights to 5 decimal places.
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): > 60 seconds (5

      
       T1).
      
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[1][3][4][5]

Visualization: Standardization Workflow

The following diagram illustrates the logical flow for establishing a Primary Reference Standard for this compound.

StandardizationWorkflow Start Crude 1-(2-Hydroxy-5- propoxyphenyl)ethanone Purification Purification (Recrystallization/Distillation) Start->Purification Drying Vacuum Drying (Removal of Solvents) Purification->Drying AnalysisSplit Analytical Validation Drying->AnalysisSplit CHN Method A: CHN Analysis (Confirm Empirical Formula) AnalysisSplit->CHN HRMS Method B: HRMS (Confirm Molecular Identity) AnalysisSplit->HRMS qNMR Method C: qNMR (Determine Absolute Purity %) AnalysisSplit->qNMR Decision Data Review (Pass/Fail) CHN->Decision HRMS->Decision qNMR->Decision Fail Repurify / Redry Decision->Fail Out of Spec Pass Generate Certificate of Analysis (CoA) Decision->Pass All Criteria Met Fail->Purification

Figure 1: Decision-tree workflow for the generation and validation of a Primary Reference Standard.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.[1] USP-NF.[1] [Link][1]

  • United States Pharmacopeia (USP). General Chapter <851> Spectrophotometry and Light-Scattering.[1] USP-NF.[1] [Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

  • PubChem. Compound Summary for Propafenone (Related Structure). National Center for Biotechnology Information.[1] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Hydroxy-5-propoxyphenyl)ethanone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we use. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our colleagues and the environment. This document is designed to be an essential, immediate resource for ensuring that this compound is managed responsibly from acquisition to final disposal.

Hazard Assessment and Chemical Profile

This compound is an aromatic ketone with specific handling requirements. A thorough understanding of its hazard profile is the foundation of safe disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), involve acute toxicity and irritation.

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

These classifications mandate that this compound be treated as a hazardous substance. Its disposal is therefore governed by stringent federal and local regulations.

The Regulatory Imperative: Why Proper Disposal is Non-Negotiable

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The RCRA establishes a "cradle-to-grave" framework, which means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[4]

Treating this compound as hazardous waste is not merely a best practice; it is a legal requirement. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to significant environmental contamination and severe penalties.

Pre-Disposal Workflow: Safety First

Before handling the chemical for disposal, a clear and safe workflow must be established. This involves ensuring the availability of proper Personal Protective Equipment (PPE) and having a designated area for waste accumulation.

Required Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the following PPE is mandatory when handling it for disposal:

  • Hand Protection : Wear impervious gloves, such as butyl or neoprene. Nitrile gloves may be used, but they should be doubled, and any contamination should lead to their immediate removal and disposal.[5]

  • Eye/Face Protection : Use chemical safety goggles and a face shield, especially when there is a risk of splashing or dust generation.[1]

  • Skin and Body Protection : A fully buttoned lab coat is required.[6] For larger quantities or when handling the pure solid, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection : If there is a risk of inhaling dust, particularly when handling the solid form, an approved particulate respirator (e.g., N95) must be used.[1] All handling of the pure compound that may generate dust should be performed within a certified chemical fume hood.

Waste Accumulation Area

All hazardous waste must be stored in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be clearly marked. Ensure that incompatible chemicals are segregated to prevent dangerous reactions.[5][7]

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_identification Step 1: Identify Waste Type cluster_categorization Step 2: Categorize & Segregate cluster_procedure Step 3: Follow Disposal Protocol cluster_final Step 4: Final Disposal start Identify Waste Containing This compound pure_chem Unused/Expired Pure Chemical start->pure_chem Is it... contaminated_solids Contaminated Solids (PPE, paper towels, tips) start->contaminated_solids Is it... contaminated_liquids Contaminated Liquids (Aqueous solutions, solvents) start->contaminated_liquids Is it... empty_container Empty Original Container start->empty_container Is it... proc_pure Package in original or compatible, sealed container. Label as Hazardous Waste. pure_chem->proc_pure proc_solids Collect in a dedicated, sealed, and labeled bag or container. contaminated_solids->proc_solids proc_liquids Collect in a sealed, leak-proof container. Label with all components. contaminated_liquids->proc_liquids proc_container Triple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. empty_container->proc_container storage Store in designated Satellite Accumulation Area proc_pure->storage proc_solids->storage proc_liquids->storage proc_container->storage Deface original label, mark as 'Empty' pickup Arrange for pickup by EHS or licensed waste contractor storage->pickup

Caption: Disposal decision pathway from waste identification to final pickup.

Step-by-Step Disposal Protocols

Never dispose of this chemical or its related waste down the drain or in regular trash containers.[5] All materials must be collected as hazardous chemical waste.

Protocol 5.1: Disposing of Unused or Expired this compound

This protocol applies to the pure, solid chemical.

  • Work Area : Perform all operations inside a certified chemical fume hood to mitigate inhalation risks.

  • Container : Keep the chemical in its original container if possible. If the original container is compromised, transfer the material to a new, compatible container that can be tightly sealed. The container must be clean, dry, and in good condition.

  • Labeling : The container must be labeled with a hazardous waste tag. Fill out the tag completely, listing "this compound" and its CAS number (1990-24-5) as the contents.

  • Storage : Securely close the container and move it to your lab's designated satellite accumulation area.

  • Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 5.2: Disposing of Contaminated Solid Waste

This includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Collection : Designate a specific, sealable container for this waste stream. A heavy-duty plastic bag (e.g., Ziploc® style) or a rigid container with a lid is appropriate.[8]

  • Segregation : Do not mix this waste with other laboratory trash or biohazardous waste.

  • Labeling : Clearly label the container "Hazardous Waste: this compound Contaminated Debris."

  • Storage : Once the container is full, seal it and move it to the satellite accumulation area.

  • Disposal : This waste will be collected along with other solid chemical waste for incineration or placement in a secured landfill by a licensed facility.[9]

Protocol 5.3: Disposing of Contaminated Liquid Waste

This applies to solutions containing this compound.

  • Collection : Use a dedicated, shatter-proof waste container, preferably polyethylene.[5]

  • Labeling : The waste container must be clearly labeled with a hazardous waste tag. List all chemical constituents, including solvents and buffers, with their approximate percentages.

  • pH Neutralization : Do not attempt to neutralize the waste unless it is a specific requirement of your institution's EHS protocol for phenolic waste. Generally, it is collected as-is.

  • Storage : Keep the container tightly sealed when not in use and store it in secondary containment within the satellite accumulation area.

  • Disposal : Arrange for pickup through your institution's EHS department.

Protocol 5.4: Managing Empty Containers

An "empty" container that held a hazardous chemical must still be disposed of properly.

  • Decontamination : Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.

  • Rinsate Collection : Crucially, the rinsate from this process is now considered hazardous liquid waste.[7] It must be collected and disposed of according to Protocol 5.3.

  • Final Disposal : Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as regular lab glass or plastic waste, but confirm this with your institutional policy.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting any cleanup, don the full PPE as described in Section 3.1.

  • Containment : For a solid spill, carefully sweep up the material without creating dust and place it in a sealed, labeled hazardous waste container.[1] For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.

  • Cleanup : Collect the absorbent material and place it into a sealed container for disposal as contaminated solid waste (Protocol 5.2).

  • Decontaminate : Wipe down the spill area with a soap and water solution.[5]

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.

References

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Phenol Guideline. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from [Link]

  • Risk assessment summary, new substances notification 20905. (2023, August 23). Canada.ca. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Hydroxy-5-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety, PPE, and Handling Protocols for 1-(2-Hydroxy-5-propoxyphenyl)ethanone

As drug development and advanced organic synthesis scale in complexity, the safe handling of reactive intermediates becomes paramount. This compound is a substituted acetophenone derivative that requires rigorous operational discipline. This guide provides a self-validating, step-by-step framework for researchers to manage this chemical safely, ensuring both scientific integrity and laboratory security.

Physicochemical & Hazard Profiling

Before handling any chemical, it is critical to understand the causality behind its hazard profile. The specific structural moieties of this compound dictate its reactivity and safety requirements.

ParameterSpecification
Target Chemical This compound
CAS Registry Number 288074-68-0[1],[2]
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Primary GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE)[3],[4]
Storage Requirements 2-8°C, inert atmosphere (Argon/N2), protect from light

Mechanistic Hazard Analysis: The hydroxyl group (-OH) on the aromatic ring acts as a weak acid and a hydrogen-bond donor, which can disrupt cellular membranes and cause severe contact dermatitis and eye irritation[3]. Furthermore, the propoxy group (-O-CH₂CH₂CH₃) introduces an ether linkage. While sterically hindered compared to highly volatile aliphatic ethers, propyl ether moieties possess a known risk for auto-oxidation; prolonged exposure to atmospheric oxygen and UV light can lead to the formation of shock-sensitive hydroperoxides[5].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the workflow.

  • Hand Protection: Inspect gloves prior to every use[6]. For handling the pure solid, double-gloved Nitrile (minimum 0.11 mm thickness) is required.

    • Causality: Nitrile provides an excellent physical barrier against dry phenolic powders. However, if the compound is dissolved in a ketone (e.g., acetone) or chlorinated solvent during synthesis, the outer glove must be switched to Butyl Rubber . Ketones rapidly permeate nitrile, leading to solvent-mediated dermal absorption of the active pharmaceutical intermediate.

  • Eye/Face Protection: ANSI Z87.1 / EN 166 certified tight-fitting chemical splash goggles[6].

    • Causality: Standard safety glasses lack a facial seal. Because the compound causes serious eye irritation (H319)[3],[4], any aerosolized particulates generated during spatial transfer can easily bypass standard glasses and react with ocular mucosa.

  • Respiratory & Body Protection: Wear a flame-resistant (FR) lab coat. Operations must be strictly confined to a chemical fume hood to avoid breathing dust or vapors[6]. If engineering controls fail or during a large-scale spill, a NIOSH-approved half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory[7].

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to prevent exposure and chemical degradation.

ChemicalWorkflow Start 1. Hazard Assessment & PPE Donning Hood 2. Engineering Controls (Fume Hood >100 fpm) Start->Hood Dispense 3. Dispense & Transfer (Grounded Equipment) Hood->Dispense Inert 4. Inert Gas Purge (Argon/N2 Blanket) Dispense->Inert Waste 5. Waste Segregation (Non-Halogenated) Inert->Waste Decon 6. Decontamination (UV Validation) Waste->Decon

Fig 1: Step-by-step operational workflow for the safe handling and processing of the chemical.

Step-by-Step Methodology:

  • Engineering Validation: Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Ensure adequate general laboratory ventilation[4].

  • Dispensing: Ground all weighing equipment to prevent static discharge. Use a static-free, grounded spatula to transfer the compound.

  • Inert Gas Purge (Self-Validating): Before returning the source container to storage, flush the headspace with Argon or Nitrogen gas.

    • Validation: Connect the gas line to a mineral oil bubbler. Visually confirm positive pressure flow into the container before sealing. This guarantees oxygen displacement, neutralizing the peroxide-forming potential of the ether moiety[5].

  • Decontamination (Self-Validating): Wipe down the balance and fume hood surfaces with a 70% Isopropanol solution, followed by soap and water[8].

    • Validation: Inspect the cleaned area with a 254 nm handheld UV lamp. The conjugated aromatic system of the acetophenone will strongly absorb UV light (appearing as dark spots on fluorescent backgrounds). If no quenching is observed, the area is chemically clean.

Spill Response & Emergency Protocols

In the event of an accidental release, immediately evacuate personnel to safe areas and remove all sources of ignition[3].

  • Containment & Cleanup: Do not use combustible materials like sawdust. Contain the spillage and collect it using an electrically protected vacuum cleaner or by wet-brushing with an inert absorbent (e.g., diatomaceous earth)[3]. Place the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Exposure Response (Skin): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[8],[6]. Causality: The lipophilic nature of the phenolic ether means water alone is insufficient; soap is chemically required to emulsify and lift the compound from the dermal layer.

  • Exposure Response (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing[3],[4]. Seek immediate medical evaluation.

Waste Management & Disposal Plan

Improper disposal of reactive organics poses severe environmental and facility risks. All disposal protocols must align with the step-by-step planning procedures outlined in Prudent Practices in the Laboratory[9],[10].

  • Classification: Categorized as Non-Halogenated Organic Waste.

  • Segregation: Store in a clearly labeled, leak-proof closed container[3]. Keep away from drains, surface water, and groundwater[4]. Do not mix with strong oxidizers or acidic waste streams to prevent exothermic reactions.

  • Disposal Execution: The chemical must not be discharged into the environment. Dispose of contents and containers via high-temperature incineration at an approved, licensed hazardous waste management plant[8],[6].

References

  • Title: this compound CAS#:288074-68-0 Source: Chemsrc URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Acetophenone - SAFETY DATA SHEET Source: Sigma-Aldrich / West Liberty University URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.